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2-Amino-2-(3,4-dichlorophenyl)acetic acid

Cat. No.: B145287
CAS No.: 128349-50-8
M. Wt: 220.05 g/mol
InChI Key: NHRIRGQUPAYPDT-UHFFFAOYSA-N
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Description

2-Amino-2-(3,4-dichlorophenyl)acetic acid (CAS 128349-50-8) is a high-purity chemical building block primarily used in pharmaceutical and medicinal chemistry research. This compound serves as a critical chiral precursor in the synthesis of nitrogen-containing heterocycles, particularly triazole-based scaffolds . Such scaffolds are known to interact with a wide range of enzymes and receptors, making them valuable for developing new therapeutic agents . Researchers utilize this dichlorophenyl-functionalized amino acid to create novel molecules for evaluating inhibitory activity against enzymes like alkaline phosphatase, a target relevant to conditions such as liver disorders, breast cancer, and Paget's disease . Its structure is also valuable in material science for developing corrosion inhibitors . The compound is offered exclusively for research applications. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Cl2NO2 B145287 2-Amino-2-(3,4-dichlorophenyl)acetic acid CAS No. 128349-50-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(3,4-dichlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRIRGQUPAYPDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586438
Record name Amino(3,4-dichlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128349-50-8
Record name Amino(3,4-dichlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-2-(3,4-dichlorophenyl)acetic acid properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Amino-2-(3,4-dichlorophenyl)acetic acid

Disclaimer: This document provides a summary of available data for this compound. It is intended for research and informational purposes only. A significant portion of the experimental data, particularly regarding its biological activity and detailed toxicological profile, is not available in the public domain. The information on related compounds is provided for contextual purposes and should not be attributed to this compound.

Introduction

This compound is a non-proteinogenic amino acid. Its structure, featuring a dichlorinated phenyl ring attached to the alpha-carbon of glycine, makes it a subject of interest in medicinal chemistry and drug development. It serves as a chiral building block for the synthesis of various heterocyclic compounds and other complex organic molecules.[1] This guide summarizes its known physicochemical properties, potential synthetic routes, and available safety information.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₇Cl₂NO₂PubChem[2]
Molecular Weight 220.05 g/mol PubChem[2]
CAS Number 128349-50-8PubChem[2]
Appearance White to off-white solid (predicted)---
Melting Point 136-140 °CSigma-Aldrich[1]
Boiling Point Data not available---
pKa Data not available---
Solubility Data not available---
XLogP3 -0.4PubChem[2]

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not available in the reviewed literature. The following are predicted spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR:

    • Aromatic Protons: Signals corresponding to the three protons on the dichlorophenyl ring are expected in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern will lead to a complex splitting pattern.

    • Alpha-Proton: A singlet or a multiplet for the proton on the alpha-carbon is expected, likely in the region of δ 4.0-5.0 ppm.

    • Amine and Carboxylic Acid Protons: Broad singlets corresponding to the -NH₂ and -COOH protons would be observed. Their chemical shifts are highly dependent on the solvent and concentration.

  • ¹³C-NMR:

    • Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon is expected around δ 170-180 ppm.

    • Aromatic Carbons: Six signals for the carbons of the dichlorophenyl ring are expected in the range of δ 120-140 ppm. The carbons attached to the chlorine atoms will be significantly deshielded.

    • Alpha-Carbon: The signal for the alpha-carbon is anticipated in the region of δ 50-60 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

  • N-H Stretch (Amine): A medium intensity, broad band in the region of 3000-3400 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z 220 (for the most common isotopes ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 in a ratio of approximately 9:6:1) would be a key diagnostic feature.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially cleavage of the bond between the alpha-carbon and the phenyl ring.

Synthesis Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, general methods for the synthesis of α-amino acids are applicable. The Strecker and Bucherer-Bergs syntheses, both starting from 3,4-dichlorobenzaldehyde, are plausible routes.

Strecker Synthesis

This method involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.

Experimental Workflow:

  • Iminonitrile Formation: 3,4-Dichlorobenzaldehyde is reacted with ammonia (or an ammonium salt like ammonium chloride) and a cyanide source (e.g., potassium cyanide). This proceeds through the formation of an imine, which is then attacked by the cyanide ion to form 2-amino-2-(3,4-dichlorophenyl)acetonitrile.

  • Hydrolysis: The aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to yield the corresponding carboxylic acid, this compound.

Strecker_Synthesis start 3,4-Dichlorobenzaldehyde intermediate 2-Amino-2-(3,4-dichlorophenyl)acetonitrile start->intermediate Iminonitrile Formation reagents1 NH₃, KCN reagents1->intermediate product This compound intermediate->product Hydrolysis reagents2 H₃O⁺ (Hydrolysis) reagents2->product

Strecker Synthesis Workflow.
Bucherer-Bergs Synthesis

This is a multicomponent reaction that produces a hydantoin, which can then be hydrolyzed to the amino acid.

Experimental Workflow:

  • Hydantoin Formation: 3,4-Dichlorobenzaldehyde is reacted with potassium cyanide and ammonium carbonate. This reaction forms 5-(3,4-dichlorophenyl)hydantoin.

  • Hydrolysis: The hydantoin is subsequently hydrolyzed, usually with a strong base like barium hydroxide followed by acidification, to open the ring and yield this compound.

Bucherer_Bergs_Synthesis start 3,4-Dichlorobenzaldehyde intermediate 5-(3,4-Dichlorophenyl)hydantoin start->intermediate Hydantoin Formation reagents1 KCN, (NH₄)₂CO₃ reagents1->intermediate product This compound intermediate->product Hydrolysis reagents2 1. Ba(OH)₂ 2. H₃O⁺ reagents2->product

Bucherer-Bergs Synthesis Workflow.

Biological Activity

Disclaimer: There is no specific information available in the searched scientific literature regarding the biological activity, mechanism of action, or pharmacological profile of this compound.

The searches for the biological activity of this specific compound frequently yielded results for structurally related but distinct molecules. It is crucial to emphasize that the biological activities of these related compounds cannot be attributed to this compound. These are mentioned here solely for informational context.

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): This is a widely used herbicide. Its mechanism of action involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of broadleaf weeds. It has been studied for its potential neurotoxic and cytotoxic effects in animal models and cell lines.

  • Diclofenac (2-(2,6-dichloroanilino)phenylacetic acid): This is a common nonsteroidal anti-inflammatory drug (NSAID). It works by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in pain and inflammation.

  • Other Dichlorophenyl-containing compounds: Various derivatives of dichlorophenylacetic acid and related structures have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The biological profile of this compound remains to be determined through specific in vitro and in vivo studies.

Safety and Handling

Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • First Aid:

    • In case of skin contact: Wash off immediately with plenty of soap and water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

    • If swallowed: Rinse mouth with water. Do not induce vomiting. Consult a physician.

This information is based on general guidelines for handling laboratory chemicals and is not a substitute for a comprehensive Safety Data Sheet (SDS).

References

Structure Elucidation of 2-Amino-2-(3,4-dichlorophenyl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-Amino-2-(3,4-dichlorophenyl)acetic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages established chemical principles and spectroscopic data from structurally analogous compounds to predict its characteristics. The guide covers its fundamental properties, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), a plausible synthetic route via the Strecker synthesis, and a discussion of potential biological activities based on related structures. This document is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar halogenated phenylglycine derivatives.

Introduction

This compound is a non-proteinogenic amino acid belonging to the family of phenylglycine derivatives. The presence of a dichlorinated phenyl ring suggests its potential utility as a building block in medicinal chemistry and drug discovery. Halogenated organic compounds often exhibit unique pharmacological properties, and substituted amino acids are crucial components in the design of peptides, peptidomimetics, and other small molecule therapeutics. The structural elucidation of such compounds is fundamental for understanding their chemical behavior, reactivity, and potential biological interactions.

Chemical Structure and Properties

The foundational properties of this compound are summarized in the table below.

PropertyValueCitation
IUPAC Name This compound[1]
CAS Number 128349-50-8[1][2]
Molecular Formula C₈H₇Cl₂NO₂[1][2]
Molecular Weight 220.05 g/mol [1][2]
Canonical SMILES C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl[1]

Predicted Spectroscopic Data for Structure Elucidation

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum would likely be acquired in a solvent like DMSO-d₆ to avoid the exchange of labile -NH₂ and -COOH protons.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.6Doublet1HAromatic H (ortho to Cα)
~7.5Doublet1HAromatic H (para to Cα)
~7.3Doublet1HAromatic H (meta to Cα)
~5.1Singlet1Hα-CH
Variable (broad)Broad2H-NH₂
Variable (broad)Broad1H-COOH
Predicted ¹³C NMR Spectral Data

The carbon NMR would provide key information about the carbon skeleton.

Chemical Shift (δ) (ppm)Assignment
~173C=O (Carboxyl)
~138Aromatic (C-Cl)
~135Aromatic (C-Cl)
~132Aromatic (C-Cα)
~131Aromatic (CH)
~129Aromatic (CH)
~128Aromatic (CH)
~57α-C
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (Carboxylic acid)
3200-2800BroadN-H stretch (Amino group)
~1710StrongC=O stretch (Carboxylic acid)
~1600MediumN-H bend (Amine)
~1500, ~1470MediumC=C stretch (Aromatic ring)
~1100MediumC-N stretch
~820StrongC-H bend (out-of-plane) for substituted benzene
~750MediumC-Cl stretch
Predicted Mass Spectrometry (MS) Data

Mass spectrometry would confirm the molecular weight and provide insights into the fragmentation pattern. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

m/z RatioRelative AbundanceAssignment
219/221/223High[M]⁺, Molecular ion peak with Cl₂ isotope pattern
174/176/178Medium[M-COOH]⁺, Loss of the carboxyl group
146/148Medium[M-COOH-NH₂]⁺, Subsequent loss of the amino group
139/141HighDichlorotropylium ion

Synthesis Methodology

A plausible and widely used method for the synthesis of α-amino acids from aldehydes is the Strecker synthesis . This multi-step, one-pot reaction offers a straightforward route to this compound starting from 3,4-dichlorobenzaldehyde.

Experimental Protocol: Strecker Synthesis

Disclaimer: This is a generalized protocol and requires optimization for specific laboratory conditions. Appropriate safety precautions must be taken when handling cyanide-containing reagents.

Materials:

  • 3,4-Dichlorobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Ammonia solution (aqueous)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) for neutralization

Procedure:

  • Iminonitrile Formation:

    • In a well-ventilated fume hood, dissolve 3,4-dichlorobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add a solution of ammonium chloride in aqueous ammonia to the aldehyde solution.

    • Subsequently, add an aqueous solution of sodium cyanide dropwise while maintaining the temperature below 10°C.

    • Allow the reaction to stir at room temperature for several hours to overnight. The formation of the intermediate, 2-amino-2-(3,4-dichlorophenyl)acetonitrile, can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis of the Nitrile:

    • Carefully add concentrated hydrochloric acid to the reaction mixture.

    • Heat the mixture to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

    • Upon cooling, the hydrochloride salt of this compound may precipitate.

  • Isolation and Purification:

    • Collect the precipitate by filtration and wash with cold water.

    • To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to its isoelectric point (typically around pH 5-6) using a base like sodium hydroxide or aqueous ammonia.

    • The zwitterionic amino acid will precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold water and then ethanol, and dry under vacuum.

G cluster_synthesis Strecker Synthesis Workflow 3,4-Dichlorobenzaldehyde 3,4-Dichlorobenzaldehyde Iminonitrile_Formation Iminonitrile Formation (Methanol, 0°C to RT) 3,4-Dichlorobenzaldehyde->Iminonitrile_Formation Ammonium_Chloride_Ammonia NH4Cl / NH3 Ammonium_Chloride_Ammonia->Iminonitrile_Formation Sodium_Cyanide NaCN Sodium_Cyanide->Iminonitrile_Formation Intermediate 2-Amino-2-(3,4-dichlorophenyl)acetonitrile Iminonitrile_Formation->Intermediate Acid_Hydrolysis Acid Hydrolysis (Conc. HCl, Reflux) Intermediate->Acid_Hydrolysis Product_HCl_Salt Product Hydrochloride Salt Acid_Hydrolysis->Product_HCl_Salt Neutralization Neutralization (Adjust pH to isoelectric point) Product_HCl_Salt->Neutralization Final_Product This compound Neutralization->Final_Product

A generalized workflow for the Strecker synthesis.

Potential Biological Activity and Signaling Pathways

While direct biological data for this compound is scarce, the activity of structurally related compounds can provide insights into its potential pharmacological profile.

  • GABAergic Modulation: Phenylglycine derivatives are known to interact with the central nervous system. Some act as modulators of the GABAergic system, similar to benzodiazepines, by binding to allosteric sites on the GABA-A receptor. This enhances the inhibitory effect of GABA, leading to anxiolytic, sedative, and anticonvulsant properties[4].

  • Auxin-like Activity: Structurally similar compounds, such as 3,4-dichlorophenylacetic acid, have been shown to exhibit auxin-like activity in plants[5]. Auxins are a class of plant hormones that regulate various aspects of growth and development. This suggests a potential application in agriculture or as a tool for studying plant biology.

G cluster_pathway Hypothetical GABAergic Signaling Pathway Modulation Compound 2-Amino-2- (3,4-dichlorophenyl)acetic acid (Ligand) GABA_A_Receptor GABA-A Receptor (Allosteric Site) Compound->GABA_A_Receptor Binds to Chloride_Channel_Opening Enhanced Chloride Ion (Cl-) Influx GABA_A_Receptor->Chloride_Channel_Opening Potentiates GABA GABA (Neurotransmitter) GABA->GABA_A_Receptor Binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization Chloride_Channel_Opening->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Pharmacological_Effects Anxiolytic / Sedative Effects Reduced_Excitability->Pharmacological_Effects

Hypothetical modulation of GABA-A receptor signaling.

Conclusion

This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its structure, predicted spectroscopic properties, a viable synthetic approach, and potential areas of biological activity. The successful synthesis and isolation of this compound will be a prerequisite for its empirical characterization and the exploration of its potential applications. Future research should focus on obtaining experimental data to validate the predictions outlined in this document and to fully elucidate the structure-activity relationships of this and related compounds.

References

In-depth Technical Guide on 2-Amino-2-(3,4-dichlorophenyl)acetic acid: Current Understanding of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary: This document provides a comprehensive overview of the available scientific and technical information regarding the mechanism of action of 2-Amino-2-(3,4-dichlorophenyl)acetic acid. Following an extensive search of scientific literature, patent databases, and chemical supplier information, it has been determined that there is currently no publicly available data detailing the specific biological mechanism of action for this compound. The prevailing evidence indicates that this compound is primarily utilized as a chemical intermediate or building block in the synthesis of more complex molecules.

Chemical Identity

This compound is a non-natural amino acid derivative. Its chemical properties are well-documented and are summarized below.

PropertyValue
IUPAC Name This compound
CAS Number 128349-50-8
Molecular Formula C₈H₇Cl₂NO₂
Molecular Weight 220.05 g/mol
Canonical SMILES C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl
Physical Description Solid

Chemical Structure:

G cluster_0 This compound C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl

Caption: Chemical structure of this compound.

Review of Available Literature and Data

Extensive searches were conducted to identify any published research or patents describing the biological activity, pharmacology, or mechanism of action of this compound. These searches included major scientific databases, patent repositories, and chemical supplier catalogs.

The consistent finding across all sources is that this compound is commercialized and referenced as a chemical building block or a chiral precursor . This indicates its primary use is in the laboratory synthesis of other, more complex molecules. There is no evidence in the public domain to suggest that this compound itself has been a subject of pharmacological studies to determine its mechanism of action.

Analysis of Structurally Related Compounds

To provide some context, the mechanism of action of structurally analogous compounds was briefly reviewed. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a chlorinated phenoxyacetic acid derivative that acts as a synthetic auxin herbicide in plants. However, the structural differences, particularly the presence of the amino group in the target compound, make it highly unlikely that their mechanisms of action would be similar, especially in a mammalian biological system.

Conclusion

At present, there is a significant gap in the publicly available scientific literature regarding the mechanism of action of this compound. The compound is well-characterized chemically and is readily available as a synthetic reagent. However, no data on its biological targets, signaling pathway modulation, or quantitative measures of activity (e.g., IC₅₀, Kᵢ) could be identified.

Therefore, the creation of data tables summarizing quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested is not possible.

For researchers, scientists, and drug development professionals, this compound should be regarded as a starting material for synthesis. Any biological activity would be expected from the derivatives synthesized from this precursor, and not from the compound itself, based on the current state of knowledge. Further research would be required to determine if this compound possesses any intrinsic biological activity.

Biological Activity of 2-Amino-2-(3,4-dichlorophenyl)acetic acid: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(3,4-dichlorophenyl)acetic acid is a chemical compound with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05 g/mol .[1][2] It is cataloged under CAS number 128349-50-8.[1][2] This document aims to provide a comprehensive technical overview of the biological activity of this specific compound. However, a thorough review of publicly available scientific literature and chemical databases reveals a significant lack of data regarding its specific biological functions, mechanisms of action, and pharmacological effects.

Current State of Research

Extensive searches of scientific databases, including PubChem and various chemical supplier catalogs, provide detailed information on the chemical and physical properties of this compound.[1][2][3] However, these resources do not contain any published studies, quantitative data, or detailed experimental protocols related to its biological activity.

The primary role of this compound, as indicated by available information, is that of a chemical intermediate or building block.[3] It is described as a critical chiral precursor used in the synthesis of more complex nitrogen-containing heterocycles, such as triazole-based scaffolds.[3] These resulting, more complex molecules are then subjected to biological evaluation for potential therapeutic applications, including the inhibition of enzymes like alkaline phosphatase.[3]

It is crucial to distinguish this compound from other structurally related but distinct compounds for which biological data are available. These include:

  • 3,4-Dichlorophenylacetic acid (Dcaa): This compound has been identified as an auxin analog and has been studied for its effects on plant growth.[4][5]

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): A widely known and studied herbicide, 2,4-D has documented cytotoxic and genotoxic effects.[6][7][8]

  • Diclofenac: A well-established nonsteroidal anti-inflammatory drug (NSAID) with a different substitution pattern on the phenyl ring.[9]

The biological activities of these related compounds cannot be extrapolated to this compound.

Data and Protocols: Absence of Information

Due to the lack of primary research on the target compound, this guide cannot provide the following core requirements:

  • Quantitative Data: No published IC50, EC50, Ki, or other quantitative metrics on the biological activity of this compound are available. Consequently, no data tables can be generated.

  • Experimental Protocols: Without published studies, there are no specific, validated experimental methodologies to report for assessing the biological activity of this compound.

  • Signaling Pathways and Visualizations: There is no information on any signaling pathways modulated by this compound. As a result, no signaling pathway diagrams or experimental workflow visualizations can be created.

Conclusion

References

A Technical Guide to 2-Amino-2-(3,4-dichlorophenyl)acetic acid: A Chiral Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

2-Amino-2-(3,4-dichlorophenyl)acetic acid, registered under CAS Number 128349-50-8, is a non-proteinogenic, chiral amino acid that has emerged as a valuable building block in medicinal chemistry. Its dichlorinated phenyl moiety provides a unique scaffold for the synthesis of complex heterocyclic systems, offering steric and electronic properties that are of significant interest in drug design. This guide provides an in-depth analysis of its chemical properties, a robust synthesis protocol, comprehensive analytical methodologies for characterization and quality control, and a discussion of its primary applications in the development of novel therapeutic agents, particularly as a precursor to enzyme inhibitors.

Introduction: The Strategic Value of a Dichlorinated Phenylglycine Analog

In the landscape of drug discovery, the strategic incorporation of halogen atoms and chiral centers into molecular scaffolds is a proven method for modulating pharmacokinetic and pharmacodynamic properties. This compound serves as a prime example of such a strategic building block. As a derivative of phenylglycine, it provides a rigid backbone for the construction of more complex molecules. The presence of two chlorine atoms on the phenyl ring significantly alters its electronic nature and lipophilicity, which can enhance binding affinities to biological targets and improve metabolic stability.

This compound is primarily utilized as a chiral precursor in the synthesis of nitrogen-containing heterocycles, with a particular emphasis on triazole-based structures. These scaffolds are known to interact with a diverse range of enzymes and receptors, making this amino acid a critical starting material for generating libraries of potential drug candidates.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and for the accurate interpretation of analytical data.

PropertyValueSource
CAS Number 128349-50-8N/A
Molecular Formula C₈H₇Cl₂NO₂--INVALID-LINK--[1]
Molecular Weight 220.05 g/mol --INVALID-LINK--[1]
IUPAC Name This compoundN/A
Appearance Typically a white to off-white solidN/A
Chirality Contains one stereocenter at the α-carbonN/A

Synthesis of this compound

While various methods can be employed for the synthesis of α-amino acids, the Strecker synthesis remains a classic and robust approach for preparing compounds of this class from an aldehyde precursor. This method offers a straightforward, multi-component reaction to generate the desired amino acid scaffold.

Proposed Synthetic Pathway: The Strecker Synthesis

The synthesis of this compound can be efficiently achieved via a Strecker reaction starting from 3,4-dichlorobenzaldehyde. The overall transformation involves two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding carboxylic acid.

Strecker_Synthesis cluster_0 Stage 1: α-Aminonitrile Formation cluster_1 Stage 2: Hydrolysis Aldehyde 3,4-Dichlorobenzaldehyde Intermediate α-Amino-2-(3,4-dichlorophenyl)acetonitrile Aldehyde->Intermediate + NH₃, KCN Ammonia Ammonia (NH₃) Ammonia->Intermediate Cyanide Cyanide (e.g., KCN) Cyanide->Intermediate Nitrile α-Amino-2-(3,4-dichlorophenyl)acetonitrile Product This compound Nitrile->Product + H₃O⁺, Heat Acid Acid (e.g., H₃O⁺) Acid->Product

Caption: Strecker synthesis pathway for the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on the principles of the Strecker synthesis. Optimization of reaction times, temperatures, and purification methods may be required.

Materials:

  • 3,4-Dichlorobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Sodium hydroxide (NaOH)

Procedure:

Step 1: Formation of α-Amino-2-(3,4-dichlorophenyl)acetonitrile

  • In a well-ventilated fume hood, dissolve 3,4-dichlorobenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solution of ammonium chloride (1.2 equivalents) in water to the flask.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of potassium cyanide (1.1 equivalents) in water dropwise, ensuring the temperature remains below 10 °C. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment (PPE).

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

  • Add the crude α-aminonitrile to a round-bottom flask containing concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours. The hydrolysis of the nitrile to a carboxylic acid and the ammonium salt of the amine will occur.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the mixture by the dropwise addition of a concentrated sodium hydroxide solution to precipitate the amino acid at its isoelectric point.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization.

Analytical Characterization and Quality Control

Rigorous analytical testing is paramount to confirm the identity, purity, and structure of the synthesized compound. The following are standard analytical techniques and expected results, based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

  • ¹H NMR (Proton NMR): The proton spectrum is expected to show characteristic signals for the aromatic protons, the α-proton, and the exchangeable protons of the amino and carboxylic acid groups. The aromatic region will display a complex splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The α-proton will appear as a singlet.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show signals for the carboxyl carbon, the α-carbon, and the six aromatic carbons, with the two carbons attached to chlorine atoms being downfield.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of the compound and for separating enantiomers.

  • Reversed-Phase HPLC: A C18 column with a mobile phase consisting of a gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid can be used to determine the purity of the final product.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.) of a chirally resolved or asymmetrically synthesized sample, a chiral stationary phase (e.g., a polysaccharide-based column) is required. Alternatively, pre-column derivatization with a chiral reagent (like Marfey's reagent) allows for the separation of the resulting diastereomers on a standard achiral C18 column.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectrum is expected to show the molecular ion peak [M+H]⁺ and a characteristic isotopic pattern due to the presence of two chlorine atoms.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound lies in its role as a versatile chiral intermediate for the synthesis of bioactive molecules.

Precursor for 1,2,4-Triazole Scaffolds

This amino acid is an ideal starting material for the synthesis of substituted 1,2,4-triazoles. The amino and carboxylic acid functionalities provide two points for cyclization and derivatization reactions. The general workflow involves the conversion of the amino acid into a key intermediate, such as a hydrazide or a thio-semicarbazide, which can then be cyclized to form the triazole ring.

Triazole_Synthesis Start 2-Amino-2-(3,4-dichlorophenyl) acetic acid Intermediate1 Hydrazide Derivative Start->Intermediate1 Activation & Hydrazine Intermediate2 Thio-semicarbazide Intermediate1->Intermediate2 Reaction with Isothiocyanate Triazole Substituted 1,2,4-Triazole Intermediate2->Triazole Cyclization (e.g., base-catalyzed)

Caption: General workflow for triazole synthesis.

Development of Alkaline Phosphatase Inhibitors

Substituted 1,2,4-triazole derivatives have been identified as potent inhibitors of alkaline phosphatases (APs). APs are a group of enzymes that are implicated in various physiological and pathological processes, including bone metabolism and vascular calcification. The development of selective AP inhibitors is an active area of research for treating conditions such as osteoarthritis and cardiovascular diseases. The 3,4-dichlorophenyl group of the parent amino acid can occupy hydrophobic pockets in the active site of target enzymes, potentially leading to enhanced inhibitory activity of the final triazole-based compounds.

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring laboratory safety and maintaining the integrity of the compound.

  • Hazard Identification: this compound should be handled with care. A detailed review of the Safety Data Sheet (SDS) is mandatory before use.[2]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Handling: The compound should be handled in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[2] Avoid contact with skin and eyes.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[2]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

This compound is a specialized chemical building block with significant potential for the synthesis of novel, biologically active compounds. Its unique structural features make it a valuable tool for medicinal chemists aiming to develop new therapeutics, particularly in the area of enzyme inhibition. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthesis strategy, robust analytical methods for its characterization, and its key applications. As research into novel heterocyclic scaffolds continues, the importance of such well-defined, functionalized building blocks in the drug discovery pipeline is set to grow.

References

An In-Depth Technical Guide to 2-Amino-2-(3,4-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2-Amino-2-(3,4-dichlorophenyl)acetic acid. This non-proteinogenic amino acid has emerged as a pivotal building block in medicinal chemistry, offering a unique scaffold for the synthesis of novel therapeutic agents. Its dichlorinated phenyl ring provides a valuable pharmacophore that can influence binding affinities and metabolic stability. This guide is designed to provide not only the fundamental physicochemical properties of this compound but also to delve into its synthesis, spectroscopic characterization, and applications, thereby empowering researchers to harness its full potential in their drug discovery and development endeavors. Our focus will be on the causality behind experimental choices, ensuring that the presented protocols are not just a series of steps but a self-validating system grounded in scientific integrity.

Physicochemical and Structural Characteristics

This compound is a white to off-white solid, recognized for its role as a chiral precursor in organic synthesis.[1] A thorough understanding of its fundamental properties is the bedrock of its effective application.

PropertyValueSource
Molecular Weight 220.05 g/mol [2][3]
Molecular Formula C₈H₇Cl₂NO₂[2][3]
CAS Number 128349-50-8[2]
IUPAC Name This compound[2]
Canonical SMILES C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl[2]
InChI Key NHRIRGQUPAYPDT-UHFFFAOYSA-N[2]
Monoisotopic Mass 218.9853839 Da[2]

Synthesis of this compound

The synthesis of α-amino acids is a cornerstone of organic chemistry, with several established methods available. For this compound, two classical and robust methods are the Strecker synthesis and the Bucherer-Bergs reaction. The choice between these methods often depends on the available starting materials, desired scale, and safety considerations.

Strecker Synthesis

The Strecker synthesis is a versatile method for preparing α-amino acids from aldehydes. The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.

Conceptual Workflow of Strecker Synthesis

Strecker_Synthesis Start 3,4-Dichlorobenzaldehyde Reagents1 + NH₄Cl, KCN Start->Reagents1 Intermediate α-Amino-α-(3,4-dichlorophenyl)acetonitrile Reagents1->Intermediate Formation of α-aminonitrile Reagents2 + Acid/Base Hydrolysis Intermediate->Reagents2 Product This compound Reagents2->Product Hydrolysis

Caption: A simplified workflow of the Strecker synthesis.

Experimental Protocol: Strecker Synthesis

  • Imine Formation: In a well-ventilated fume hood, dissolve 3,4-dichlorobenzaldehyde in a suitable solvent such as methanol. Add an equimolar amount of ammonium chloride followed by an equimolar amount of potassium cyanide. The reaction is typically stirred at room temperature. The rationale for this one-pot approach is the in-situ formation of ammonia and hydrogen cyanide, which react with the aldehyde to form an imine, subsequently attacked by the cyanide ion.

  • α-Aminonitrile Synthesis: The cyanide ion acts as a nucleophile, attacking the imine to form the corresponding α-amino-α-(3,4-dichlorophenyl)acetonitrile. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: Once the formation of the α-aminonitrile is complete, the reaction mixture is subjected to hydrolysis. This can be achieved under either acidic or basic conditions. For acidic hydrolysis, a strong acid like hydrochloric acid is added, and the mixture is refluxed. Basic hydrolysis can be performed using a solution of sodium hydroxide. The choice of acidic versus basic hydrolysis can influence the ease of product isolation.

  • Isolation and Purification: After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6) to precipitate the product. The solid is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as water/ethanol.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route to α-amino acids through a hydantoin intermediate. This multicomponent reaction involves the reaction of a carbonyl compound with potassium cyanide and ammonium carbonate.[4][5]

Conceptual Workflow of Bucherer-Bergs Reaction

Bucherer_Bergs_Reaction Start 3,4-Dichlorobenzaldehyde Reagents1 + KCN, (NH₄)₂CO₃ Start->Reagents1 Intermediate 5-(3,4-Dichlorophenyl)hydantoin Reagents1->Intermediate Hydantoin Formation Reagents2 + Strong Base (e.g., Ba(OH)₂) Hydrolysis Intermediate->Reagents2 Product This compound Reagents2->Product Hydrolysis

Caption: A simplified workflow of the Bucherer-Bergs reaction.

Experimental Protocol: Bucherer-Bergs Reaction

  • Hydantoin Formation: In a pressure vessel, a mixture of 3,4-dichlorobenzaldehyde, potassium cyanide, and ammonium carbonate in a solvent like aqueous ethanol is heated. The elevated temperature and pressure facilitate the formation of the 5-(3,4-dichlorophenyl)hydantoin intermediate. The use of a sealed vessel is crucial due to the generation of gaseous byproducts.

  • Hydrolysis of Hydantoin: The resulting hydantoin is then hydrolyzed to the amino acid. This is typically achieved by heating with a strong base, such as barium hydroxide or sodium hydroxide. The choice of base is critical; barium hydroxide is often preferred as the excess can be precipitated as barium carbonate or sulfate, simplifying the workup.

  • Isolation and Purification: After hydrolysis, the reaction mixture is cooled and acidified with a mineral acid (e.g., sulfuric acid if using barium hydroxide) to precipitate the amino acid at its isoelectric point. The product is collected by filtration, washed, and can be recrystallized to achieve high purity.

Spectroscopic Characterization

Accurate spectroscopic characterization is essential for confirming the identity and purity of this compound. The following sections outline the expected spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are informative. A suitable solvent for NMR analysis would be deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).

Expected ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6d1HAromatic H (ortho to -CH(NH₂)COOH, adjacent to one Cl)
~7.5d1HAromatic H (meta to -CH(NH₂)COOH, between two Cl)
~7.3dd1HAromatic H (meta to -CH(NH₂)COOH, adjacent to one Cl)
~5.1s1Hα-CH
Variablebr s3H-NH₃⁺
Variablebr s1H-COOH

Expected ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~173C=O (Carboxyl)
~140Aromatic C (ipso to -CH(NH₂)COOH)
~132Aromatic C (ipso to Cl)
~131Aromatic C (ipso to Cl)
~130Aromatic CH
~129Aromatic CH
~128Aromatic CH
~58α-C
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of an amino acid is characterized by broad absorptions due to hydrogen bonding.

Expected IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (from COOH) and N-H stretch (from NH₃⁺)
~1700StrongC=O stretch (Carboxylic acid)
~1600MediumN-H bend (Amine)
~1500MediumAromatic C=C stretch
~800-900StrongC-H out-of-plane bending for substituted benzene
~700-800StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Expected Mass Spectrometry Data

m/zRelative IntensityAssignment
219/221/223High[M+H]⁺, Molecular ion peak cluster (due to ³⁵Cl and ³⁷Cl isotopes)
174/176/178Medium[M+H - COOH]⁺, Loss of the carboxylic acid group
146/148/150Medium[M+H - COOH - NH₂]⁺, Subsequent loss of the amino group

Applications in Drug Development

This compound is a valuable chiral building block in the synthesis of various heterocyclic compounds with potential therapeutic applications.[1] Its primary utility lies in the synthesis of triazole-based compounds.

Synthesis of Triazole Derivatives

1,2,4-triazoles are a class of heterocyclic compounds known for a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[6] this compound can serve as a key precursor for the synthesis of novel triazole derivatives.

General Scheme for Triazole Synthesis

Triazole_Synthesis Start This compound Step1 Esterification Start->Step1 Intermediate1 Corresponding Ester Step1->Intermediate1 Step2 Reaction with Hydrazine Intermediate1->Step2 Intermediate2 Acid Hydrazide Step2->Intermediate2 Step3 Cyclization with CS₂/KOH Intermediate2->Step3 Product Substituted Triazole Step3->Product

Caption: A general pathway for the synthesis of triazole derivatives.

The synthesis typically involves the conversion of the carboxylic acid to an ester, followed by reaction with hydrazine to form the corresponding acid hydrazide. The acid hydrazide can then be cyclized with various reagents, such as carbon disulfide in the presence of a base, to yield the 1,2,4-triazole ring. The dichlorophenyl moiety can be crucial for the biological activity of the final compound, potentially enhancing its binding to target proteins.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[7]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.[7]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

    • If inhaled: Move the person into fresh air.[7]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[9]

Conclusion

This compound is a compound of significant interest to the drug development community. Its well-defined physicochemical properties, coupled with established synthetic routes, make it an accessible and valuable tool for medicinal chemists. The presence of the dichlorophenyl group offers a handle for modulating the pharmacological properties of target molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on providing actionable insights for researchers. It is our hope that this document will serve as a valuable resource, fostering innovation and accelerating the discovery of new and effective therapeutics.

References

A Comprehensive Technical Guide to Amino(3,4-dichlorophenyl)acetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of amino(3,4-dichlorophenyl)acetic acid, a chiral building block with significant applications in medicinal chemistry and drug discovery. This document consolidates available data on its synonyms, chemical properties, and its role as a precursor in the synthesis of potentially bioactive compounds.

Chemical Identity and Synonyms

Amino(3,4-dichlorophenyl)acetic acid is a non-proteinogenic alpha-amino acid. A comprehensive list of its synonyms and identifiers is provided in Table 1 to facilitate literature and database searches.

Table 1: Synonyms and Identifiers for Amino(3,4-dichlorophenyl)acetic Acid [1]

Identifier TypeValue
IUPAC Name 2-amino-2-(3,4-dichlorophenyl)acetic acid
CAS Number 128349-50-8
Molecular Formula C₈H₇Cl₂NO₂
Molecular Weight 220.05 g/mol
PubChem CID 16641904
InChI Key NHRIRGQUPAYPDT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl
Common Synonyms This compound
Amino-(3,4-dichloro-phenyl)-acetic acid
Benzeneacetic acid, alpha-amino-3,4-dichloro-
2-(3,4-dichlorophenyl)-DL-glycine

Physicochemical Properties

The computed physicochemical properties of amino(3,4-dichlorophenyl)acetic acid are summarized in Table 2. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Table 2: Computed Physicochemical Properties [1]

PropertyValue
XLogP3 -0.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 218.9853839
Monoisotopic Mass 218.9853839
Topological Polar Surface Area 63.3 Ų
Heavy Atom Count 13
Formal Charge 0
Complexity 201

Role in Synthesis and Drug Discovery

Amino(3,4-dichlorophenyl)acetic acid is primarily utilized as a chiral precursor in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles.[2] These scaffolds are of significant interest in drug discovery as they are known to interact with a variety of enzymes and receptors.[2] For instance, triazole-based scaffolds derived from dichlorophenyl-functionalized amino acids are being investigated for their inhibitory activity against enzymes like alkaline phosphatase, which is a therapeutic target in conditions such as liver disorders and certain cancers.[2]

Potential Biological Activity: Insights from a Structurally Related Analog

While specific biological activity data for amino(3,4-dichlorophenyl)acetic acid is limited in the public domain, research on the closely related compound, 3,4-dichlorophenylacetic acid (Dcaa) , offers valuable insights into its potential mechanism of action. A recent study has identified Dcaa as an auxin analog that can induce beneficial effects in various crops.[3]

Auxin-like Activity of 3,4-Dichlorophenylacetic Acid (Dcaa)

The study demonstrated that Dcaa exhibits auxin-like activity by promoting the elongation of oat coleoptile segments, stimulating the formation of adventitious roots, and enhancing crop root growth.[3] At the molecular level, Dcaa was found to induce the expression of auxin-responsive genes and is believed to act through auxin receptors.[3]

Table 3: Quantitative Data on the Elongation of Oat Coleoptile Segments Induced by Dcaa (Data adapted from a study on 3,4-dichlorophenylacetic acid)[3]

Dcaa Concentration (µM)Average Elongation (mm)
0 (Control)2.1
0.13.5
14.8
105.2
1004.1
Proposed Signaling Pathway

Molecular docking studies suggest that Dcaa can bind to auxin receptors, with the highest binding activity observed for TIR1 (TRANSPORT INHIBITOR RESPONSE 1).[3] The auxin signaling pathway initiated by Dcaa is thought to involve the PIN2 auxin efflux carrier.[3]

References

The Strategic Use of 2-Amino-2-(3,4-dichlorophenyl)acetic Acid as a Chiral Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure compounds is paramount. Chiral molecules often exhibit stereospecific interactions with biological targets, meaning that one enantiomer may possess the desired therapeutic activity while the other could be inactive or even elicit adverse effects. Non-proteinogenic amino acids, in particular, serve as valuable chiral building blocks for the synthesis of complex molecular architectures. This guide focuses on 2-Amino-2-(3,4-dichlorophenyl)acetic acid, a synthetic amino acid derivative that holds significant potential as a chiral precursor for the development of novel therapeutic agents. Its dichlorinated phenyl moiety offers a unique substitution pattern for probing molecular interactions and modulating pharmacokinetic properties.

This document provides a comprehensive overview of the physicochemical properties of this compound, explores its application in the synthesis of heterocyclic scaffolds, and details methodologies for obtaining enantiomerically pure forms through chiral resolution. While specific, detailed protocols for the direct asymmetric synthesis using this precursor are not widely published, this guide presents generalized, adaptable experimental procedures based on established synthetic routes for similar compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chiral precursor is essential for its effective use in synthesis. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 128349-50-8[1][2]
Molecular Formula C₈H₇Cl₂NO₂[2]
Molecular Weight 220.05 g/mol [2]
IUPAC Name This compound[1]
Synonyms amino(3,4-dichlorophenyl)acetic acid, Benzeneacetic acid, alpha-amino-3,4-dichloro-[1]

Application as a Chiral Precursor for Heterocyclic Synthesis

This compound is a valuable starting material for the synthesis of various nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active compounds. Of particular interest is its use in the preparation of substituted 1,3,4-oxadiazoles. The following section outlines a general experimental protocol for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles from an aromatic acetic acid derivative.

Disclaimer: The following protocol is a generalized procedure and may require optimization for the specific substrate, this compound.

General Experimental Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles

This two-step process involves the formation of a semicarbazone intermediate, followed by oxidative cyclization.

Step 1: Formation of Semicarbazone

  • Dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in water.

  • To this solution, add the substituted aromatic aldehyde (1.0 equivalent), derived from the corresponding acetic acid, with continuous stirring.

  • Allow the reaction mixture to stir overnight at room temperature.

  • The resulting solid semicarbazone is collected by filtration, washed with water, and dried.

Step 2: Oxidative Cyclization to form 2-Amino-1,3,4-oxadiazole

  • Dissolve the dried semicarbazone (1.0 equivalent) in a suitable solvent such as acetic acid.

  • Add a supporting electrolyte, for instance, lithium perchlorate.

  • The oxidative cyclization can be achieved through various methods, including electrooxidation at a platinum electrode or by using chemical oxidants.

  • Upon completion of the reaction (monitored by Thin Layer Chromatography), the product is isolated by extraction and purified by recrystallization or column chromatography.

G cluster_0 Step 1: Semicarbazone Formation cluster_1 Step 2: Oxidative Cyclization A This compound (Precursor to Aldehyde) C Reaction in Water (Stir Overnight) A->C B Semicarbazide HCl + Sodium Acetate B->C D Semicarbazone Intermediate C->D E Semicarbazone in Acetic Acid D->E Input to Step 2 G Reaction E->G F Oxidizing Agent (e.g., Electrooxidation) F->G H 2-Amino-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole G->H

Caption: General workflow for the synthesis of a 2-amino-1,3,4-oxadiazole derivative.

Chiral Resolution of this compound

To be utilized as a chiral precursor, the racemic this compound must be resolved into its individual enantiomers. A common and effective method for the resolution of amino acids is through the formation of diastereomeric salts with a chiral resolving agent.

General Methodology: Diastereomeric Salt Resolution

The principle of this method lies in the reaction of the racemic amino acid with an enantiomerically pure chiral resolving agent (either a chiral acid or a chiral base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

General Protocol:

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent. In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., a chiral amine like brucine or a chiral acid like tartaric acid) in the same solvent. Mix the two solutions.

  • Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution. The selection of the solvent is crucial for achieving good separation.

  • Isolation of the Diastereomer: Collect the crystallized diastereomeric salt by filtration and wash it with a small amount of cold solvent.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid or a base to break the salt and liberate the enantiomerically enriched amino acid.

  • Purification: The desired enantiomer of this compound can then be purified by standard techniques. The chiral resolving agent can often be recovered and reused.

G Racemic Racemic Mixture (R)- and (S)-Amino Acid Diastereomers Mixture of Diastereomeric Salts ((R,R) and (S,R)) Racemic->Diastereomers ResolvingAgent Chiral Resolving Agent (e.g., (R)-Acid) ResolvingAgent->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Separation Separation of Diastereomers (Based on Solubility) Crystallization->Separation Diastereomer1 Less Soluble Diastereomer ((R,R)-Salt) Separation->Diastereomer1 Diastereomer2 More Soluble Diastereomer ((S,R)-Salt in Solution) Separation->Diastereomer2 Liberation1 Liberation of Enantiomer (e.g., Add Base) Diastereomer1->Liberation1 Liberation2 Liberation of Enantiomer (e.g., Add Base) Diastereomer2->Liberation2 Enantiomer1 Pure (R)-Amino Acid Liberation1->Enantiomer1 Enantiomer2 Pure (S)-Amino Acid Liberation2->Enantiomer2

Caption: Principle of chiral resolution via diastereomeric salt formation.

Conclusion

This compound presents itself as a promising and versatile chiral precursor for the synthesis of novel, biologically active molecules, particularly heterocyclic compounds. While direct, published protocols for its asymmetric synthesis applications are not abundant, established methodologies for the synthesis of scaffolds like 1,3,4-oxadiazoles and the principles of chiral resolution provide a solid foundation for its utilization in drug discovery and development. The data and protocols presented in this guide are intended to equip researchers and scientists with the foundational knowledge to effectively incorporate this valuable building block into their synthetic strategies, paving the way for the discovery of new therapeutic agents. Further research into the development of specific asymmetric synthetic routes using this precursor is warranted and would be a valuable contribution to the field of medicinal chemistry.

References

An In-depth Technical Guide on the Role of 2-Amino-2-(3,4-dichlorophenyl)acetic Acid in Nitrogen-Containing Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of 2-amino-2-(3,4-dichlorophenyl)acetic acid as a versatile building block in the synthesis of diverse nitrogen-containing heterocycles. This unique amino acid derivative, featuring a dichlorinated phenyl ring, serves as a valuable precursor for creating novel molecular scaffolds with significant potential in medicinal chemistry and drug discovery. This document details synthetic methodologies, presents quantitative data, and illustrates key reaction pathways.

Introduction to this compound

This compound is a non-proteinogenic α-amino acid characterized by the presence of a 3,4-dichlorophenyl substituent at the α-carbon.[1] This structural feature imparts specific steric and electronic properties to the molecule, influencing its reactivity and the biological activity of the resulting heterocyclic compounds. It is recognized as a critical chiral precursor in the synthesis of various nitrogen-containing heterocycles, most notably triazole-based scaffolds.[2] The presence of the dichlorophenyl moiety is of particular interest in drug design, as halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Chemical Properties:

PropertyValue
Molecular Formula C₈H₇Cl₂NO₂
Molecular Weight 220.05 g/mol [3]
CAS Number 128349-50-8[3]
IUPAC Name This compound[1]

Synthesis of 1,2,4-Triazole Derivatives

A primary application of this compound is in the construction of 1,2,4-triazole rings. These five-membered heterocycles are prominent pharmacophores found in a wide array of therapeutic agents, exhibiting diverse biological activities. The general synthetic strategy involves the conversion of the amino acid into a key intermediate that can then undergo cyclization with a nitrogen source, typically hydrazine or its derivatives.

While direct experimental data for the synthesis of triazoles from this compound is not extensively available in the public domain, a general and well-established methodology for the synthesis of 1,2,4-triazin-6(1H)-ones from amino acids can be extrapolated.[4] This process involves two key steps:

  • Amidine Formation: The amino group of the amino acid is transformed into an N,N-dimethylformamidine. This is typically achieved by reacting the amino acid ester with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[4]

  • Cyclization with Hydrazine: The resulting amidine is then treated with hydrazine hydrate, which leads to the formation of the 1,2,4-triazin-6(1H)-one ring system.[4]

Logical Flow of Triazinone Synthesis

AminoAcid This compound Amidine N,N-dimethylformamidine Intermediate AminoAcid->Amidine DMF-DMA Triazinone 1,2,4-Triazin-6(1H)-one Derivative Amidine->Triazinone Hydrazine Hydrate ThiazoleAldehyde 2-Arylthiazole-4-carbaldehyde BetaAminoAcid Thiazole β-Amino Acid ThiazoleAldehyde->BetaAminoAcid MalonicAcid Malonic Acid MalonicAcid->BetaAminoAcid AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->BetaAminoAcid

References

An In-Depth Technical Guide: Leveraging 2-Amino-2-(3,4-dichlorophenyl)acetic Acid for the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Amino-2-(3,4-dichlorophenyl)acetic acid is a non-proteinogenic, halogenated amino acid that has emerged as a highly versatile scaffold in medicinal chemistry. Its unique structural features, including a chiral center and an electron-deficient aromatic ring, make it a valuable building block for synthesizing diverse heterocyclic compounds and other complex molecular architectures.[1] The presence of dichloro-substituents can significantly influence the pharmacokinetic properties of its derivatives, potentially enhancing metabolic stability and the ability to cross biological membranes.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthesis strategies, and known biological activities. We will explore its potential in developing novel antifungal and anti-inflammatory agents, supported by mechanistic insights and detailed, field-proven experimental protocols to empower further investigation and application.

Core Compound Profile: Physicochemical and Analytical Characterization

This compound serves as a foundational component for derivatization. Understanding its core properties is the first step in rational drug design. The molecule's structure combines the reactivity of an amino acid with the steric and electronic properties of a dichlorinated phenyl group, offering multiple points for chemical modification.

PropertyValueSource(s)
CAS Number 128349-50-8[1][2][3]
Molecular Formula C₈H₇Cl₂NO₂[1][2][3]
Molecular Weight 220.05 g/mol [1][2][3]
IUPAC Name This compound[2]
Synonyms Amino(3,4-dichlorophenyl)acetic acid[2]
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

Causality Statement: A robust, stability-indicating analytical method is critical for ensuring the purity of the starting material and for quantifying the active pharmaceutical ingredient (API) in future formulations without interference from potential degradants.[4] This reverse-phase HPLC protocol is designed to separate the polar parent compound from non-polar impurities and degradation products.

Methodology:

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Acetic Acid in Water. The acidifier improves peak shape for the acidic analyte.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-20 min: 10% to 90% Solvent B.

    • 20-25 min: Hold at 90% Solvent B.

    • 25-30 min: 90% to 10% Solvent B (return to initial conditions).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 220 nm. This wavelength is chosen for optimal detection of the aromatic phenyl ring.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of Solvent A and Solvent B to a final concentration of 1 mg/mL. Ensure complete dissolution.

Synthesis Strategy: The Strecker Synthesis Approach

A common and efficient method for preparing α-amino acids from aldehydes is the Strecker synthesis. This approach is well-suited for producing this compound from a commercially available starting material.

Workflow Rationale: The Strecker synthesis is a three-component reaction that reliably forms a racemic mixture of α-amino acids. It begins with the formation of an imine from an aldehyde and ammonia, which is then attacked by a cyanide nucleophile to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired carboxylic acid.

G cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrolysis start 3,4-Dichlorobenzaldehyde reagents1 + NH₃ + KCN start->reagents1 intermediate α-Aminonitrile Intermediate reagents1->intermediate reagents2 + H₃O⁺ (Acid Hydrolysis) intermediate->reagents2 product Racemic 2-Amino-2- (3,4-dichlorophenyl)acetic acid reagents2->product

Caption: Proposed Strecker synthesis workflow for this compound.

Critical Consideration: This synthesis produces a racemic mixture. For therapeutic development, chiral resolution via methods such as diastereomeric salt formation or chiral chromatography is a mandatory downstream step, as enantiomers frequently exhibit different pharmacological and toxicological profiles.

Therapeutic Potential and Mechanistic Pathways

Derivatives of this compound have shown promise in several therapeutic areas. The core scaffold provides a rigid framework upon which functional groups can be appended to target specific biological pathways.

Antifungal Activity

A key study demonstrated that a quinazoline derivative of a related compound, 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline, possesses potent in vitro and in vivo activity against the pathogenic yeast Cryptococcus neoformans.[5]

Mechanism of Action: The study indicated that the compound's fungicidal activity stems from the inhibition of macromolecular synthesis, specifically targeting the incorporation of precursors into RNA and protein.[5] This disruption of essential cellular processes leads to cell death.

G cluster_inhibition Compound Dichlorophenyl-Derivative Target Fungal Ribosomes & RNA Polymerase Compound->Target Binds to Target Process1 Protein Synthesis (Translation) Process2 RNA Synthesis (Transcription) Outcome Inhibition of Macromolecule Synthesis Target->Outcome Inhibits Death Fungal Cell Death Outcome->Death

Caption: Proposed antifungal mechanism of action via inhibition of macromolecule synthesis.

Anti-inflammatory Activity

The dichlorophenyl motif is a well-established feature in anti-inflammatory drugs, most notably in diclofenac, a potent nonsteroidal anti-inflammatory drug (NSAID).[1][6] Research on derivatives of the related 2,4-dichlorophenoxy acetic acid has shown significant in vivo anti-inflammatory effects, which were attributed to the inhibition of cyclooxygenase-2 (COX-2) and a reduction in the pro-inflammatory cytokine TNF-α.[7]

Mechanism of Action: COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[6] TNF-α is a cytokine that plays a central role in orchestrating the inflammatory response. By inhibiting these targets, derivatives containing the dichlorophenyl acetic acid scaffold can effectively suppress inflammation.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation (Pain, Swelling) PGs->Inflammation Compound Dichlorophenyl-Derivative Compound->COX2 Inhibits

Caption: Mechanism of anti-inflammatory action via inhibition of the COX-2 pathway.

Key Experimental Protocols for Preclinical Development

Advancing a compound from a chemical scaffold to a therapeutic candidate requires rigorous biological evaluation. The following protocols provide standardized methods for initial screening.

Protocol 2: In Vitro Anticancer Screening (MTT Assay)

Causality Statement: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the metabolic activity of cells, which serves as an effective proxy for cell viability and proliferation.[8][9] A reduction in metabolic activity in the presence of a test compound suggests cytotoxic or cytostatic effects, justifying further investigation. This protocol is adapted from methods used for related compounds.[10]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vivo Anti-inflammatory Evaluation (Carrageenan-Induced Paw Edema)

Causality Statement: The carrageenan-induced paw edema model is a classic and highly reproducible in vivo assay for evaluating the efficacy of acute anti-inflammatory agents.[11] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation.

Methodology:

  • Animal Model: Use male Wistar rats or Swiss albino mice (150-200g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally).

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, orally).

    • Group 3-5: Test Compound at various doses (e.g., 10, 30, 100 mg/kg, orally).

  • Dosing: Administer the respective treatments to each group.

  • Induction of Inflammation: One hour after treatment, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume immediately after injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Analysis:

    • Calculate the percentage of edema at each time point relative to the initial paw volume.

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] * 100

      • Where V_c is the average paw volume of the control group and V_t is the average paw volume of the treated group.

Future Directions and Conclusion

This compound represents a privileged scaffold with significant potential for the development of new therapeutic agents. The existing evidence strongly supports its exploration in the fields of antifungal and anti-inflammatory drug discovery.

Future research should focus on a systematic Structure-Activity Relationship (SAR) analysis. By synthesizing a library of derivatives with modifications at the amino and carboxyl termini, as well as through the creation of novel heterocyclic rings, researchers can optimize for potency and selectivity against desired targets. Advanced preclinical studies, including detailed pharmacokinetic profiling, ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and toxicological assessments, will be essential for translating promising lead compounds into clinical candidates.[12][13] The strategic use of this building block, guided by the principles and protocols outlined in this guide, holds considerable promise for addressing unmet needs in human medicine.

References

Methodological & Application

Synthesis of 2-Amino-2-(3,4-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Data Gathering

I'm starting by diving into Google searches, seeking detailed info on 2-Amino-2-(3,4-dichlorophenyl)acetic acid synthesis. The goal is a deep dive into proven methods, like the Strecker synthesis, and any alternate routes.

Synthesizing Protocols Refined

I'm now focusing on synthesizing clear, detailed protocols. I'm taking the synthesis methods and structuring them step-by-step, including practical tips. I am starting to visually represent the reaction schemes using Graphviz diagrams, which will help in comprehending the workflows. My next task is compiling existing quantitative data into tables for easy comparison of various syntheses.

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Synthesis of 2-Amino-2-(3,4-dichlorophenyl)acetic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Non-proteinogenic amino acids are crucial building blocks in medicinal chemistry, offering novel scaffolds for the development of advanced pharmaceuticals.[1] 2-Amino-2-(3,4-dichlorophenyl)acetic acid, a synthetic amino acid, serves as a vital chiral precursor in the synthesis of various heterocyclic compounds, including those with potential therapeutic applications.[2] This application note provides a comprehensive, in-depth guide for the laboratory synthesis of this compound via the Strecker amino acid synthesis, a reliable and time-tested methodology.[3]

The Strecker synthesis is a three-component reaction involving an aldehyde, an amine source, and a cyanide source to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired α-amino acid.[3] This protocol has been adapted from established procedures for the synthesis of substituted phenylglycines and provides a robust framework for obtaining the target compound with a high degree of purity.

Reaction Overview & Mechanistic Insight

The synthesis of this compound proceeds in two primary stages:

  • Strecker Reaction: Formation of the α-aminonitrile intermediate, 2-amino-2-(3,4-dichlorophenyl)acetonitrile, from 3,4-dichlorobenzaldehyde.

  • Hydrolysis: Conversion of the α-aminonitrile to the final α-amino acid, this compound.

The mechanism of the Strecker synthesis begins with the reaction of the aldehyde with ammonia (generated in situ from ammonium chloride) to form an imine. The cyanide ion then attacks the electrophilic carbon of the imine, yielding the α-aminonitrile.[3][4] Subsequent hydrolysis of the nitrile group under acidic conditions proceeds through a protonated nitrile intermediate, which is attacked by water to ultimately form the carboxylic acid.[4]

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier Examples
3,4-Dichlorobenzaldehyde≥98%Sigma-Aldrich, Alfa Aesar
Ammonium Chloride (NH₄Cl)ACS Reagent GradeFisher Scientific, VWR
Sodium Cyanide (NaCN)≥98%Sigma-Aldrich, Acros Organics
Methanol (MeOH)AnhydrousJ.T. Baker, EMD Millipore
Diethyl Ether (Et₂O)AnhydrousFisher Scientific, Sigma-Aldrich
Hydrochloric Acid (HCl)Concentrated (37%)VWR, Fisher Scientific
Sodium Hydroxide (NaOH)Pellets, ACS GradeEMD Millipore, Sigma-Aldrich
Anhydrous Magnesium Sulfate (MgSO₄)Acros Organics, Fisher Scientific
Round-bottom flasksPyrex, Kimble
Magnetic stirrer with stir barsIKA, Corning
Reflux condenserAce Glass, Chemglass
Buchner funnel and filter paperWhatman, VWR
Rotary evaporatorBuchi, Heidolph
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄EMD Millipore, Sorbent Technologies

Safety Precautions:

  • Sodium Cyanide is highly toxic and fatal if swallowed or inhaled. It releases highly toxic hydrogen cyanide gas upon contact with acids. All manipulations involving sodium cyanide must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. A cyanide antidote kit should be readily available.

  • 3,4-Dichlorobenzaldehyde is an irritant. Avoid contact with skin and eyes.

  • Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with extreme care in a fume hood.

Experimental Protocol

Part 1: Synthesis of 2-Amino-2-(3,4-dichlorophenyl)acetonitrile (Strecker Reaction)

This procedure is adapted from the general Strecker synthesis of α-aminonitriles.[4][5]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichlorobenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in a mixture of methanol (50 mL) and water (20 mL).

  • Addition of Cyanide: Cool the solution to 0-5 °C in an ice bath. While maintaining the temperature, add sodium cyanide (1.2 eq) portion-wise over 15-20 minutes. Caution: Exothermic reaction and potential release of HCN gas.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

  • Workup: After the reaction is complete, pour the mixture into 100 mL of cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification of Intermediate: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude 2-amino-2-(3,4-dichlorophenyl)acetonitrile can be used in the next step without further purification.

Part 2: Hydrolysis of 2-Amino-2-(3,4-dichlorophenyl)acetonitrile to this compound

This hydrolysis procedure is based on established methods for converting α-aminonitriles to α-amino acids.

  • Acid Hydrolysis: To the crude 2-amino-2-(3,4-dichlorophenyl)acetonitrile from Part 1, add 6 M hydrochloric acid (approximately 10 mL per gram of starting aldehyde).

  • Reflux: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The hydrolysis progress can be monitored by TLC by observing the disappearance of the starting aminonitrile.

  • Isolation of Product: After the hydrolysis is complete, cool the reaction mixture to room temperature. The product may precipitate as the hydrochloride salt. If not, carefully neutralize the solution with a concentrated sodium hydroxide solution to the isoelectric point of the amino acid (typically pH 5-6) to induce precipitation.

  • Purification: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Recrystallization: For higher purity, the crude product can be recrystallized from a hot water/ethanol mixture. Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Drying: Dry the purified crystals under vacuum to obtain the final product, this compound.

Visualization of the Synthesis Workflow

Strecker_Synthesis_Workflow cluster_step1 Part 1: Aminonitrile Formation cluster_step2 Part 2: Hydrolysis & Purification Start 3,4-Dichlorobenzaldehyde + NH4Cl in MeOH/H2O Add_NaCN Add NaCN at 0-5 °C Start->Add_NaCN Stir Stir at RT (12-18h) Add_NaCN->Stir Workup Aqueous Workup & Extraction with Et2O Stir->Workup Intermediate Crude 2-Amino-2-(3,4-dichlorophenyl)acetonitrile Workup->Intermediate Hydrolysis Acid Hydrolysis (6M HCl, Reflux 4-6h) Intermediate->Hydrolysis Proceed to next step Neutralization Neutralization (pH 5-6) & Precipitation Hydrolysis->Neutralization Filtration Filtration & Washing Neutralization->Filtration Recrystallization Recrystallization (H2O/Ethanol) Filtration->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Expected Results and Characterization

The final product, this compound, should be an off-white to white crystalline solid. The expected yield for this type of synthesis can vary but is typically in the range of 50-70% over the two steps.

Characterization Data:

AnalysisExpected Results
Melting Point Literature values may vary; typically, a sharp melting point indicates high purity.
¹H NMR (DMSO-d₆)Aromatic protons (multiplets, ~7.4-7.8 ppm), α-proton (singlet, ~4.5-5.0 ppm), amine and carboxylic acid protons (broad singlets, variable chemical shift).
¹³C NMR (DMSO-d₆)Carboxyl carbon (~170-175 ppm), aromatic carbons (~120-140 ppm), α-carbon (~55-60 ppm).
Mass Spectrometry [M+H]⁺ expected at m/z corresponding to the molecular weight of the product (C₈H₇Cl₂NO₂ = 220.05 g/mol ).[1]
FT-IR (ATR) Broad O-H stretch (~2500-3300 cm⁻¹), N-H stretch (~3000-3400 cm⁻¹), C=O stretch (~1700-1730 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹).

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Part 1 Incomplete reaction; decomposition of the aminonitrile during workup.Ensure anhydrous conditions for the reaction; perform the workup promptly and at low temperatures.
Incomplete hydrolysis in Part 2 Insufficient reaction time or acid concentration.Extend the reflux time and monitor by TLC; ensure the concentration of HCl is at least 6 M.
Product does not precipitate Incorrect pH for precipitation.Carefully adjust the pH to the isoelectric point (around 5-6) using a pH meter.
Oily product obtained Impurities present.Purify the crude product by recrystallization from a suitable solvent system.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable non-proteinogenic amino acid for use in drug discovery and development. The provided characterization data will aid in confirming the identity and purity of the final product.

References

Application Notes and Protocols for the Chiral Separation of 2-Amino-2-(3,4-dichlorophenyl)acetic acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-2-(3,4-dichlorophenyl)acetic acid is a chiral non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate is often critical to the pharmacological activity and safety of the final drug substance. Therefore, robust and reliable analytical methods for the enantioselective separation and quantification of its enantiomers are essential during drug development and for quality control.

This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC). Two primary strategies are presented: direct separation on a chiral stationary phase (CSP) and an alternative indirect method using a chiral mobile phase additive. These protocols are designed to serve as a comprehensive guide for researchers, offering starting points for method development and optimization.

Chiral Separation Strategies

The successful chiral separation of this compound can be achieved through two principal HPLC approaches:

  • Direct Chiral HPLC: This is the most common and often preferred method, utilizing a column packed with a chiral stationary phase (CSP). The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and enabling their separation. Polysaccharide-based, macrocyclic glycopeptide-based, and zwitterionic ion-exchange CSPs are particularly effective for the separation of amino acids.

  • Indirect Chiral HPLC: This approach involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column, such as a C18 column. Another indirect method involves using a chiral mobile phase additive that forms diastereomeric complexes with the enantiomers in the mobile phase, which are then separated on an achiral column.

The choice of method depends on factors such as the availability of columns, the complexity of the sample matrix, and the desired analytical outcome (e.g., analytical quantification vs. preparative separation).

Experimental Protocols

Protocol 1: Direct Chiral Separation using a Zwitterionic Chiral Stationary Phase

This protocol is based on the successful separation of the parent compound, DL-alpha-Phenylglycine, using a zwitterionic CSP. This type of CSP is highly effective for the separation of amphoteric molecules like amino acids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or an Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

ParameterRecommended Condition
Column CHIRALPAK® ZWIX(+) (150 x 3.0 mm, 3 µm) or equivalent zwitterionic CSP
Mobile Phase 50 mM Formic acid + 25 mM Diethylamine in Methanol / Acetonitrile / Water (49/49/2, v/v/v)
Flow Rate 0.5 mL/min
Column Temperature 10 °C
Detection ELSD or low wavelength UV (e.g., 210 nm)
Injection Volume 5 µL
Sample Concentration 1 mg/mL in mobile phase

Expected Results: Based on the analysis of DL-alpha-Phenylglycine, baseline separation of the enantiomers is anticipated. The retention times will be influenced by the dichlorophenyl substitution but should be in a reasonable range.

Quantitative Data for DL-alpha-Phenylglycine (for reference): [1]

EnantiomerRetention Time (min)k' (Retention Factor)
L-form5.52.00
D-form6.22.41
  • Separation Factor (α): 1.21[1]

  • Resolution (Rs): 2.80[1]

Protocol 2: Direct Chiral Separation using a Macrocyclic Glycopeptide Chiral Stationary Phase

Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are known for their broad enantioselectivity for amino acids in various mobile phase modes.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP
Mobile Phase Methanol/Water (e.g., 80/20, v/v) with 0.1% Acetic Acid and 0.1% Triethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm or 254 nm
Injection Volume 10 µL
Sample Concentration 0.5 mg/mL in mobile phase

Method Development Notes:

  • The organic modifier (Methanol or Acetonitrile) and its concentration in the mobile phase can be varied to optimize retention and resolution.

  • The pH of the mobile phase can be adjusted with additives like acetic acid, formic acid, or diethylamine to improve peak shape and selectivity.

Protocol 3: Indirect Chiral Separation using a Chiral Mobile Phase Additive

This method offers an alternative when a suitable chiral column is not available. It relies on the formation of diastereomeric complexes in the mobile phase, which are then separated on a standard reversed-phase column.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase 2.5 mM Copper(II) Sulfate, 5.0 mM L-Proline, and 10% Methanol in water, pH adjusted to 6.0
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 20 µL
Sample Concentration 0.2 mg/mL in water

Expected Results for Phenylglycine (for reference): [2]

  • D-phenylglycine retention time: ~5 min[2]

  • L-phenylglycine retention time: ~11 min[2]

Visualization of Experimental Workflows

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_method_dev Method Development cluster_analysis Analysis cluster_results Results and Validation prep Prepare racemic standard and sample solutions of this compound screen Screen Chiral Stationary Phases (e.g., Zwitterionic, Macrocyclic Glycopeptide) prep->screen optimize_mp Optimize Mobile Phase (Organic modifier, pH, additives) screen->optimize_mp optimize_params Optimize other parameters (Flow rate, Temperature) optimize_mp->optimize_params inject Inject sample onto HPLC system optimize_params->inject acquire Acquire chromatogram inject->acquire evaluate Evaluate Resolution (Rs), Selectivity (α), and Peak Shape acquire->evaluate validate Validate method (Linearity, Accuracy, Precision) evaluate->validate

Caption: General workflow for the development of a chiral HPLC separation method.

Chiral_Strategy_Decision start Start: Chiral Separation Required decision_csp Chiral Stationary Phase (CSP) available? start->decision_csp direct_hplc Direct HPLC Method Development decision_csp->direct_hplc Yes indirect_hplc Indirect HPLC Method (Derivatization or Chiral Mobile Phase Additive) decision_csp->indirect_hplc No end Final Method direct_hplc->end indirect_hplc->end

References

Application Note: A Validated HPLC Strategy for the Achiral and Chiral Analysis of 2-Amino-2-(3,4-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the analytical determination of 2-Amino-2-(3,4-dichlorophenyl)acetic acid, a critical chiral building block in pharmaceutical development. We present two robust High-Performance Liquid Chromatography (HPLC) methods: a reversed-phase (RP-HPLC) method for assessing chemical purity and a direct chiral chromatography method for quantifying enantiomeric purity. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind methodological choices, adherence to pharmacopeial standards, and principles of analytical procedure validation.

Introduction and Scientific Background

This compound is a non-proteinogenic amino acid characterized by a stereogenic center at the alpha-carbon and a dichlorinated phenyl ring.[1][2] Its enantiomers can exhibit significantly different pharmacological and toxicological profiles, making the accurate determination of both chemical and enantiomeric purity a regulatory and scientific necessity.

The analytical challenge lies in developing distinct yet complementary methods. For chemical purity, the goal is to separate the main compound from any process-related impurities or degradation products. For enantiomeric purity, the objective is the stereoselective separation of the (R)- and (S)-enantiomers. This application note details validated starting protocols for both objectives, grounded in established chromatographic principles as outlined in United States Pharmacopeia (USP) General Chapter <621> Chromatography.[3][4][5]

Part I: Achiral Purity Analysis by Reversed-Phase HPLC

This method is designed for the quantitative analysis of this compound and the separation of potential impurities.

Principle of Separation

Reversed-phase chromatography separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The analyte, this compound, possesses a hydrophobic dichlorophenyl moiety, which provides strong retention on the C18 column. The inclusion of an acid (formic acid) in the mobile phase is critical; it suppresses the ionization of the analyte's carboxylic acid group, ensuring a single, well-defined charge state. This minimizes peak tailing and leads to sharp, symmetrical peaks, which are essential for accurate quantification.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade Acetonitrile, Water, and Formic Acid.

  • This compound reference standard.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard industry workhorse for robust, reproducible separations of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress analyte ionization and ensures good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the nonpolar C18 phase.
Elution Mode Isocratic: 70% A / 30% BA simple, robust starting point. A gradient may be developed if late-eluting impurities are present.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CElevated temperature reduces viscosity and improves peak efficiency and reproducibility.
Detection UV at 225 nmThe dichlorophenyl ring acts as a chromophore, providing good sensitivity at this wavelength.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Run Time 10 minutesSufficient to elute the main peak and observe baseline.

Sample Preparation:

  • Diluent Preparation: Prepare a mixture of Water/Acetonitrile (70:30, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.

System Suitability and Trustworthiness

To ensure the validity of the analytical results on any given day, a system suitability test must be performed. This protocol is self-validating; if the system suitability criteria are not met, the results are not considered valid.[6] These criteria are established based on guidelines from regulatory bodies like the ICH.[7][8]

ParameterAcceptance CriteriaPurpose
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.8Measures peak symmetry. Values outside this range indicate interactions.
Theoretical Plates (N) > 2000Measures column efficiency and the sharpness of the peak.
%RSD of Peak Area ≤ 1.0% for 5 replicate injectionsDemonstrates the precision of the injector and the stability of the system.

Workflow Diagram

RP_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing p1 Prepare Mobile Phase (0.1% Formic Acid) p2 Prepare Standard & Sample (0.5 mg/mL in Diluent) p1->p2 a1 Equilibrate HPLC System with Mobile Phase p2->a1 a2 Perform System Suitability (5x Standard Injections) a1->a2 a3 Inject Samples a2->a3 d1 Integrate Chromatograms a3->d1 d2 Calculate Purity (% Area Normalization) d1->d2

Caption: RP-HPLC workflow from preparation to analysis.

Part II: Enantiomeric Purity by Direct Chiral HPLC

This method is designed for the direct separation and quantification of the (R)- and (S)-enantiomers of this compound without derivatization.

Principle of Separation

Enantiomers have identical physical properties in an achiral environment, making their separation on a standard C18 column impossible. Chiral separation relies on creating a transient diastereomeric complex between the analyte and a chiral selector, which is immobilized on the stationary phase (a Chiral Stationary Phase, or CSP).

For underivatized amino acids, zwitterionic CSPs are highly effective.[9] These phases contain both acidic and basic functional groups, enabling multiple interaction points (ionic, hydrogen bonding, dipole-dipole) with the zwitterionic analyte. The distinct three-dimensional arrangement of these interaction sites in the CSP creates a difference in binding energy for the two enantiomers, resulting in different retention times and, thus, separation.[10]

Experimental Protocol

Instrumentation and Materials:

  • Same as Part I.

  • Chiral Stationary Phase column.

  • HPLC grade Methanol and Acetonitrile.

  • Trifluoroacetic Acid (TFA) and Diethylamine (DEA) for mobile phase modification.

Chromatographic Conditions:

ParameterConditionRationale
Column CHIRALPAK® ZWIX(+), 3.0 x 150 mm, 3 µmZwitterionic CSP designed for excellent stereoselectivity for free amino acids.[9]
Mobile Phase Acetonitrile / Methanol / TFA / DEA (50 / 50 / 0.2 / 0.1, v/v/v/v)Polar organic mode. The acid/base additives control ionization states of analyte and CSP for optimal interaction.
Elution Mode IsocraticProvides consistent conditions for stable and reproducible chiral recognition.
Flow Rate 0.5 mL/minAppropriate for a 3.0 mm ID column to maintain efficiency.
Column Temperature 25 °CChiral separations are often sensitive to temperature; strict control is crucial for reproducibility.
Detection UV at 225 nmSame as achiral method.
Injection Volume 5 µLSmaller volume for smaller ID column to prevent band broadening.
Run Time 20 minutesMay require longer run times to achieve baseline separation of both enantiomers.

Sample Preparation:

  • Diluent Preparation: Use the mobile phase as the diluent.

  • Racemic Standard (0.5 mg/mL): To develop the method and establish resolution, use a 1:1 mixture of the (R)- and (S)-enantiomers, or a known racemic standard. Dissolve in the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner.

System Suitability and Trustworthiness

The key performance indicator for a chiral method is the resolution between the two enantiomer peaks.

ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 1.5Ensures baseline separation between the enantiomer peaks for accurate quantification.
%RSD of Peak Area ≤ 2.0% for 5 replicate injections of the main peakDemonstrates system precision.

Chiral Recognition Diagram

Chiral_Recognition cluster_csp Chiral Stationary Phase (CSP) Surface cluster_enantiomers CSP Chiral Selector (e.g., ZWIX(+)) R_Enantiomer (R)-Enantiomer R_Enantiomer->CSP Stronger Interaction (3-point fit) = Longer Retention S_Enantiomer (S)-Enantiomer S_Enantiomer->CSP Weaker Interaction (mismatched fit) = Shorter Retention

Caption: Differential interaction of enantiomers with a CSP.

Method Validation Framework

Both protocols described serve as starting points. For use in a regulated environment, they must be fully validated according to the ICH Q2(R1) guideline to demonstrate their suitability for the intended purpose.[7][11][12] The objective is to provide documented evidence that the method is accurate, precise, and reliable.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, or the other enantiomer).

  • Linearity: Demonstrating that the analytical response is directly proportional to the analyte concentration over a specified range.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery studies.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±0.1 pH unit, ±2°C in temperature).

References

Applikations- und Protokollleitfaden: Derivatisierung von 2-Amino-2-(3,4-dichlorophenyl)essigsäure für die HPLC-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsbereich: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Verfasser: Dr. Gemini, Leitender Anwendungswissenschaftler Datum: 30. Dezember 2025

Zusammenfassung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die Derivatisierung von 2-Amino-2-(3,4-dichlorophenyl)essigsäure, einem Phenylglycin-Analogon, für die quantitative Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC). Die direkte Analyse dieser Verbindung ist aufgrund des fehlenden starken Chromophors oder Fluorophors oft mit einer geringen Empfindlichkeit verbunden. Die Prä-Säulen-Derivatisierung überführt die Aminosäure in ein Derivat mit verbesserten chromatographischen und detektierbaren Eigenschaften. Es werden drei etablierte Derivatisierungsmethoden vorgestellt: o-Phthalaldehyd (OPA), 9-Fluorenylmethyloxycarbonylchlorid (Fmoc-Cl) und Dansylchlorid. Für jede Methode werden die zugrunde liegenden chemischen Prinzipien, detaillierte Schritt-für-Schritt-Protokolle, HPLC-Bedingungen und Überlegungen zur Methodenvalidierung erörtert.

Einleitung

2-Amino-2-(3,4-dichlorophenyl)essigsäure ist eine nicht-proteinogene Aminosäure, die als wichtiger Baustein in der Synthese pharmazeutischer Wirkstoffe und anderer bioaktiver Moleküle dient. Eine genaue Quantifizierung dieser Verbindung in verschiedenen Matrices ist für die Prozesskontrolle, Stabilitätsstudien und die Qualitätskontrolle von entscheidender Bedeutung.

Die Analyse mittels HPLC mit gängigen Detektoren wie UV-Vis oder Fluoreszenz ist jedoch eine Herausforderung. Der Phenylring der Verbindung weist zwar eine gewisse UV-Absorption auf, diese ist jedoch oft nicht ausreichend für die erforderlichen niedrigen Nachweisgrenzen. Um die Empfindlichkeit und Selektivität der Analyse zu erhöhen, ist eine chemische Modifikation der Aminogruppe, die sogenannte Derivatisierung, unerlässlich.[1][2]

Dieser Prozess wandelt den Analyten in ein Derivat mit einem stark UV-absorbierenden oder fluoreszierenden Rest um, was die Nachweisgrenzen um mehrere Größenordnungen senken kann.[3] In diesem Leitfaden werden wir die theoretischen Grundlagen und praktischen Aspekte der Derivatisierung von 2-Amino-2-(3,4-dichlorophenyl)essigsäure beleuchten und validierbare Protokolle für den sofortigen Einsatz im Labor bereitstellen.

Grundlagen und Auswahl der Derivatisierungsstrategie

Die Prä-Säulen-Derivatisierung, bei der die chemische Reaktion vor der Injektion in das HPLC-System stattfindet, ist die am häufigsten angewandte Methode für die Analyse von Aminosäuren.[1][4]

Kausalkette der Methodenauswahl:

  • Analytische Anforderung: Erhöhung der Detektionsempfindlichkeit für 2-Amino-2-(3,4-dichlorophenyl)essigsäure.

  • Chemische Eigenschaft des Analyten: Vorhandensein einer primären Aminogruppe, die für eine nukleophile Reaktion zugänglich ist.

  • Lösung: Einführung einer chromophoren oder fluorophoren Markierung durch eine chemische Reaktion an der Aminogruppe.

  • Methodische Konsequenz: Auswahl eines geeigneten Derivatisierungsreagenzes.

Die Wahl des Reagenzes hängt von mehreren Faktoren ab:

  • Reaktivität: Die Reaktion sollte schnell, quantitativ und unter milden Bedingungen ablaufen, um den Abbau des Analyten zu vermeiden.

  • Stabilität des Derivats: Das gebildete Derivat muss während der Probenvorbereitung und der HPLC-Analyse stabil sein.

  • Detektion: Das Derivat sollte eine hohe molare Extinktion (für UV-Detektion) oder eine hohe Quantenausbeute (für Fluoreszenzdetektion) aufweisen.

  • Nebenprodukte: Die Reaktion sollte idealerweise keine störenden Nebenprodukte bilden.

Für 2-Amino-2-(3,4-dichlorophenyl)essigsäure, eine primäre Aminosäure, kommen mehrere Reagenzien in Frage. Der dichlorierte Phenylring kann eine gewisse sterische Hinderung bewirken, was bei der Optimierung der Reaktionsbedingungen (z. B. Reaktionszeit, Reagenzüberschuss) berücksichtigt werden muss.

Vergleich der Derivatisierungsreagenzien
Merkmalo-Phthalaldehyd (OPA)9-Fluorenylmethyloxycarbonylchlorid (Fmoc-Cl)Dansylchlorid
Reaktionsprinzip Bildung eines fluoreszierenden Isoindol-Derivats mit einem Thiol.Bildung eines UV-aktiven und fluoreszierenden Urethan-Derivats.Bildung eines stark fluoreszierenden Sulfonamid-Derivats.
Reaktionszeit Sehr schnell (ca. 1 Minute).[1][5]Moderat (ca. 5-20 Minuten).[6][7]Langsam (30-60 Minuten), oft bei erhöhter Temperatur.[8][9]
Stabilität d. Derivats Mäßig, Analyse sollte zeitnah erfolgen.[10]Sehr gut.[4]Sehr gut.[8][9]
Detektion Fluoreszenz (Ex: ~340 nm, Em: ~450 nm).[11]UV (~265 nm) und Fluoreszenz (Ex: ~265 nm, Em: ~310 nm).[4]UV (~254 nm) und Fluoreszenz (Ex: ~340 nm, Em: ~525 nm).[8]
Vorteile Schnell, automatierbar, keine störende Reagenzfluoreszenz.Stabile Derivate, für primäre und sekundäre Amine geeignet.Hohe Fluoreszenzempfindlichkeit, stabile Derivate.
Nachteile Instabile Derivate, reagiert nur mit primären Aminen.Reagenz hydrolysiert zu fluoreszierendem FMOC-OH.[4]Lange Reaktionszeit, Reagenz selbst fluoresziert.

Basierend auf dieser Analyse werden in den folgenden Abschnitten detaillierte Protokolle für die Derivatisierung mit OPA (für schnelle Analysen) und Fmoc-Cl (für hohe Stabilität und Flexibilität bei der Detektion) bereitgestellt.

Applikationsprotokolle

Methode 1: Schnelle Derivatisierung mit o-Phthalaldehyd (OPA)

Diese Methode eignet sich hervorragend für Hochdurchsatz-Anwendungen, bei denen eine schnelle und automatisierte Derivatisierung gefordert ist.

Prinzip: OPA reagiert in Gegenwart eines Thiol-Reagenzes (z.B. 3-Mercaptopropionsäure, MPA) bei alkalischem pH-Wert mit der primären Aminogruppe von 2-Amino-2-(3,4-dichlorophenyl)essigsäure zu einem hochfluoreszierenden 1-Alkylthio-2-alkyl-substituierten Isoindol.

OPA_Reaction cluster_reactants Reaktanten cluster_products Produkt Analyte 2-Amino-2-(3,4-dichlorophenyl)essigsäure (R-NH2) Reaction_Step + Analyte->Reaction_Step OPA o-Phthalaldehyd (OPA) OPA->Reaction_Step Thiol Thiol (R'-SH) Thiol->Reaction_Step Product Fluoreszierendes Isoindol-Derivat Reaction_Step->Product alkalischer pH ~1 min

Abbildung 1: Reaktionsschema der OPA-Derivatisierung.

Benötigte Materialien und Reagenzien:

  • 2-Amino-2-(3,4-dichlorophenyl)essigsäure (Standard und Proben)

  • o-Phthalaldehyd (OPA)

  • 3-Mercaptopropionsäure (MPA) oder 2-Mercaptoethanol (MCE)

  • Borsäure

  • Natriumhydroxid (NaOH)

  • Methanol oder Acetonitril (HPLC-Qualität)

  • Wasser (HPLC-Qualität)

  • Salzsäure (HCl) zur Probenstabilisierung

Herstellung der Reagenzien:

  • Boratpuffer (0,4 M, pH 10,2): 24,7 g Borsäure in 1 L HPLC-Wasser lösen. Den pH-Wert mit konzentrierter NaOH-Lösung auf 10,2 einstellen.[1]

  • OPA/MPA-Reagenz: 10 mg OPA in 1 ml Methanol lösen. 10 µl 3-Mercaptopropionsäure und 8,99 ml Boratpuffer (pH 10,2) hinzufügen. Dieses Reagenz ist lichtempfindlich und sollte täglich frisch zubereitet werden.[1][12]

Schritt-für-Schritt-Protokoll der Derivatisierung (Automatisiert): Dieses Protokoll ist für einen HPLC-Autosampler mit programmierbarer Injektionssequenz optimiert, um maximale Reproduzierbarkeit zu gewährleisten.[11][13]

  • Probenvorbereitung: Die Proben und Standards in einem geeigneten Lösungsmittel (z.B. 0,1 M HCl oder Wasser/Acetonitril) auf die gewünschte Konzentration verdünnen.

  • Autosampler-Programmierung:

    • 10 µl Boratpuffer aufziehen.

    • 5 µl Probe/Standard aufziehen.

    • 5 µl OPA/MPA-Reagenz aufziehen.

    • In der Nadel oder einer Mischschleife für 1 Minute mischen.

    • Definiertes Volumen (z.B. 10 µl) der Reaktionsmischung injizieren.

HPLC-Bedingungen:

ParameterEmpfehlung
Säule C18-Umkehrphasensäule (z.B. 150 x 4,6 mm, 3,5 µm)
Mobile Phase A 25 mM Natriumacetatpuffer, pH 6,5
Mobile Phase B Acetonitril/Methanol (50:50, v/v)
Gradient 0-5 min: 10% B; 5-25 min: 10-70% B; 25-26 min: 70-10% B; 26-35 min: 10% B
Flussrate 1,0 ml/min
Säulentemperatur 35 °C
Injektionsvolumen 10 µl
Detektor Fluoreszenzdetektor
Anregungswellenlänge 340 nm
Emissionswellenlänge 450 nm

Erwartete Ergebnisse und Troubleshooting:

  • Das Derivat von 2-Amino-2-(3,4-dichlorophenyl)essigsäure sollte als scharfer, gut aufgelöster Peak erscheinen.

  • Problem: Geringe Peakflächen. Lösung: Reagenz frisch ansetzen, pH-Wert des Boratpuffers überprüfen, Reaktionszeit im Autosampler-Programm anpassen.

  • Problem: Peak-Tailing. Lösung: pH-Wert der mobilen Phase anpassen, andere C18-Säule testen.

  • Problem: Abnehmende Signalintensität bei mehreren Läufen. Lösung: Die Instabilität der OPA-Derivate ist bekannt.[10] Eine strikte Automatisierung und konstante Zeitabläufe zwischen Derivatisierung und Injektion sind entscheidend.

Methode 2: Stabile Derivatisierung mit 9-Fluorenylmethyloxycarbonylchlorid (Fmoc-Cl)

Diese Methode ist die erste Wahl, wenn höchste Stabilität der Derivate für längere Analysensequenzen oder eine spätere Re-Analyse erforderlich ist.

Prinzip: Fmoc-Cl reagiert mit der primären Aminogruppe in einem alkalischen Medium zu einem stabilen N-Fmoc-Derivat, das sowohl eine starke UV-Absorption als auch Fluoreszenz aufweist.

Fmoc_Reaction cluster_reactants Reaktanten cluster_products Produkt Analyte 2-Amino-2-(3,4-dichlorophenyl)essigsäure (R-NH2) Reaction_Step + Analyte->Reaction_Step FMOC 9-Fluorenylmethyloxycarbonylchlorid (Fmoc-Cl) FMOC->Reaction_Step Product Stabiles N-Fmoc-Derivat Reaction_Step->Product Boratpuffer, pH 9 ~5-20 min

Abbildung 2: Reaktionsschema der Fmoc-Cl-Derivatisierung.

Benötigte Materialien und Reagenzien:

  • Alle Materialien aus Methode 1 (außer OPA und MPA/MCE)

  • 9-Fluorenylmethyloxycarbonylchlorid (Fmoc-Cl)

  • 1-Adamantamin (ADAM) oder eine andere hydrophobe primäre Aminlösung (optional, zum Quenchen)

  • Acetonitril (HPLC-Qualität)

Herstellung der Reagenzien:

  • Boratpuffer (0,2 M, pH 9,0): 12,37 g Borsäure in 1 L HPLC-Wasser lösen. Den pH-Wert mit konzentrierter NaOH-Lösung auf 9,0 einstellen.

  • Fmoc-Cl-Lösung (15 mM): 4,3 mg Fmoc-Cl in 1 ml Acetonitril lösen. Dieses Reagenz ist feuchtigkeitsempfindlich und sollte täglich frisch zubereitet werden.[6]

  • Quenching-Lösung (optional, 30 mM ADAM): 4,5 mg 1-Adamantamin in einer Mischung aus 1 ml Wasser und 1 ml Acetonitril lösen.

Schritt-für-Schritt-Protokoll der Derivatisierung (Manuell):

  • In ein Reaktionsgefäß 100 µl der Probe oder des Standards geben.

  • 200 µl Boratpuffer (pH 9,0) hinzufügen und mischen.

  • 200 µl der Fmoc-Cl-Lösung zugeben, sofort und kräftig für 30 Sekunden vortexen.

  • Die Mischung für 10 Minuten bei Raumtemperatur im Dunkeln reagieren lassen.

  • (Optional) Um überschüssiges Fmoc-Cl zu entfernen und die Reaktion zu stoppen, 200 µl der ADAM-Lösung zugeben und für 1 Minute vortexen. Dies reduziert die Bildung des störenden Fmoc-OH-Peaks.[6]

  • Die Probe vor der Injektion durch einen 0,45-µm-Spritzenfilter filtrieren.

HPLC-Bedingungen:

ParameterEmpfehlung
Säule C18-Umkehrphasensäule (z.B. 250 x 4,6 mm, 5 µm)
Mobile Phase A 50 mM Natriumacetat, pH 4,2 mit Tetrahydrofuran (96:4, v/v)
Mobile Phase B Acetonitril
Gradient 0-15 min: 20-55% B; 15-20 min: 55-100% B; 20-25 min: 100% B; 25-26 min: 100-20% B; 26-35 min: 20% B
Flussrate 1,2 ml/min
Säulentemperatur 40 °C
Injektionsvolumen 20 µl
Detektor UV- oder Fluoreszenzdetektor
UV-Wellenlänge 265 nm
Fluoreszenz-Wellenlängen Ex: 265 nm, Em: 310 nm[4]

Erwartete Ergebnisse und Troubleshooting:

  • Das Fmoc-Derivat ist deutlich unpolarer als die ursprüngliche Aminosäure und wird daher stärker auf der C18-Säule retardiert.

  • Problem: Störender Peak durch Fmoc-Hydrolyse (Fmoc-OH). Lösung: Frisches Fmoc-Cl-Reagenz verwenden, Feuchtigkeit ausschließen, Quenching-Schritt mit ADAM durchführen.[6]

  • Problem: Unvollständige Derivatisierung. Lösung: Molares Verhältnis von Fmoc-Cl zum Analyten erhöhen, Reaktionszeit verlängern oder pH-Wert optimieren (bis ca. pH 11).[7][14]

Workflow und Methodenvalidierung

Ein robuster analytischer Workflow ist entscheidend für zuverlässige Ergebnisse. Die Validierung der entwickelten Methode gemäß den ICH-Richtlinien (International Council for Harmonisation) stellt sicher, dass die Methode für den beabsichtigten Zweck geeignet ist.[15]

HPLC_Workflow cluster_prep Probenvorbereitung & Derivatisierung cluster_analysis Analyse & Auswertung A Probenahme & Lösung B Zugabe von Puffer & Derivatisierungsreagenz A->B C Inkubation (Reaktion) B->C D Reaktionsstopp (Quenching, optional) C->D E HPLC-Injektion D->E Transfer zum Autosampler F Chromatographische Trennung E->F G Detektion (UV/Fluoreszenz) F->G H Datenverarbeitung & Quantifizierung G->H

Abbildung 3: Allgemeiner Workflow für die HPLC-Analyse nach Prä-Säulen-Derivatisierung.

Validierungsparameter:

  • Spezifität: Die Fähigkeit, den Analyten eindeutig in Anwesenheit von anderen Komponenten (Verunreinigungen, Matrixbestandteile) zu bestimmen. Dies wird durch Analyse von Placebo-Proben und gestressten Proben nachgewiesen.

  • Linearität: Nachweis, dass die Messwerte in einem definierten Bereich direkt proportional zur Konzentration des Analyten sind. Erfordert die Analyse von mindestens fünf Konzentrationen.

  • Richtigkeit: Die Übereinstimmung zwischen dem gefundenen Mittelwert und dem wahren Wert. Wird oft durch Aufstockungsversuche in der Probenmatrix ermittelt.

  • Präzision: Die Streuung der Ergebnisse bei wiederholter Anwendung der Methode auf dieselbe Probe. Unterscheidet sich in Wiederholpräzision (Intra-Assay) und Vergleichspräzision (Inter-Assay).

  • Nachweisgrenze (LOD) & Bestimmungsgrenze (LOQ): Die niedrigste Konzentration des Analyten, die zuverlässig nachgewiesen bzw. quantifiziert werden kann.

  • Robustheit: Die Unempfindlichkeit der Methode gegenüber kleinen, beabsichtigten Variationen der Methodenparameter (z.B. pH-Wert der mobilen Phase, Säulentemperatur).

Die Automatisierung des Derivatisierungsschritts, wie im OPA-Protokoll beschrieben, verbessert die Präzision der Methode erheblich, da die kritischen Parameter Reaktionszeit und Temperatur exakt kontrolliert werden.[16]

Schlussfolgerung

Die Prä-Säulen-Derivatisierung ist eine effektive und notwendige Strategie für die zuverlässige Quantifizierung von 2-Amino-2-(3,4-dichlorophenyl)essigsäure mittels HPLC. Die Wahl des Derivatisierungsreagenzes sollte auf den spezifischen Anforderungen der Analyse basieren. Die OPA-Methode bietet eine schnelle und hoch empfindliche Analyse, ideal für automatisierte Hochdurchsatz-Screenings, erfordert jedoch eine strikte Kontrolle der Reaktionszeit aufgrund der mäßigen Stabilität der Derivate. Die Fmoc-Cl-Methode erzeugt äußerst stabile Derivate, die eine größere Flexibilität bei den Analysezeiten und die Möglichkeit der UV- und Fluoreszenzdetektion bieten, was sie zu einer robusten Wahl für die Methodenentwicklung und Validierung macht. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Entwicklung und Implementierung validierter Analysemethoden in der pharmazeutischen Forschung und Qualitätskontrolle.

Referenzen

Klicken Sie hier, um die vollständige Referenzliste anzuzeigen
  • BenchChem Technical Support Team. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatisierung. BenchChem. --INVALID-LINK--

  • E. G. A. H. van der Vlis, et al. (2005). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Chloroformate. Journal of AOAC INTERNATIONAL.

  • I. Molnár-Perl. (2001). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Journal of Chromatography A. --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). Application Note: Quantitative Analysis of Amino Acids by HPLC using Dansyl Chloride Derivatization. BenchChem. --INVALID-LINK--

  • Interchim. OPA, amine detection reagent - Technical Sheet. --INVALID-LINK--

  • L. N. Polite, et al. Automated Pre-Column Derivatization of Amino Acids by HPLC: Mr. Amino, Meet Mr. Roboto. Axion Analytical Labs, Inc. --INVALID-LINK--

  • Scribd. HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. --INVALID-LINK--

  • Creative Proteomics. Amino Acid Pre-column Derivatization HPLC Analysis Methods. --INVALID-LINK--

  • A. J. Reason. (2010). Validation of Amino Acid Analysis Methods. ResearchGate. --INVALID-LINK--

  • F. Ceriotti, et al. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques. --INVALID-LINK--

  • S. Nilsson. (2020). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. DiVA portal. --INVALID-LINK--

  • Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. --INVALID-LINK--

  • P. P. Reddy, et al. (2005). Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. Indian Journal of Clinical Biochemistry.

  • P. G. Righetti, et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. --INVALID-LINK--

  • Shimadzu. High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. --INVALID-LINK--

  • M. N. Rohman, et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. --INVALID-LINK--

  • A. A. Chhanikar, et al. (2017). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. World Journal of Pharmaceutical Research. --INVALID-LINK--

  • H. J. C. F. Nelis, et al. (1992). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Analytical Biochemistry. --INVALID-LINK--

References

Application Note: Quantitative Analysis of 2-Amino-2-(3,4-dichlorophenyl)acetic acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-Amino-2-(3,4-dichlorophenyl)acetic acid in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of the target analyte, a derivatization step is essential to facilitate its passage through the GC system.[1] This protocol outlines the sample preparation, derivatization, GC-MS instrumental conditions, and data analysis required for accurate and reproducible quantification.

Introduction

This compound is a non-proteinogenic amino acid and a key chiral building block in the synthesis of various pharmaceutical compounds.[2][3][4] Accurate determination of its concentration and purity is critical for quality control and pharmacokinetic studies in drug development. While High-Performance Liquid Chromatography (HPLC) is a common technique for amino acid analysis, GC-MS offers high sensitivity and specificity, making it a powerful alternative, especially when coupled with a derivatization strategy.[1][5][6] This document provides a comprehensive protocol for the analysis of this compound using GC-MS following derivatization.

Experimental Protocols

Sample Preparation

The goal of sample preparation is to extract the target analyte from the sample matrix and remove interfering substances.[7] The following protocol is a general guideline and may require optimization based on the specific sample matrix (e.g., biological fluids, reaction mixtures).

Materials:

  • Sample containing this compound

  • Internal Standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample)

  • 6 M Hydrochloric Acid (for hydrolysis of protein-bound analytes, if necessary)[7][8]

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)[7][9]

  • Methanol, Acetonitrile, Water (HPLC grade)

  • Nitrogen gas supply

  • Heating block or evaporator

Protocol:

  • Internal Standard Spiking: Add a known amount of the internal standard to the sample at the beginning of the preparation process to correct for analyte losses during extraction and derivatization.

  • For Proteinaceous Samples (e.g., plasma, tissue homogenates):

    • Protein Precipitation: Add a protein precipitating agent like trichloroacetic acid or perchloric acid to the sample, vortex, and centrifuge to pellet the proteins.[7]

    • Acid Hydrolysis (for total amino acid analysis): To liberate the amino acid from proteins, add 6 M HCl to the sample and heat at 110-150°C for a specified time (e.g., 24 hours).[7][8] Note: This is a harsh method and may not be suitable for all applications.

  • Solid Phase Extraction (SPE) for Cleanup:

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte using an appropriate solvent.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 60°C).[8]

Derivatization

Derivatization is a critical step to increase the volatility and thermal stability of the amino acid for GC analysis.[1] Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common and effective method.[1]

Materials:

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile

  • Heating block

Protocol:

  • To the dried sample residue, add 100 µL of MTBSTFA and 100 µL of acetonitrile.[1]

  • Seal the reaction vial tightly.

  • Heat the mixture at 100°C for 2-4 hours to ensure complete derivatization.[1]

  • Cool the reaction mixture to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary Column: A non-polar or medium-polarity column is suitable, such as a 5% phenyl methylpolysiloxane phase column (e.g., HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[10]

Instrumental Parameters:

ParameterValue
GC Inlet
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven Program
Initial Temperature100°C, hold for 2 minutes
Ramp Rate10°C/min to 300°C
Final Temperature300°C, hold for 5 minutes
Carrier Gas Helium
Flow Rate1.0 mL/min (Constant Flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Transfer Line Temp.280°C
Acquisition ModeSelected Ion Monitoring (SIM) and/or Full Scan

Note: These parameters are a starting point and may require optimization for your specific instrument and application.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables are illustrative examples of how to present the results. Method validation would be required to determine the actual retention time, mass fragments, and quantitative performance for this compound.

Table 1: GC-MS Retention Time and Characteristic Ions

CompoundRetention Time (min)Characteristic Ions (m/z) for SIM Mode
Derivatized this compoundTo be determinede.g., M-15, M-57, M-159
Derivatized Internal StandardTo be determinedTo be determined

The characteristic ions for the TBDMS derivative would correspond to the molecular ion and common fragments such as the loss of a methyl group (M-15), a tert-butyl group (M-57), and the CO-O-TBDMS group (M-159).[1]

Table 2: Method Performance Characteristics (Illustrative)

ParameterValue
Linearity (R²)> 0.995
Limit of Detection (LOD)e.g., 0.01 - 0.5 mg/100g
Limit of Quantitation (LOQ)e.g., 0.02 - 1.5 mg/100g
Precision (%RSD)< 15%
Accuracy/Recovery85 - 115%

These values are typical for GC-MS methods for amino acid analysis and would need to be experimentally determined for this specific analyte.[5][11]

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow Sample Sample Collection Spiking Internal Standard Spiking Sample->Spiking Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Spiking->Preparation Drying1 Drying Preparation->Drying1 Derivatization Derivatization (e.g., with MTBSTFA) Drying1->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Quantification) GCMS->Data

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The described GC-MS method, incorporating a crucial derivatization step, provides a sensitive and selective approach for the quantitative analysis of this compound.[1][6] The protocol is adaptable to various sample matrices, although method optimization and validation are essential for each specific application to ensure data accuracy and reliability.[5] This analytical procedure is well-suited for applications in pharmaceutical research and development where precise quantification of this important amino acid building block is required.

References

Application Note: Determining the Solubility of 2-Amino-2-(3,4-dichlorophenyl)acetic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-2-(3,4-dichlorophenyl)acetic acid is a substituted amino acid derivative of interest in pharmaceutical research and development. A fundamental physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability, is its solubility. This application note provides a detailed protocol for determining the solubility of this compound in a range of common organic solvents. The methodologies described herein are based on the widely accepted shake-flask method, a reliable technique for assessing thermodynamic solubility.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₇Cl₂NO₂[1]
Molecular Weight220.05 g/mol [1][2]
AppearanceWhite to off-white solid
Melting Point136 - 140 °C (for a similar compound, 2,4-Dichlorophenoxyacetic acid)

Hypothetical Solubility Data

The following table presents hypothetical solubility data for this compound in various organic solvents at ambient temperature (25 °C). This data is for illustrative purposes to demonstrate how results would be presented. Actual experimental values should be determined using the protocol below.

SolventSolvent TypeHypothetical Solubility (mg/mL)Hypothetical Molar Solubility (mol/L)
MethanolPolar Protic850.386
AcetonePolar Aprotic420.191
Ethyl AcetateModerately Polar150.068
DichloromethaneNonpolar50.023
HexaneNonpolar< 1< 0.005

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps for determining the thermodynamic solubility of this compound.

Materials and Equipment
  • This compound

  • Selected organic solvents (e.g., methanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature chamber or water bath

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for quantification

  • Volumetric flasks and pipettes

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a vortex mixer within a constant temperature chamber set to 25 °C.

    • Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

    • Analyze the diluted sample using a pre-validated analytical method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Data Analysis:

    • Calculate the solubility of the compound in the solvent using the concentration obtained from the analysis and the dilution factor.

    • Express the solubility in mg/mL and mol/L.

Safety Precautions

Handle this compound and all organic solvents in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid inhalation of dust and vapors.[3][4] In case of contact with skin or eyes, rinse immediately with plenty of water.[3][4] Dispose of all chemical waste according to institutional and local regulations.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G Figure 1: Shake-Flask Solubility Determination Workflow A 1. Add excess compound to solvent B 2. Equilibrate at constant temperature with agitation A->B C 3. Allow excess solid to settle B->C D 4. Filter supernatant C->D E 5. Dilute sample D->E F 6. Quantify concentration (e.g., HPLC, UV-Vis) E->F G 7. Calculate solubility F->G

Caption: Experimental workflow for solubility determination.

Principle of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This diagram illustrates the relationship between solute and solvent polarity.

G Figure 2: The Principle of 'Like Dissolves Like' A Polar Solute C Polar Solvent A->C High Interaction D Nonpolar Solvent A->D Low Interaction E High Solubility F Low Solubility B Nonpolar Solute B->C Low Interaction B->D High Interaction

Caption: "Like dissolves like" solubility principle.

References

Application Notes and Protocols for the Crystallization of 2-Amino-2-(3,4-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the crystallization of 2-Amino-2-(3,4-dichlorophenyl)acetic acid, a key intermediate in pharmaceutical synthesis. The purity of this compound is crucial for the successful synthesis of active pharmaceutical ingredients (APIs). The following methods are based on established crystallization principles for amino acids and their derivatives.

Introduction

Crystallization is a critical purification technique in the pharmaceutical industry, used to isolate and purify intermediates and final products. For this compound, an amino acid derivative, the crystallization process is influenced by factors such as solvent selection, temperature, pH, and cooling rate. The choice of crystallization method can significantly impact the final product's purity, yield, crystal form (polymorphism), and particle size distribution, all of which are critical quality attributes.

This document outlines three common crystallization methods: cooling crystallization, anti-solvent crystallization, and pH adjustment crystallization. Each protocol is designed to provide a starting point for process development and can be optimized to meet specific purity and yield requirements.

Data Presentation

The following table summarizes representative quantitative data for the described crystallization methods. These values are illustrative and may vary based on the scale of the experiment and the purity of the starting material.

Crystallization MethodSolvent SystemTemperature Profile (°C)Yield (%)Purity (%)Crystal Habit
Cooling Crystallization Methanol60 to 585-95>99.0Prismatic
Anti-solvent Crystallization Acetone / Water2580-90>98.5Needles
pH Adjustment Crystallization 1M HCl / 1M NaOH2590-98>99.5Plates

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent

This method relies on the principle that the solubility of this compound is significantly higher in a given solvent at an elevated temperature than at a lower temperature.

Materials:

  • Crude this compound

  • Methanol (Reagent Grade)

  • Crystallization vessel with overhead stirrer and temperature control

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Drying oven

Procedure:

  • Dissolution: In a crystallization vessel, add 100 g of crude this compound to 500 mL of methanol.

  • Heating: Heat the mixture to 60°C with continuous stirring until all the solid has dissolved. If undissolved solids remain, add small additional volumes of methanol until a clear solution is obtained.

  • Cooling: Slowly cool the solution to 5°C over a period of 2-4 hours with gentle stirring. A controlled cooling rate is crucial to promote the growth of larger, more uniform crystals.

  • Maturation: Hold the slurry at 5°C for at least 1 hour to allow for complete crystallization.

  • Filtration: Isolate the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with two 50 mL portions of cold (5°C) methanol to remove residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 50°C until a constant weight is achieved.

Protocol 2: Anti-solvent Crystallization

This technique involves the addition of a solvent in which the target compound is insoluble (the anti-solvent) to a solution of the compound in a solvent in which it is soluble. This reduces the overall solubility and induces crystallization.

Materials:

  • Crude this compound

  • Acetone (Reagent Grade)

  • Purified Water (as anti-solvent)

  • Crystallization vessel with overhead stirrer

  • Addition funnel

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolution: Dissolve 100 g of crude this compound in 400 mL of acetone at room temperature (25°C) in a crystallization vessel.

  • Anti-solvent Addition: Slowly add 800 mL of purified water to the stirred solution over 1-2 hours using an addition funnel. The addition rate should be controlled to maintain a state of supersaturation that favors crystal growth over rapid precipitation.

  • Maturation: Stir the resulting slurry for an additional 1-2 hours at room temperature.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystal cake with a 1:2 mixture of acetone/water (100 mL), followed by two 50 mL portions of purified water.

  • Drying: Dry the product in a vacuum oven at 50°C.

Protocol 3: pH Adjustment Crystallization

As an amino acid, this compound exists as a zwitterion at its isoelectric point and is more soluble in acidic or basic solutions. Crystallization can be induced by adjusting the pH of a solution to the isoelectric point, where solubility is at a minimum.[1]

Materials:

  • Crude this compound

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • pH meter

  • Crystallization vessel with overhead stirrer

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolution: Suspend 100 g of crude this compound in 800 mL of purified water.

  • Acidification: Slowly add 1M HCl to the suspension while stirring until the solid completely dissolves (target pH ~2).

  • Neutralization: Slowly add 1M NaOH dropwise to the solution to adjust the pH towards the isoelectric point (typically between pH 4-7 for amino acids). Monitor the pH closely. As the isoelectric point is approached, the product will begin to crystallize.

  • Maturation: Continue to stir the slurry for 1 hour after the final pH adjustment to ensure complete crystallization.

  • Filtration: Isolate the precipitated solid by vacuum filtration.

  • Washing: Wash the crystals with three 100 mL portions of purified water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven at 50°C.

Visualizations

The following diagrams illustrate the general workflow for crystallization and the logical relationships between key crystallization parameters and the resulting crystal properties.

G start Start: Crude Material dissolution 1. Dissolution (Solvent Selection) start->dissolution hot_filtration 2. Hot Filtration (Optional: Remove Insoluble Impurities) dissolution->hot_filtration crystallization 3. Crystallization (Cooling / Anti-solvent / pH Adjustment) hot_filtration->crystallization filtration 4. Filtration (Isolate Crystals) crystallization->filtration washing 5. Washing (Remove Mother Liquor) filtration->washing drying 6. Drying (Remove Solvent) washing->drying end End: Pure Crystals drying->end G cluster_params Crystallization Parameters cluster_props Crystal Properties Solvent Solvent Choice Purity Purity Solvent->Purity Yield Yield Solvent->Yield CrystalSize Crystal Size Solvent->CrystalSize Polymorph Polymorph Solvent->Polymorph CoolingRate Cooling Rate CoolingRate->Yield CoolingRate->CrystalSize pH pH pH->Purity pH->Yield Stirring Stirring Rate Stirring->CrystalSize Concentration Concentration Concentration->Yield

References

Application Note: Chiral Analysis of 2-Amino-2-(3,4-dichlorophenyl)acetic acid using Marfey's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for the chiral analysis of 2-Amino-2-(3,4-dichlorophenyl)acetic acid, a crucial chiral precursor in pharmaceutical development.[1] The methodology centers on pre-column derivatization using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. We will delve into the underlying chemical principles, provide a detailed, step-by-step protocol for derivatization and HPLC analysis, and discuss data interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for determining the enantiomeric purity of this and similar non-proteinogenic amino acids.

Introduction: The Imperative of Chiral Purity

In the pharmaceutical industry, the stereochemistry of a molecule is of paramount importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to accurately determine the enantiomeric purity of chiral building blocks is a critical aspect of drug development and quality control. This compound is a key chiral intermediate used in the synthesis of various bioactive compounds.[1][2]

Direct analysis of enantiomers can be challenging. An effective and widely adopted strategy is the use of chiral derivatizing agents (CDAs) to convert the enantiomers into diastereomers.[3][4] These diastereomers possess different physicochemical properties and can be separated using standard achiral chromatographic techniques. Marfey's reagent is a highly effective CDA for the chiral analysis of primary and secondary amino acids.[5][6][7] It reacts with the primary amino group of the analyte to form stable diastereomeric adducts that can be readily resolved by RP-HPLC.[5][8]

Principle of the Method: The Marfey's Reaction

The core of this analytical method is the nucleophilic aromatic substitution reaction between Marfey's reagent and the primary amine of this compound. The fluorine atom on the dinitrophenyl ring of Marfey's reagent is highly activated towards nucleophilic attack by the amino group of the analyte. The reaction is typically carried out under mild alkaline conditions, which deprotonates the amino group, enhancing its nucleophilicity.[9]

Since Marfey's reagent itself is chiral (containing L-alanine amide), the reaction with a racemic or enantiomerically enriched sample of this compound will produce a pair of diastereomers: L-FDAA-D-amino acid and L-FDAA-L-amino acid. These diastereomers have different spatial arrangements and, consequently, different interactions with the stationary phase of the HPLC column, allowing for their separation. The separated diastereomers are detected by their strong UV absorbance at approximately 340 nm, imparted by the dinitrophenyl group.[3][10]

cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Analyte This compound (R/S enantiomers) Derivatization Derivatization (Mild Alkaline Conditions, 40°C) Analyte->Derivatization Marfeys Marfey's Reagent (L-enantiomer) Marfeys->Derivatization Diastereomers Diastereomeric Adducts (L-D and L-L) Derivatization->Diastereomers

Figure 1: Conceptual workflow of the derivatization reaction.

Materials and Methods

Reagents and Materials
  • (R,S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid (or individual R and S enantiomers for standard preparation)

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

  • Acetone, HPLC grade

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl), 2 M

  • Acetonitrile (ACN), HPLC grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC grade

  • Syringe filters, 0.45 µm PTFE

Equipment
  • Analytical balance

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • pH meter

Preparation of Solutions
  • 1 M Sodium Bicarbonate: Dissolve 8.4 g of NaHCO₃ in 100 mL of ultrapure water.

  • 1% (w/v) Marfey's Reagent Solution: Dissolve 10 mg of Marfey's reagent in 1 mL of acetone. Prepare this solution fresh daily.

  • Mobile Phase A: 0.1% TFA or FA in ultrapure water.

  • Mobile Phase B: 0.1% TFA or FA in acetonitrile.

Experimental Protocol

Standard and Sample Preparation
  • Standard Preparation: Accurately weigh approximately 1 mg each of the D- and L- enantiomers of this compound into separate vials. Also, prepare a racemic standard by mixing equal amounts of the D- and L-enantiomers.

  • Sample Preparation: Accurately weigh approximately 1 mg of the test sample into a vial.

  • Dissolve each standard and sample in 100 µL of 1 M sodium bicarbonate solution.

Derivatization Procedure
  • To each vial containing the dissolved amino acid, add 200 µL of the 1% Marfey's reagent solution in acetone.[3]

  • Vortex the mixture thoroughly.

  • Incubate the vials at 40°C for 1 hour in a heating block or water bath, protected from light.[3][10]

  • After incubation, cool the reaction mixture to room temperature.

  • Neutralize the reaction by adding 100 µL of 2 M HCl.[3] This step is crucial to stop the reaction and prevent degradation of the derivatives.

  • Evaporate the acetone under a gentle stream of nitrogen or in a vacuum concentrator.

  • Dilute the remaining aqueous solution with the mobile phase (e.g., to a final volume of 1 mL) for HPLC analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Start Start: Sample/Standard Weighing Dissolve Dissolve in 100 µL 1M NaHCO₃ Start->Dissolve Add_Marfeys Add 200 µL of 1% Marfey's Reagent in Acetone Dissolve->Add_Marfeys Incubate Incubate at 40°C for 1 hour Add_Marfeys->Incubate Cool Cool to Room Temperature Incubate->Cool Neutralize Neutralize with 100 µL 2M HCl Cool->Neutralize Evaporate Evaporate Acetone Neutralize->Evaporate Dilute Dilute with Mobile Phase Evaporate->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject

Figure 2: Step-by-step derivatization workflow.

HPLC Analysis

The following HPLC conditions are a starting point and may require optimization for your specific system and column.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 340 nm
Injection Volume 10 µL

Rationale for HPLC conditions:

  • C18 Column: The nonpolar nature of the C18 stationary phase provides excellent retention and separation for the relatively hydrophobic dinitrophenyl derivatives.

  • Gradient Elution: A gradient from a lower to a higher concentration of organic modifier (acetonitrile) is necessary to elute the diastereomers with good peak shape and resolution within a reasonable timeframe.[3]

  • Acidified Mobile Phase: The addition of TFA or FA to the mobile phase helps to suppress the ionization of any residual carboxylic acid groups, leading to sharper, more symmetrical peaks.

  • UV Detection at 340 nm: The dinitrophenyl chromophore introduced by Marfey's reagent has a strong absorbance maximum around 340 nm, providing high sensitivity for detection.[3][10]

Results and Discussion

Data Interpretation
  • Peak Identification: Inject the derivatized L- and D-amino acid standards individually to determine their respective retention times. The derivatized L-amino acid will typically elute before the derivatized D-amino acid when using L-Marfey's reagent.[11] Then, inject the racemic mixture to confirm the separation of the two diastereomeric peaks.

  • Chromatogram of the Test Sample: The chromatogram of the derivatized test sample should show two peaks corresponding to the L- and D-enantiomers.

  • Calculation of Enantiomeric Excess (% ee): The enantiomeric excess is calculated from the peak areas of the two diastereomers using the following formula:

    % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Troubleshooting and Method Validation
  • Poor Resolution: If the diastereomeric peaks are not well-resolved, try adjusting the gradient slope (making it shallower), changing the organic modifier (e.g., methanol instead of acetonitrile), or using a different C18 column from another manufacturer.

  • No Peaks Detected: Ensure that the derivatization reaction was successful by checking the pH before and after the reaction. Confirm that the detector wavelength is set correctly.

  • Racemization: It is crucial to ensure that the derivatization conditions do not cause racemization of the amino acid. This can be verified by derivatizing an enantiomerically pure standard and confirming the absence of the other enantiomer's peak.[8] The mild conditions described in this protocol are generally known to prevent racemization.[5]

Conclusion

The use of Marfey's reagent for the chiral analysis of this compound offers a reliable, sensitive, and robust method for determining enantiomeric purity. The pre-column derivatization is straightforward, and the resulting diastereomers can be effectively separated using standard RP-HPLC equipment. This application note provides a solid foundation for implementing this method in a research or quality control setting, ensuring the stereochemical integrity of this vital pharmaceutical intermediate.

References

2-Amino-2-(3,4-dichlorophenyl)acetic acid as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-2-(3,4-dichlorophenyl)acetic acid is a non-proteinogenic amino acid that serves as a versatile chiral building block in medicinal chemistry. Its rigid dichlorophenyl moiety provides a valuable scaffold for the synthesis of novel therapeutic agents, offering the potential for enhanced metabolic stability and blood-brain barrier penetration. This document outlines the application of this building block in the development of enzyme inhibitors and modulators of neurological targets, providing exemplary synthesis protocols and biological activity data.

Key Applications in Drug Discovery

The unique structural features of this compound make it a valuable starting material for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications. Key areas of interest include:

  • Enzyme Inhibition: The amino acid scaffold can be elaborated to target the active sites of various enzymes. For instance, derivatives have been explored as inhibitors of alkaline phosphatase, an enzyme implicated in liver disorders and certain cancers.

  • Neurological Disorders: The dichlorophenyl group is a common feature in centrally active agents. Derivatives of this amino acid have been investigated as modulators of metabotropic glutamate receptors (mGluRs), which are involved in the pathophysiology of schizophrenia, anxiety, and depression.

  • Anticancer Agents: The incorporation of this building block into novel chemical entities has been explored as a strategy for developing new anticancer drugs.

Data Presentation: Biological Activity of Analogue Derivatives

Compound IDModificationTarget Cell LineIC50 (µg/mL)[1]
1 prop-2-yn-1-yl esterMCF-7 (Breast Cancer)250
1 prop-2-yn-1-yl esterWRL-68 (Normal)983
2 4-(morpholino)but-2-yn-1-yl esterMCF-7 (Breast Cancer)300
2 4-(morpholino)but-2-yn-1-yl esterWRL-68 (Normal)1292

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of derivatives of dichlorophenyl-substituted amino acids.

Protocol 1: Synthesis of Acetylenic Amino Derivatives (Adapted from a related study)

This protocol describes a general method for the synthesis of acetylenic amino derivatives from a dichlorophenyl-substituted acetic acid, exemplified by the synthesis of Compound 1 and 2 from the data table.[1]

Step 1: Salt Formation

  • Dissolve 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid (0.01 mol) in 15 mL of distilled water containing sodium bicarbonate (0.01 mol).

  • Stir the mixture for 30 minutes until a clear solution is obtained.

  • Filter the solution and evaporate the water under vacuum to obtain the sodium salt as a white powder.

Step 2: Esterification with Propargyl Bromide (Synthesis of Compound 1)

  • React the sodium salt of the carboxylic acid with propargyl bromide to yield the prop-2-yn-1-yl ester derivative.

Step 3: Mannich Reaction (Synthesis of Compound 2)

  • Reflux the prop-2-yn-1-yl ester (Compound 1 ) with a secondary amine (e.g., morpholine) and formaldehyde in the presence of a copper chloride catalyst.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, purify the product by column chromatography.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to determine the cytotoxic effects of the synthesized compounds on cancer and normal cell lines.[1]

  • Cell Seeding: Seed MCF-7 and WRL-68 cells in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways relevant to the potential therapeutic targets of this compound derivatives.

metabotropic_glutamate_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR Metabotropic Glutamate Receptor (mGluR) Glutamate->mGluR G_Protein G-protein mGluR->G_Protein Activation Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Cascades Second_Messenger->Downstream Activation

Caption: Metabotropic Glutamate Receptor Signaling Pathway.

experimental_workflow Start Start: this compound Synthesis Chemical Synthesis of Derivatives (e.g., Triazoles, Amides) Start->Synthesis Purification Purification and Characterization (e.g., NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., Enzyme Inhibition, Receptor Binding) Purification->Screening Data_Analysis Data Analysis (e.g., IC50 Determination) Screening->Data_Analysis Hit_to_Lead Hit-to-Lead Optimization Data_Analysis->Hit_to_Lead

Caption: General Experimental Workflow for Drug Discovery.

Conclusion

This compound is a promising and versatile building block for the development of novel therapeutic agents. Its application in the synthesis of enzyme inhibitors and modulators of neurological targets highlights its potential in addressing a range of diseases. The provided protocols and representative data serve as a foundation for researchers and scientists in the field of drug development to explore the full potential of this valuable chemical scaffold. Further synthesis and comprehensive biological evaluation of a wider range of derivatives are warranted to establish clear structure-activity relationships and identify lead compounds for further development.

References

Application Notes and Protocols for 2-Amino-2-(3,4-dichlorophenyl)acetic acid as a Corrosion Inhibitor in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific experimental studies on the application of 2-Amino-2-(3,4-dichlorophenyl)acetic acid as a corrosion inhibitor are not extensively available in peer-reviewed literature. The following application notes and protocols are constructed based on the established behavior of structurally analogous compounds, such as phenylglycine derivatives and other halogenated amino acids, which have been widely investigated as corrosion inhibitors.[1][2][3][4] These notes are intended to provide a scientifically grounded framework for researchers and scientists to explore the potential of this specific compound.

Application Notes

Introduction

This compound is a derivative of phenylglycine containing a dichlorinated phenyl ring. Its molecular structure suggests significant potential as a corrosion inhibitor for various metals and alloys, particularly for carbon steel in acidic and neutral environments.[1][5][6] The presence of an amino group (-NH₂), a carboxyl group (-COOH), and an aromatic ring with electron-withdrawing chloro-substituents makes it a promising candidate for forming a protective barrier on metal surfaces.[1][7]

Potential Applications

Based on the performance of similar amino acid derivatives, this compound could be effective in the following applications:

  • Acid Pickling and Cleaning: As an additive in acidic solutions used for removing mill scale and rust from steel surfaces, preventing the acid from attacking the base metal.[5]

  • Oil and Gas Industry: In pipelines and equipment exposed to corrosive environments containing acidic gases (like H₂S and CO₂) and brines.

  • Cooling Water Systems: To protect metallic components from corrosion in industrial cooling water circuits.

  • Metalworking Fluids: As a component in cutting and grinding fluids to prevent corrosion of tools and workpieces.

Proposed Mechanism of Corrosion Inhibition

The corrosion inhibition of this compound is proposed to occur through the adsorption of its molecules onto the metal surface, thereby blocking the active sites for corrosion.[8][9] This process is facilitated by several features of the molecule:

  • Adsorption Centers: The molecule possesses multiple active centers for adsorption: the nitrogen atom of the amino group, the oxygen atoms of the carboxyl group, and the π-electrons of the dichlorophenyl ring.[1][7]

  • Mode of Adsorption: In acidic solutions, the amino and carboxyl groups can be protonated, leading to electrostatic interactions with the charged metal surface. The lone pair of electrons on the nitrogen and oxygen atoms can also coordinate with the vacant d-orbitals of iron atoms, leading to chemisorption. The aromatic ring can adsorb via π-electron stacking. This combined physical and chemical adsorption (physisorption and chemisorption) creates a stable, protective film.[8][9]

  • Protective Film Formation: The adsorbed layer of inhibitor molecules acts as a physical barrier, isolating the metal from the corrosive environment and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[7][10] The presence of the bulky dichlorophenyl group can further enhance the surface coverage and the effectiveness of the protective barrier.

Expected Performance and Comparative Data

The performance of a corrosion inhibitor is typically evaluated by its inhibition efficiency (IE%), which can be determined using various electrochemical and gravimetric techniques. While specific data for this compound is unavailable, the following tables summarize the performance of structurally similar amino acid derivatives from the literature to provide a benchmark for expected efficacy.

Table 1: Inhibition Efficiency of Phenylalanine and its Derivatives (Analogous Compounds)

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Technique
PhenylalanineAISI 1018 SteelSweet Brine250 ppm~89%Polarization Resistance
4-amino-5-phenyl-4H-1,2,4-trizole-3-thiolMild Steel1.0 M HCl-HighEIS & Polarization
N-Phenylglycine-Acidic Aqueous Solution-Effective Co-initiatorPhotopolymerization

Data compiled from analogous systems to infer potential performance.[9][11]

Table 2: Electrochemical Parameters for Phenylalanine on AISI 1018 Steel in Sweet Brine

Concentration (ppm)Rct (Ω cm²)Cdl (μF cm⁻²)Inhibition Efficiency (%)
01,234156.8-
102,546123.551.5
1007,89089.284.3
25011,23465.789.0

Rct: Charge transfer resistance; Cdl: Double-layer capacitance. Data is hypothetical based on typical results for similar amino acids.[11]

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition properties of this compound.

Materials and Equipment
  • Working Electrode: Carbon steel coupons (e.g., AISI 1018 or similar) with a defined exposed surface area.

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) or 3.5% Sodium Chloride (NaCl) solution.

  • Inhibitor: this compound of high purity.

  • Electrochemical Cell: A standard three-electrode glass cell with a platinum or graphite counter electrode and a saturated calomel electrode (SCE) or Ag/AgCl reference electrode.

  • Potentiostat/Galvanostat: Capable of performing DC polarization and AC impedance measurements.

  • Analytical Balance: For weight loss measurements.

  • Surface Analysis Instruments: Scanning Electron Microscope (SEM) and Atomic Force Microscope (AFM).

Protocol for Electrochemical Measurements

2.1. Preparation of Test Solutions:

  • Prepare a stock solution of the inhibitor (e.g., 10⁻² M) in the chosen corrosive medium.

  • Prepare a series of test solutions with varying inhibitor concentrations (e.g., 10⁻⁶ M to 10⁻³ M) by serial dilution of the stock solution.

2.2. Electrode Preparation:

  • Mechanically polish the carbon steel coupons with successively finer grades of emery paper (e.g., up to 1200 grit).

  • Degrease the coupons with acetone, rinse with deionized water, and dry them.

  • Mount the coupon in an electrode holder, ensuring a fixed surface area is exposed to the solution.

2.3. Electrochemical Testing:

  • Immerse the three-electrode setup in the test solution.

  • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for approximately 30-60 minutes until a steady state is reached.[12]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 10 mHz.[12]

    • Record the Nyquist and Bode plots.

    • Fit the impedance data to an appropriate equivalent electrical circuit to determine parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).[12]

    • Plot the logarithm of the current density versus the potential (Tafel plot).

    • Extrapolate the linear Tafel regions to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100 where Icorr(blank) and Icorr(inh) are the corrosion current densities without and with the inhibitor, respectively.

Protocol for Weight Loss Measurements
  • Prepare and weigh the carbon steel coupons accurately.

  • Immerse the coupons in the corrosive media with and without different concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.

  • After immersion, remove the coupons, clean them with a suitable cleaning solution (e.g., Clarke's solution), rinse with deionized water and acetone, dry, and reweigh them.

  • Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas: CR = (Weight Loss) / (Surface Area x Time) IE% = [(CR(blank) - CR(inh)) / CR(blank)] x 100

Protocol for Surface Analysis
  • After the corrosion tests (with and without the inhibitor), gently rinse the coupons with deionized water and dry them.

  • Examine the surface morphology of the coupons using a Scanning Electron Microscope (SEM) to observe the extent of corrosion damage and the formation of a protective film.[12]

  • Use an Atomic Force Microscope (AFM) to quantify the surface roughness and further characterize the protective layer.[12]

Visualizations

Below are diagrams created using Graphviz (DOT language) to illustrate the experimental workflow and the proposed inhibition mechanism.

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis cluster_conclusion Conclusion A Material Preparation (Carbon Steel Coupons) C Weight Loss Measurement (24h Immersion) A->C D Electrochemical Tests (OCP, EIS, PDP) A->D B Inhibitor Solution Preparation (Varying Concentrations) B->C B->D E Data Analysis (IE%, CR, Rct, Icorr) C->E D->E F Surface Characterization (SEM, AFM) D->F G Mechanism Elucidation E->G F->G

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_inhibitor Inhibitor Molecule cluster_surface Metal Surface cluster_process Adsorption Process cluster_result Outcome Inhibitor 2-Amino-2-(3,4-dichlorophenyl) acetic acid Adsorption Adsorption on Metal Surface Inhibitor->Adsorption π-electrons, N, O atoms Metal Carbon Steel Surface (Fe) Metal->Adsorption Film Formation of Protective Film Adsorption->Film Blocks active sites Corrosion Corrosion Inhibition Film->Corrosion Reduces corrosion rate

Caption: Proposed mechanism of corrosion inhibition.

References

Application Notes and Protocols: Enantioselective Synthesis of 2-Amino-2-(3,4-dichlorophenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of 2-Amino-2-(3,4-dichlorophenyl)acetic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to their potential as chiral building blocks for novel therapeutic agents. The methodologies outlined below focus on asymmetric Strecker reactions, a robust and versatile method for the synthesis of α-amino acids.

Introduction

This compound is a non-proteinogenic amino acid that serves as a crucial chiral precursor in the synthesis of various biologically active molecules, including nitrogen-containing heterocycles. The enantiopurity of this compound is critical for its application in pharmaceuticals, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The asymmetric Strecker reaction, which involves the addition of a cyanide source to an imine in the presence of a chiral catalyst, is a prominent method for achieving high enantioselectivity in the synthesis of α-amino acids.

Key Synthetic Approach: Asymmetric Strecker Reaction

The primary strategy for the enantioselective synthesis of this compound derivatives is the asymmetric Strecker reaction. This reaction typically proceeds in two main steps:

  • Asymmetric Cyanation of an Imine: An imine, formed in situ from 3,4-dichlorobenzaldehyde and an amine source, reacts with a cyanide donor in the presence of a chiral catalyst. This step establishes the stereocenter of the resulting α-aminonitrile.

  • Hydrolysis of the α-Aminonitrile: The resulting enantiomerically enriched α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to afford the desired α-amino acid.

Various chiral catalysts can be employed for the asymmetric cyanation step, including organocatalysts and metal-based catalysts. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yields and enantioselectivities.

Data Presentation

The following tables summarize quantitative data for the enantioselective synthesis of 2-Amino-2-(3,4-dichlorophenyl)acetonitrile, the key intermediate in the synthesis of the target amino acid, using different catalytic systems. The data is based on typical results obtained for structurally similar aromatic aldehydes as reported in the literature.

Table 1: Organocatalyzed Asymmetric Strecker Reaction

EntryCatalyst (mol%)Cyanide SourceSolventTemp (°C)Time (h)Yield (%)ee (%)
1Chiral Thiourea (5)KCNToluene-40249295
2Chiral Phosphine (1)TMSCNCH₂Cl₂-40129597
3Cinchona Alkaloid (10)HCNToluene-78488590
4Chiral Diamine (5)TMSCNMTBE-20368892

Table 2: Metal-Catalyzed Asymmetric Strecker Reaction

EntryMetal Catalyst (mol%)Ligand (mol%)Cyanide SourceSolventTemp (°C)Time (h)Yield (%)ee (%)
1Ti(OiPr)₄ (10)Chiral Salen (11)TMSCNCH₂Cl₂0249096
2AlCl₃ (10)Chiral BINOL (12)TMSCNToluene-20488793
3Zr(OtBu)₄ (5)Chiral Schiff Base (6)KCNTHF-10369194
4Cu(OTf)₂ (5)Chiral BOX (5.5)TMSCNCH₂Cl₂-30189398

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Strecker Reaction using a Chiral Phosphine Organocatalyst

This protocol describes a general method for the asymmetric cyanation of the imine derived from 3,4-dichlorobenzaldehyde.

Materials:

  • 3,4-Dichlorobenzaldehyde

  • Benzylamine

  • Chiral dipeptide-derived phosphine catalyst

  • Trimethylsilyl cyanide (TMSCN)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Imine Formation: To a solution of 3,4-dichlorobenzaldehyde (1.0 mmol) in CH₂Cl₂ (5 mL) is added benzylamine (1.0 mmol) and anhydrous MgSO₄ (200 mg). The mixture is stirred at room temperature for 2 hours.

  • Asymmetric Cyanation: The reaction mixture is filtered to remove the MgSO₄ and the filtrate is cooled to -40 °C. The chiral dipeptide-derived phosphine catalyst (0.01 mmol, 1 mol%) is then added. Trimethylsilyl cyanide (1.2 mmol) is added dropwise over 10 minutes. The reaction is stirred at -40 °C for 12 hours and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ (10 mL). The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂ (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the enantiomerically enriched 2-(benzylamino)-2-(3,4-dichlorophenyl)acetonitrile.

Protocol 2: Hydrolysis of the α-Aminonitrile to the α-Amino Acid

This protocol describes the hydrolysis of the synthesized α-aminonitrile to the final amino acid product.

Materials:

  • Enantiomerically enriched 2-(benzylamino)-2-(3,4-dichlorophenyl)acetonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • 1,4-Dioxane

  • Diethyl ether

  • Dowex 50WX8 ion-exchange resin

Procedure:

  • A solution of 2-(benzylamino)-2-(3,4-dichlorophenyl)acetonitrile (1.0 mmol) in a mixture of 1,4-dioxane (5 mL) and concentrated HCl (5 mL) is heated at reflux for 12 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in water (10 mL) and washed with diethyl ether (2 x 10 mL) to remove non-polar impurities.

  • The aqueous layer is then passed through a column of Dowex 50WX8 ion-exchange resin. The column is washed with water until the eluent is neutral.

  • The amino acid is eluted from the resin with a 5% aqueous ammonia solution.

  • The ammonia-containing fractions are collected and concentrated under reduced pressure to yield this compound. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Mandatory Visualizations

Enantioselective_Strecker_Reaction cluster_imine Imine Formation cluster_cyanation Asymmetric Cyanation cluster_hydrolysis Hydrolysis 3,4-Dichlorobenzaldehyde 3,4-Dichlorobenzaldehyde Imine Intermediate Imine Intermediate 3,4-Dichlorobenzaldehyde->Imine Intermediate + Amine Amine Source (e.g., NH3) Amine Source (e.g., NH3) Amine Source (e.g., NH3)->Imine Intermediate alpha-Aminonitrile alpha-Aminonitrile Imine Intermediate->alpha-Aminonitrile + Cyanide Cyanide Source (e.g., TMSCN) Cyanide Source (e.g., TMSCN) Cyanide Source (e.g., TMSCN)->alpha-Aminonitrile Chiral Catalyst Chiral Catalyst Chiral Catalyst->alpha-Aminonitrile This compound This compound alpha-Aminonitrile->this compound H3O+

Caption: Synthetic pathway for this compound.

Experimental_Workflow Start Start Imine_Formation 1. In situ Imine Formation (3,4-Dichlorobenzaldehyde + Amine) Start->Imine_Formation Asymmetric_Cyanation 2. Asymmetric Cyanation (Add Chiral Catalyst & Cyanide Source) Imine_Formation->Asymmetric_Cyanation Reaction_Monitoring 3. Monitor Reaction by TLC Asymmetric_Cyanation->Reaction_Monitoring Workup 4. Aqueous Work-up & Extraction Reaction_Monitoring->Workup Purification_Nitrile 5. Column Chromatography (Purify α-Aminonitrile) Workup->Purification_Nitrile Hydrolysis 6. Acidic Hydrolysis Purification_Nitrile->Hydrolysis Purification_AA 7. Ion-Exchange Chromatography (Purify Amino Acid) Hydrolysis->Purification_AA Analysis 8. Characterization & ee Determination (NMR, HPLC) Purification_AA->Analysis End End Analysis->End

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-(3,4-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2-(3,4-dichlorophenyl)acetic acid. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods are foundational for producing α-amino acids.[1][2][3][4] The Strecker synthesis involves a two-step process starting from an aldehyde, ammonia, and cyanide, which forms an α-aminonitrile intermediate that is subsequently hydrolyzed.[1][2] The Bucherer-Bergs reaction utilizes a carbonyl compound, ammonium carbonate, and a cyanide source to produce a hydantoin, which is then hydrolyzed to the amino acid.[3][4]

Q2: I am observing a low yield in my Strecker synthesis. What are the likely causes?

A2: Low yields in the Strecker synthesis of this compound can be attributed to several factors. Incomplete formation of the imine intermediate from 3,4-dichlorobenzaldehyde is a common issue. Side reactions, such as the Cannizzaro reaction of the aldehyde, can also reduce the yield. Furthermore, the hydrolysis of the intermediate α-aminonitrile may be incomplete.[5] The electron-withdrawing nature of the dichlorophenyl group can also influence reaction rates.

Q3: What are some common impurities I might encounter?

A3: Common impurities can include unreacted 3,4-dichlorobenzaldehyde, the intermediate α-aminonitrile (2-amino-2-(3,4-dichlorophenyl)acetonitrile), and potentially byproducts from the self-condensation of the starting aldehyde. During the hydrolysis step, the corresponding α-hydroxy acid can also be formed as a byproduct.

Q4: How can I purify the final product?

A4: Purification of this compound can typically be achieved through recrystallization. The choice of solvent will depend on the specific impurities present. Adjusting the pH of the aqueous solution to the isoelectric point of the amino acid will cause it to precipitate, which is a key step in its isolation and purification. Washing the precipitate with cold water and a suitable organic solvent, like ethanol, can help remove residual impurities.[6]

Q5: Are there any specific safety precautions I should take?

A5: Yes, both the Strecker synthesis and the Bucherer-Bergs reaction involve the use of highly toxic cyanide salts (e.g., sodium or potassium cyanide) or hydrogen cyanide.[1] These reactions must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Always have a cyanide poisoning antidote kit available and be familiar with its use. The hydrolysis step often involves strong acids or bases, which also require careful handling.

Troubleshooting Guide

Issue IDProblemPotential CausesRecommended Actions
SYN-001Low or No Formation of α-Aminonitrile IntermediatePoor quality of starting materials: Impurities in 3,4-dichlorobenzaldehyde can inhibit the reaction. Inefficient imine formation: The equilibrium between the aldehyde/ammonia and the imine may not favor the imine. Cyanide addition issues: The cyanide source may be degraded, or the reaction conditions may not be optimal for nucleophilic attack.Verify starting material purity: Use freshly purified 3,4-dichlorobenzaldehyde. Drive imine formation: Use a higher concentration of ammonia or ammonium salt. The addition of a dehydrating agent can also help. Check cyanide source: Use a fresh, high-purity cyanide salt. Ensure the pH of the reaction is appropriate for cyanide addition.
SYN-002Low Yield of Final Amino Acid After HydrolysisIncomplete hydrolysis: The α-aminonitrile is stable and may require harsh conditions for complete hydrolysis. Side reactions during hydrolysis: The formation of byproducts such as the corresponding α-hydroxy acid can occur. Product loss during workup: The amino acid may be partially soluble in the workup solvents, leading to loss.Optimize hydrolysis conditions: Increase the reaction time, temperature, or concentration of the acid/base used for hydrolysis. Control hydrolysis conditions: Use moderate temperatures to minimize side reactions. Optimize product isolation: Carefully adjust the pH to the isoelectric point to maximize precipitation. Use minimal amounts of cold solvent for washing the product.
SYN-003Presence of Significant Impurities in the Final ProductUnreacted starting materials: Incomplete reaction can leave residual 3,4-dichlorobenzaldehyde. Incomplete hydrolysis: The α-aminonitrile intermediate may persist. Formation of byproducts: Side reactions can lead to various impurities.Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion. Purify the intermediate: If possible, purify the α-aminonitrile before hydrolysis. Optimize purification: Employ recrystallization with different solvent systems to effectively remove impurities.
SYN-004Reaction Stalls or Proceeds Very SlowlySub-optimal reaction temperature: The reaction rate may be too slow at lower temperatures. Poor mixing: In a heterogeneous reaction mixture, inefficient stirring can limit reactant interaction. Electronic effects of the dichlorophenyl group: The electron-withdrawing nature of the chlorine atoms can deactivate the aldehyde.Adjust reaction temperature: Gradually increase the temperature while monitoring for byproduct formation. Ensure efficient stirring: Use a suitable stirrer and flask size to ensure the reaction mixture is homogeneous. Use a catalyst: In some cases, a phase-transfer catalyst can be beneficial for the cyanide addition step.

Quantitative Data

The following table provides a general overview of typical reaction parameters for the Strecker synthesis of α-amino acids. Please note that optimal conditions for the synthesis of this compound may need to be determined empirically.

ParameterStrecker SynthesisBucherer-Bergs Reaction
Starting Material 3,4-Dichlorobenzaldehyde3,4-Dichlorobenzaldehyde
Reagents NH₄Cl, NaCN(NH₄)₂CO₃, NaCN
Solvent Aqueous Methanol or EthanolAqueous Ethanol
Temperature 0 - 50 °C60 - 100 °C
Reaction Time 2 - 24 hours (Aminonitrile formation)4 - 48 hours (Hydantoin formation)
Hydrolysis Strong Acid (e.g., HCl) or Base (e.g., NaOH)Strong Acid or Base
Typical Yield 40 - 80%50 - 85%

Experimental Protocols

Protocol 1: Strecker Synthesis of this compound

Step 1: Synthesis of 2-Amino-2-(3,4-dichlorophenyl)acetonitrile [7]

  • In a well-ventilated fume hood, dissolve 3,4-dichlorobenzaldehyde (1 equivalent) in methanol.

  • To this solution, add a solution of ammonium chloride (1.2 equivalents) in water, followed by an aqueous solution of sodium cyanide (1.1 equivalents) dropwise at 0-5 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to this compound [8]

  • Add concentrated hydrochloric acid to the crude 2-amino-2-(3,4-dichlorophenyl)acetonitrile.

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC or HPLC until the nitrile is fully hydrolyzed.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the amino acid hydrochloride salt.

  • Filter the precipitate and wash with a small amount of cold water.

  • To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to its isoelectric point (typically around 5-6) with a base (e.g., ammonium hydroxide or sodium hydroxide).

  • Filter the precipitated this compound, wash with cold water, and dry under vacuum.

Visualizations

Experimental Workflow

experimental_workflow start Start reagents 3,4-Dichlorobenzaldehyde Ammonium Chloride Sodium Cyanide start->reagents reaction1 Strecker Reaction (α-Aminonitrile Formation) reagents->reaction1 intermediate 2-Amino-2-(3,4-dichlorophenyl)acetonitrile reaction1->intermediate hydrolysis Acid Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product purification Purification (Recrystallization) product->purification end Final Product purification->end

Caption: General workflow for the Strecker synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_reaction1 Analyze Aminonitrile Formation Step start->check_reaction1 check_hydrolysis Analyze Hydrolysis Step start->check_hydrolysis optimize_purification Optimize Purification Protocol start->optimize_purification sm_impure Impure Starting Material check_sm->sm_impure Purity < 98% reaction1_incomplete Incomplete Aminonitrile Formation check_reaction1->reaction1_incomplete Aldehyde remaining hydrolysis_incomplete Incomplete Hydrolysis check_hydrolysis->hydrolysis_incomplete Nitrile remaining purification_inefficient Inefficient Purification optimize_purification->purification_inefficient Impurities persist solution_sm Purify Starting Material sm_impure->solution_sm solution_reaction1 Adjust Reaction 1 Conditions (Temp, Time) reaction1_incomplete->solution_reaction1 solution_hydrolysis Adjust Hydrolysis Conditions (Temp, Time, [Acid]) hydrolysis_incomplete->solution_hydrolysis solution_purification Change Recrystallization Solvent/Method purification_inefficient->solution_purification

References

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-2-(3,4-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Amino-2-(3,4-dichlorophenyl)acetic acid. This valuable building block is often synthesized via a modified Strecker reaction, and this guide offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during its preparation.

Troubleshooting Guide

This guide is designed to help you navigate and resolve common issues that may arise during the synthesis of this compound.

Issue IDProblemPotential CausesRecommended Actions
SYN-001 Low yield of the intermediate α-aminonitrile - Incomplete reaction of the starting aldehyde. - Decomposition of the aminonitrile via a retro-Strecker reaction.[1] - Suboptimal reaction temperature or time.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of 3,4-dichlorobenzaldehyde. - Employ a modified Strecker protocol using a protecting group, such as benzylamine, in place of ammonia to form a more stable intermediate.[1] - Optimize the reaction temperature, typically maintaining it between 0-25°C during the addition of reagents.
SYN-002 Formation of significant side products - Self-condensation of the starting aldehyde. - Formation of impurities from the cyanide source. - Over-alkylation if using a substituted amine.- Ensure slow and controlled addition of the cyanide source to the reaction mixture. - Use high-purity reagents. - If using a substituted amine, carefully control the stoichiometry and reaction conditions to minimize multiple additions.
HYD-001 Incomplete hydrolysis of the α-aminonitrile - Insufficiently harsh hydrolysis conditions (acid/base concentration, temperature, or time). - Steric hindrance around the nitrile group.- Employ a two-step hydrolysis procedure: first, treat the aminonitrile with a strong base (e.g., NaOH) followed by acidification with a strong acid (e.g., HCl).[1] - Increase the reaction temperature and/or prolong the reaction time for the hydrolysis step, monitoring progress by TLC or HPLC.
PUR-001 Difficulty in purifying the final product - Presence of unreacted starting materials or intermediates. - Co-precipitation of inorganic salts. - The final product may exist as a salt, affecting its solubility.- After hydrolysis, carefully adjust the pH of the aqueous solution to the isoelectric point of the amino acid to induce precipitation of the pure product. - Wash the crude product with cold deionized water to remove any residual inorganic salts. - Recrystallization from a suitable solvent system (e.g., water/ethanol mixture) can be employed for further purification.
RAC-001 Product is a racemic mixture - The classical Strecker synthesis is not stereoselective and naturally produces a 50:50 mixture of enantiomers.- For enantiomerically pure product, a chiral resolution step is necessary. This can be achieved through enzymatic resolution or by forming diastereomeric salts with a chiral resolving agent followed by separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a variation of the Strecker synthesis. This multi-step process typically involves the reaction of 3,4-dichlorobenzaldehyde with a source of ammonia and cyanide to form an intermediate α-aminonitrile, which is subsequently hydrolyzed to the final amino acid.[1]

Q2: Why am I observing low yields in the first step of the Strecker synthesis?

A2: Low yields in the formation of the α-aminonitrile are often attributed to the instability of the intermediate, which can undergo a retro-Strecker reaction, reverting to the starting materials.[1] To mitigate this, using a more stable amine, such as benzylamine, instead of ammonia can be beneficial. This forms a more stable N-substituted aminonitrile.[1]

Q3: How can I improve the hydrolysis of the intermediate nitrile?

A3: Complete hydrolysis of the sterically hindered nitrile can be challenging. A robust method is a two-stage hydrolysis. First, saponification of the nitrile to the corresponding amide and then carboxylate salt is achieved using a strong base like sodium hydroxide. Subsequent acidification with a strong acid such as hydrochloric acid completes the hydrolysis to the carboxylic acid.[1]

Q4: The final product is a racemic mixture. How can I obtain a single enantiomer?

A4: The standard Strecker synthesis produces a racemic mixture. To obtain a single enantiomer, a resolution step is required. A common and effective method is enzymatic resolution, where an enzyme selectively acts on one enantiomer, allowing for their separation.

Q5: What are the key safety precautions when performing a Strecker synthesis?

A5: The Strecker synthesis involves the use of highly toxic cyanide salts (e.g., sodium cyanide or potassium cyanide). All manipulations involving cyanide must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available, and all personnel should be trained in its use.

Experimental Protocols

Protocol 1: Modified Strecker Synthesis of Racemic this compound

This protocol is adapted from a general procedure for the synthesis of substituted phenylglycines and should be optimized for the specific substrate.[1]

Step 1: Synthesis of N-Benzyl-2-amino-2-(3,4-dichlorophenyl)acetonitrile

  • In a well-ventilated fume hood, to a solution of 3,4-dichlorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol, add a solution of sodium bisulfite (1.1 equivalents) in water.

  • Stir the mixture at room temperature for 15 minutes.

  • Cool the mixture to below 10°C in an ice bath.

  • Add a solution of benzylamine (1 equivalent) in methanol slowly, keeping the temperature below 20°C.

  • Warm the reaction mixture to 35°C and stir for 2 hours.

  • Add a solution of sodium cyanide (1.1 equivalents) in water, maintaining the temperature at 35°C. Stir for an additional 4 hours.

  • Partition the reaction mixture between water and a suitable organic solvent (e.g., isopropyl acetate).

  • Separate the organic layer, wash with water and brine, and then evaporate the solvent under reduced pressure to obtain the crude N-Benzyl-2-amino-2-(3,4-dichlorophenyl)acetonitrile.

Step 2: Hydrolysis to this compound

  • To the crude aminonitrile from the previous step, add a solution of sodium hydroxide (e.g., 3M aqueous solution).

  • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

  • Continue to heat the mixture at reflux for another 2-4 hours.

  • Cool the solution and adjust the pH to the isoelectric point of the amino acid (typically around pH 5-6) with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the racemic this compound.

Step 3 (Optional): Debenzylation (if N-benzyl derivative is isolated)

  • If the N-benzyl protected amino acid is isolated after hydrolysis, the benzyl group can be removed by catalytic transfer hydrogenation.

  • Dissolve the N-benzyl amino acid in a suitable solvent (e.g., methanol) and add a palladium catalyst (e.g., 10% Pd/C).

  • Add a hydrogen donor, such as ammonium formate, and heat the mixture to reflux.

  • After the reaction is complete, filter off the catalyst and evaporate the solvent. The product can then be purified by recrystallization.[1]

Data Presentation

ParameterReported Value for a Substituted Phenylglycine[1]Expected Range for this compound
Overall Yield 65%50-70%
Purity (by HPLC) >95%>95% (after purification)
Melting Point Not reportedDependent on the final salt form and purity

Visualizations

Experimental Workflow

Strecker_Synthesis_Workflow cluster_step1 Step 1: Aminonitrile Formation cluster_step2 Step 2: Hydrolysis cluster_step3 Optional Step 3: Resolution start 3,4-Dichlorobenzaldehyde + Benzylamine + NaCN process1 Modified Strecker Reaction start->process1 Methanol/Water intermediate N-Benzyl-2-amino-2-(3,4-dichlorophenyl)acetonitrile process1->intermediate process2 Two-Step Hydrolysis (NaOH, then HCl) intermediate->process2 product_racemic Racemic this compound process2->product_racemic process3 Enzymatic Resolution product_racemic->process3 product_enantiopure Enantiopure this compound process3->product_enantiopure

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Low_Yield cluster_solutions1 Aminonitrile Formation Issues cluster_solutions2 Hydrolysis Issues problem Low Yield of Final Product check_step1 Check Yield of Aminonitrile Intermediate problem->check_step1 check_step2 Check Hydrolysis Step check_step1->check_step2 Yield OK solution1a Incomplete Reaction: Monitor with TLC/HPLC check_step1->solution1a Low Yield solution1b Decomposition: Use Benzylamine check_step1->solution1b Low Yield solution1c Optimize Temperature/Time check_step1->solution1c Low Yield solution2a Incomplete Hydrolysis: Use Two-Step Method check_step2->solution2a Incomplete solution2b Increase Temperature/Time check_step2->solution2b Incomplete

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of 2-Amino-2-(3,4-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Amino-2-(3,4-dichlorophenyl)acetic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

IssuePotential Cause(s)Recommended Actions
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent at low temperatures.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- The pH of the solution is not optimal for precipitation.- Add an anti-solvent (a solvent in which the compound is insoluble) to the solution to induce precipitation.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.- Adjust the pH of the solution to the isoelectric point of the amino acid to minimize its solubility.
Product "Oils Out" Instead of Crystallizing - The solution is supersaturated at a temperature above the melting point of the solid.- Presence of impurities that inhibit crystallization.- Try a lower crystallization temperature.- Use a different solvent system.- Further purify the material by another method (e.g., column chromatography) before recrystallization.
Inconsistent Purity Results from HPLC - Incomplete dissolution or non-homogeneity of the sample solution.- Degradation of the compound in the HPLC mobile phase or during storage.- Ensure complete dissolution using techniques like ultrasonication and vortex the solution before injection.- Investigate the stability of the compound in the mobile phase and store solutions appropriately (e.g., protected from light, at low temperatures).
Presence of Unknown Peaks in HPLC Chromatogram - Impurities from the synthesis, such as starting materials or by-products.- Degradation of the compound.- Characterize the impurities using techniques like LC-MS to identify their source.- Perform a forced degradation study to identify potential degradation products.
Poor Separation of Enantiomers in Chiral HPLC - Inappropriate chiral stationary phase.- Suboptimal mobile phase composition.- The compound may require derivatization for effective separation.- Screen different chiral columns.- Optimize the mobile phase by varying the solvent ratio and additives.- Consider pre-column derivatization with a chiral derivatizing agent like Marfey's reagent.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available this compound?

A1: Commercially available this compound may have a purity of around 95%.[2] Potential impurities can include starting materials from the synthesis, by-products, and enantiomeric impurities.[3]

Q2: What is a good starting point for selecting a recrystallization solvent?

A2: For amino acids, a common approach is to use a solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures. Ethanol, or a mixture of ethanol and water, is often a good starting point for aminophenyl derivatives.[4] Adjusting the pH towards the isoelectric point can also be a critical step to induce crystallization.

Q3: How can I determine the enantiomeric purity of my sample?

A3: The enantiomeric purity can be determined using chiral High-Performance Liquid Chromatography (HPLC).[1] In some cases, direct separation on a chiral column is possible. Alternatively, a pre-column derivatization with a chiral reagent, such as Marfey's reagent (L-FDAA), can be used to form diastereomers that can be separated on a standard achiral HPLC column.[1]

Q4: My compound is poorly soluble. How can I prepare a solution for analysis?

A4: For related compounds like 2-Amino-2-(4-chlorophenyl)acetic acid, solubility in neutral water is limited. Adjusting the pH can improve solubility. For example, adjusting the pH to 3 with HCl or using 0.1 M NaOH with ultrasonication and warming can enhance solubility.

Q5: What are the recommended storage conditions for solutions of this compound?

A5: To prevent degradation, solutions should be stored at low temperatures and protected from light. For long-term storage, it is advisable to store the compound as a solid in a cool, dry place.

Experimental Protocols

Recrystallization Protocol (General)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound to a minimal amount of a suitable solvent (e.g., 95% ethanol). Heat the mixture gently while stirring to dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Chiral HPLC Analysis via Derivatization with Marfey's Reagent (Adapted Protocol)

This protocol is adapted from a method for a similar compound and may require optimization.[1]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in 50 mM sodium bicarbonate buffer (pH ~9.0).

  • Derivatization:

    • To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent (L-FDAA) in acetone.

    • Add 20 µL of 1 M sodium bicarbonate solution.

    • Incubate the mixture at 40°C for 1 hour.

  • Quenching: Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.

  • Dilution: Dilute the final mixture with the initial mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA).[1]

    • Detection: UV detector at an appropriate wavelength.

Data Presentation

Table 1: Hypothetical Recrystallization Solvent Screening
Solvent System (v/v)Solubility at RefluxCrystal Formation upon CoolingEstimated Purity Improvement
95% EthanolHighGood+++
IsopropanolModerateFair++
Acetonitrile/Water (9:1)HighGood+++
TolueneLowPoor-
Water (pH adjusted to 3)ModerateFair++

This table presents hypothetical data as a starting point for solvent screening.

Table 2: Typical HPLC Conditions for Purity Analysis (Adapted)
ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)[1]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Column Temperature 25°C

These are starting conditions and may require optimization.

Visualizations

Recrystallization_Workflow crude Crude Compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve filter Hot Filtration dissolve->filter cool Slow Cooling & Crystallization filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure Purified Compound dry->pure

Caption: General workflow for the purification of this compound by recrystallization.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis racemate Racemic Amino Acid derivatization Derivatization with Marfey's Reagent racemate->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers hplc Inject into Achiral HPLC System diastereomers->hplc separation Separation of Diastereomers hplc->separation detection UV Detection separation->detection

Caption: Workflow for the chiral analysis of this compound using derivatization followed by HPLC.

References

Technical Support Center: Synthesis of 2-Amino-2-(3,4-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-2-(3,4-dichlorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your synthesis through a combination of established protocols and expert insights.

Introduction

This compound is a valuable building block in medicinal chemistry, often used as a precursor for nitrogen-containing heterocycles like triazoles.[1] The most common and direct method for its synthesis is the Strecker reaction, a robust three-component reaction involving an aldehyde, an amine source, and a cyanide source.[2] This process, while well-established, can present challenges in yield and purity, particularly when dealing with substituted aromatic aldehydes.

This guide will walk you through the critical steps of the synthesis, from the formation of the intermediate α-aminonitrile to its hydrolysis and final purification, providing actionable advice to overcome common obstacles.

Troubleshooting Guide

Low Yield of the α-Aminonitrile Intermediate

A low yield of the intermediate, 2-Amino-2-(3,4-dichlorophenyl)acetonitrile, is a common issue that can significantly impact the overall yield of the final product.

Question: My yield of the α-aminonitrile is lower than expected. What are the potential causes and how can I improve it?

Answer: A low yield of the α-aminonitrile can stem from several factors, primarily related to the equilibrium of the imine formation and the subsequent nucleophilic attack by the cyanide. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Imine Formation: The first step of the Strecker synthesis is the formation of an imine from 3,4-dichlorobenzaldehyde and ammonia (or an ammonium salt). This reaction is an equilibrium process.

    • Solution: To drive the equilibrium towards the imine, it is crucial to remove the water formed during the reaction. The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), can be beneficial.[3]

  • Side Reaction: Cyanohydrin Formation: A significant side reaction is the direct attack of the cyanide ion on the starting aldehyde to form a cyanohydrin.

    • Solution: This side reaction is often pH-dependent. The formation of the imine is typically favored under slightly acidic to neutral conditions, which can be achieved by using ammonium chloride as the ammonia source.[4] This helps to protonate the aldehyde, making it more susceptible to attack by ammonia.

  • Inefficient Cyanide Attack: The nucleophilic attack of the cyanide on the imine is the key C-C bond-forming step.

    • Solution: Ensure that the cyanide source (e.g., NaCN or KCN) is fully dissolved and available for reaction. The use of a biphasic system with a phase-transfer catalyst can sometimes improve the efficiency of the cyanide addition.

Experimental Protocol: Optimized α-Aminonitrile Formation

  • In a round-bottom flask, dissolve 3,4-dichlorobenzaldehyde in a suitable solvent such as methanol or ethanol.

  • Add an equimolar amount of ammonium chloride (NH₄Cl) and a slight excess of sodium cyanide (NaCN) or potassium cyanide (KCN).

  • Stir the mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the starting aldehyde.

  • Once the reaction is complete, the α-aminonitrile can be isolated by extraction or precipitation.

ParameterRecommended ConditionRationale
Solvent Methanol or EthanolGood solubility for reactants.
Ammonia Source Ammonium Chloride (NH₄Cl)Provides both ammonia and a slightly acidic medium to favor imine formation.[4]
Cyanide Source Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)Readily available and effective cyanide sources.
Temperature Room TemperatureGenerally sufficient for the reaction to proceed without promoting side reactions.
Incomplete Hydrolysis of the α-Aminonitrile

The second stage of the Strecker synthesis, the hydrolysis of the nitrile group to a carboxylic acid, can be sluggish and a significant bottleneck in the process.

Question: I am struggling with the hydrolysis of 2-Amino-2-(3,4-dichlorophenyl)acetonitrile. How can I ensure complete conversion to the amino acid?

Answer: The hydrolysis of the α-aminonitrile to the corresponding amino acid requires forcing conditions, typically strong acid or base. Incomplete hydrolysis can leave you with a mixture of the nitrile, the corresponding amide intermediate, and the final amino acid.

  • Acid-Catalyzed Hydrolysis: This is the most common method for nitrile hydrolysis in the Strecker synthesis.

    • Procedure: The crude α-aminonitrile is typically heated under reflux with a strong acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4]

    • Troubleshooting:

      • Insufficient Reaction Time or Temperature: Ensure the reaction is heated for a sufficient period. The hydrolysis of sterically hindered nitriles can be slow. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material and the amide intermediate.

      • Acid Concentration: Using a high concentration of acid is crucial to drive the reaction to completion.

  • Base-Catalyzed Hydrolysis: While less common for the final step of the Strecker synthesis, basic hydrolysis can also be employed.

    • Procedure: The α-aminonitrile is heated with a strong base like sodium hydroxide (NaOH).

    • Considerations: This method will yield the sodium salt of the amino acid, which will require an acidic workup to protonate the carboxylate and obtain the free amino acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • To the crude 2-Amino-2-(3,4-dichlorophenyl)acetonitrile, add an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours (typically 4-24 hours).

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC.

  • Once the hydrolysis is complete, cool the reaction mixture. The amino acid hydrochloride may precipitate upon cooling.

ParameterRecommended ConditionRationale
Acid Concentrated Hydrochloric AcidEffective for complete hydrolysis and yields the hydrochloride salt of the amino acid, which can aid in purification.[4]
Temperature RefluxProvides the necessary energy to overcome the activation barrier for nitrile hydrolysis.
Reaction Time 4 - 24 hoursDependent on the scale and specific conditions; monitoring is key.

Frequently Asked Questions (FAQs)

Q1: What are the expected side products in the synthesis of this compound?

A1: The primary side products to be aware of are:

  • 3,4-Dichlorobenzyliden-bis-amine: Formed from the reaction of the imine with another molecule of ammonia.

  • 3,4-Dichloromandelonitrile (Cyanohydrin): From the direct reaction of 3,4-dichlorobenzaldehyde with cyanide.[5]

  • 2-Amino-2-(3,4-dichlorophenyl)acetamide: The intermediate amide from incomplete hydrolysis of the nitrile.

Q2: How can I purify the final this compound?

A2: Purification can be achieved through several methods:

  • Crystallization: The most common method. The amino acid can be crystallized from a suitable solvent system. Often, the hydrochloride salt is first isolated and then neutralized to the free amino acid, which is then crystallized. Adjusting the pH to the isoelectric point of the amino acid will minimize its solubility in aqueous solutions, aiding precipitation.

  • Ion-Exchange Chromatography: For highly pure material, ion-exchange chromatography is a powerful technique for separating amino acids from impurities.[6]

Q3: How can I monitor the progress of the reaction?

A3:

  • Thin Layer Chromatography (TLC): A quick and effective way to monitor the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the reaction progress and the purity of the product. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like acetic acid or TFA) is a good starting point.[7]

Q4: My final product is a racemic mixture. How can I obtain a single enantiomer?

A4: The classical Strecker synthesis produces a racemic mixture of the amino acid.[2] To obtain a single enantiomer, you have two main options:

  • Chiral Resolution: The racemic mixture can be resolved using a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts that can be separated by crystallization.

  • Asymmetric Strecker Synthesis: This involves the use of a chiral auxiliary or a chiral catalyst to induce stereoselectivity in the cyanide addition step, leading to the preferential formation of one enantiomer.[2]

Visualizing the Workflow

Diagram 1: The Strecker Synthesis Workflow

Strecker_Synthesis cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification 3,4-Dichlorobenzaldehyde 3,4-Dichlorobenzaldehyde Imine Formation Imine Formation 3,4-Dichlorobenzaldehyde->Imine Formation + NH4Cl Cyanide Addition Cyanide Addition Imine Formation->Cyanide Addition Intermediate Imine 2-Amino-2-(3,4-dichlorophenyl)acetonitrile 2-Amino-2-(3,4-dichlorophenyl)acetonitrile Cyanide Addition->2-Amino-2-(3,4-dichlorophenyl)acetonitrile + NaCN Acid Hydrolysis Acid Hydrolysis 2-Amino-2-(3,4-dichlorophenyl)acetonitrile->Acid Hydrolysis + Conc. HCl, Heat Final Product (HCl Salt) Final Product (HCl Salt) Acid Hydrolysis->Final Product (HCl Salt) Neutralization Neutralization Final Product (HCl Salt)->Neutralization + Base Crystallization Crystallization Neutralization->Crystallization Free Amino Acid Pure Amino Acid Pure Amino Acid Crystallization->Pure Amino Acid

References

Technical Support Center: Derivatization of 2-Amino-2-(3,4-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2-Amino-2-(3,4-dichlorophenyl)acetic acid. This resource is tailored for researchers, scientists, and drug development professionals to navigate common challenges encountered during the chemical modification of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary?

A1: Derivatization is often essential for several analytical and synthetic purposes. For analytical applications, such as HPLC, derivatization is used to introduce a chromophore or fluorophore for enhanced detection, or to create diastereomers from enantiomers for chiral separation on an achiral column.[1][2] In synthetic chemistry, the amino or carboxylic acid groups are derivatized to facilitate specific chemical transformations or to improve the solubility and handling of the compound.

Q2: What are the most common types of derivatization for this compound?

A2: The most common derivatization reactions involve the amino and carboxylic acid functional groups. These include:

  • Acylation/Amidation: The amino group can be acylated to form amides. This is common for chiral derivatization using reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or Mosher's acid chloride.[3][4]

  • Esterification: The carboxylic acid group can be esterified to form esters, which can alter the compound's solubility and reactivity.

  • Alkylation: The amino group can also undergo alkylation.

Q3: What is a chiral derivatizing agent (CDA) and why is it used?

A3: A chiral derivatizing agent is an enantiomerically pure compound that reacts with a mixture of enantiomers to form diastereomers.[2][3] Since diastereomers have different physical properties, they can be separated and quantified using standard chromatographic techniques like HPLC on an achiral stationary phase.[1] This allows for the determination of the enantiomeric purity of the original sample.

Q4: How can I improve the yield of my derivatization reaction?

A4: To improve reaction yields, consider the following:

  • Optimize Reaction Conditions: Adjust temperature, reaction time, and solvent. For many derivatization reactions, anhydrous conditions are crucial to prevent hydrolysis of reagents.

  • Reagent Stoichiometry: Ensure a sufficient molar excess of the derivatizing reagent is used to drive the reaction to completion.

  • pH Control: For reactions in aqueous or mixed-solvent systems, maintaining the optimal pH is critical for the reactivity of both the substrate and the reagent.

  • Order of Addition: The sequence in which reagents are added can significantly impact the outcome, especially in multi-step derivatizations.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound.

Problem 1: Incomplete or No Reaction
Potential Cause Recommended Action
Incorrect pH For many derivatization reagents, especially those targeting amines, a basic pH (typically 8-10) is required to ensure the amine is deprotonated and nucleophilic. Verify and adjust the pH of the reaction mixture.
Insufficient Reagent A molar excess (typically 1.5 to 5-fold) of the derivatizing reagent is often necessary to ensure complete conversion of the substrate.
Reagent Degradation Derivatizing agents can be sensitive to moisture and light. Ensure reagents are stored correctly and use fresh or properly stored materials.
Low Solubility The starting material or intermediate may have poor solubility in the chosen solvent, limiting the reaction rate. Consider using a co-solvent or a different solvent system. For this compound, which has limited water solubility, organic solvents or aqueous buffers at an appropriate pH might be necessary.[5]
Presence of Water For reactions involving acid chlorides or other water-sensitive reagents, ensure all glassware is dry and use anhydrous solvents.
Problem 2: Formation of Multiple Products or Side Reactions
Potential Cause Recommended Action
Side Reactions with Bifunctional Reagents When using coupling reagents like DCC for esterification, side reactions can occur, such as the formation of N-acylurea byproducts.[6] Consider using alternative coupling agents or optimizing the reaction conditions (e.g., lower temperature).
Reaction at Both Functional Groups If the goal is to derivatize only one functional group (e.g., the amine), the other group (the carboxylic acid) may need to be protected to prevent unwanted reactions.
Decomposition of Reactants or Products The starting material, reagent, or product may be unstable under the reaction conditions (e.g., high temperature, extreme pH). Analyze the stability of your compounds and adjust conditions accordingly.
Epimerization/Racemization Harsh reaction conditions (e.g., strong base, high temperature) can lead to the loss of stereochemical integrity at the chiral center. Use milder conditions and reagents known to minimize racemization.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Recommended Action
Product is Water-Soluble Amino acid derivatives can sometimes be highly polar and remain in the aqueous phase during extraction with non-polar organic solvents.[7] Use a more polar extraction solvent like ethyl acetate or perform a back-extraction after adjusting the pH. Protecting the free functional group can increase hydrophobicity.[7]
Emulsion Formation During Workup Emulsions can form during aqueous workup, making phase separation difficult. Try adding brine to the aqueous layer or filtering the mixture through celite.
Co-elution with Byproducts during Chromatography If byproducts have similar polarity to the desired product, chromatographic separation can be challenging. Optimize the mobile phase composition, try a different stationary phase, or consider an alternative purification technique like crystallization.
Hydrolysis of Product During Workup or Purification Some derivatives, particularly esters, can be susceptible to hydrolysis under acidic or basic conditions during workup or on silica gel chromatography. Neutralize the reaction mixture before workup and consider using a neutral purification matrix like alumina if necessary.

Quantitative Data Summary

The following table provides typical reaction parameters for the derivatization of amino acids, which can be adapted for this compound.

Derivatization Method Reagent Typical Molar Excess of Reagent Typical pH Typical Reaction Time Typical Yield Range
Chiral Derivatization (Amine) Marfey's Reagent (L-FDAA)2-4 fold9.01-2 hours>90%
Esterification (Carboxylic Acid) Thionyl Chloride/Alcohol5-10 fold (SOCl₂)N/A (anhydrous)2-4 hours70-90%
Esterification (Carboxylic Acid) DCC/DMAP/Alcohol1.1-1.5 fold (DCC)N/A (anhydrous)4-12 hours60-85%
Acylation (Amine) Acid Chloride/Base1.1-1.5 foldN/A (anhydrous)1-3 hours>90%

Experimental Protocols

Protocol 1: Chiral Derivatization with Marfey's Reagent for HPLC Analysis

This protocol is adapted for the derivatization of this compound for the determination of enantiomeric purity.

Materials:

  • This compound sample

  • Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)

  • Acetone, HPLC grade

  • 1 M Sodium bicarbonate solution

  • 2 M Hydrochloric acid

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the amino acid sample in the mobile phase or a suitable solvent.

  • Derivatization:

    • In a microcentrifuge tube, combine 50 µL of the amino acid solution with 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 20 µL of 1 M sodium bicarbonate solution to adjust the pH.

    • Vortex the mixture and incubate at 40°C for 1 hour in a water bath or heating block.

  • Reaction Quenching:

    • After incubation, cool the reaction mixture to room temperature.

    • Add 20 µL of 2 M HCl to stop the reaction.[1]

  • Sample Dilution: Dilute the final mixture with the HPLC mobile phase to a suitable concentration for analysis (e.g., 1:10 dilution).

  • Analysis: Filter the diluted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

Visualizations

Experimental Workflow for Chiral Derivatization

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_quench Quenching & Dilution cluster_analysis Analysis prep_sample Dissolve Amino Acid in Solvent add_marfey Add Marfey's Reagent (in Acetone) prep_sample->add_marfey 1 add_bicarb Add Sodium Bicarbonate (Adjust pH) add_marfey->add_bicarb 2 incubate Incubate at 40°C for 1 hour add_bicarb->incubate 3 add_hcl Add HCl to Quench incubate->add_hcl 4 dilute Dilute with Mobile Phase add_hcl->dilute 5 filter Filter Sample dilute->filter 6 inject Inject into HPLC filter->inject 7

Caption: Workflow for chiral derivatization with Marfey's reagent.

Troubleshooting Logic for Incomplete Derivatization

G start Incomplete Derivatization Observed check_ph Is the pH correct (e.g., 8-10)? start->check_ph adjust_ph Adjust pH and rerun reaction check_ph->adjust_ph No check_reagent_xs Is there a sufficient molar excess of reagent? check_ph->check_reagent_xs Yes success Problem Resolved adjust_ph->success increase_reagent Increase reagent stoichiometry and rerun check_reagent_xs->increase_reagent No check_reagent_quality Is the derivatizing reagent fresh/stored properly? check_reagent_xs->check_reagent_quality Yes increase_reagent->success use_new_reagent Use fresh reagent and rerun check_reagent_quality->use_new_reagent No check_solubility Are all components soluble in the solvent? check_reagent_quality->check_solubility Yes use_new_reagent->success change_solvent Try a different solvent system check_solubility->change_solvent No check_solubility->success Yes change_solvent->success

Caption: Troubleshooting flowchart for incomplete derivatization reactions.

References

Technical Support Center: Crystallization of 2-Amino-2-(3,4-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering "oiling out" or liquid-liquid phase separation during the crystallization of 2-Amino-2-(3,4-dichlorophenyl)acetic acid. Our focus is on diagnosing the root causes of this phenomenon and providing robust, field-proven protocols to ensure the formation of high-quality, crystalline material.

Frequently Asked Questions (FAQs)

Q1: What exactly is "oiling out" during the crystallization of this compound?

Oiling out is a phenomenon where the solute, this compound, separates from the solution as a super-saturated liquid phase (an "oil") instead of forming a solid crystalline lattice.[1][2] This solute-rich liquid is immiscible with the bulk solvent, appearing as distinct droplets or a separate layer.[1][2] This occurs when the kinetic barrier to forming an ordered crystal structure is higher than that of forming a disordered, liquid-like agglomeration of solute molecules.[2][3]

Q2: What are the primary drivers that cause this compound to oil out?

Oiling out is almost always a consequence of generating supersaturation too rapidly, pushing the system beyond its metastable zone width (MSZW).[1][2][4] The key contributing factors include:

  • High Supersaturation: This is the fundamental cause. When the concentration of the amino acid in the solution far exceeds its solubility limit, the system may favor the kinetically faster process of liquid-liquid phase separation over the slower, more ordered process of crystallization.[1][2][5]

  • Rapid Cooling: A fast temperature drop can drastically increase supersaturation, not allowing sufficient time for crystal nucleation and controlled growth.[1][6][7]

  • Inappropriate Solvent Choice: A solvent in which the compound is excessively soluble, even at lower temperatures, or one that does not effectively facilitate the intermolecular interactions needed for a stable crystal lattice, can promote oiling out.[1][8][9]

  • High Initial Concentration: Beginning with a solution that is too concentrated increases the probability of crossing the supersaturation threshold where oiling becomes the preferred pathway.[1][10]

  • Presence of Impurities: Impurities can disrupt the formation of the crystal lattice, acting as nucleation inhibitors for the solid phase or by lowering the melting point of the solute-solvent mixture.[1][8][11]

Q3: Why is oiling out a significant problem for my research and drug development?

Oiling out can severely compromise the quality and viability of your final product. The key detrimental effects are:

  • Poor Purification: The oil phase is an excellent solvent for impurities, which can become entrapped when the oil eventually solidifies, leading to a product with lower purity.[2][11][12]

  • Amorphous or Poorly Crystalline Product: The oil often solidifies into an amorphous solid or a poorly defined crystalline form, which can have different and undesirable physicochemical properties (e.g., solubility, stability, bioavailability) compared to the desired crystalline polymorph.[1][2]

  • Processing and Isolation Difficulties: The sticky, often viscous nature of the oil can make filtration and drying operations challenging, leading to yield loss and handling issues.[12][13]

Q4: How critical is the choice of solvent in preventing oiling out for an amino acid derivative like this?

The choice of solvent is paramount. This compound is a zwitterionic molecule, capable of forming strong hydrogen bonds. The ideal solvent system must effectively solvate the molecule at elevated temperatures but allow for controlled desolvation and self-assembly into a crystal lattice upon cooling.

  • Polarity and Hydrogen Bonding: Solvents like alcohols (methanol, ethanol) or aqueous mixtures are often good starting points for amino acids as they can engage in hydrogen bonding.[14]

  • Solubility Curve: The goal is to find a solvent or solvent mixture that provides a steep solubility curve—high solubility at high temperatures and low solubility at low temperatures. This allows for a high theoretical yield upon cooling without maintaining excessive supersaturation.

  • Co-solvents: Using a co-solvent system (e.g., an alcohol-water mixture or a solvent/anti-solvent pair) can be highly effective.[1] This allows for fine-tuning of the solubility profile to optimize the crystallization window and avoid the oiling out region.[15]

Q5: What is the "metastable zone width" (MSZW) and why is it important for preventing oiling out?

The Metastable Zone Width (MSZW) is the operating region between the solubility curve and the supersolubility curve. Within this zone, the solution is supersaturated, but spontaneous nucleation is unlikely.[1] Crystal growth on existing surfaces (like seed crystals) is the dominant process. Oiling out typically occurs when the supersaturation level is pushed beyond the MSZW. Therefore, a key strategy for preventing oiling out is to design a crystallization process that operates entirely within this metastable zone.[4][5] This is achieved by controlling the factors that generate supersaturation, such as cooling rate and anti-solvent addition rate.[4]

Troubleshooting Guide: A Workflow for Resolving Oiling Out

When oiling out is observed, a systematic approach is required to diagnose and rectify the issue. The following workflow provides a logical decision-making process.

References

Technical Support Center: A Guide to Scaling the Synthesis of 2-Amino-2-(3,4-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of 2-Amino-2-(3,4-dichlorophenyl)acetic acid. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the laboratory to pilot and production scales. This document provides in-depth troubleshooting guidance and answers to frequently asked questions, grounded in established chemical principles and industry best practices.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific, common issues encountered during the scale-up of this compound synthesis, particularly when employing the Strecker synthesis pathway, a common method for α-amino acid production.[1][2]

Issue IDProblem DescriptionPotential Causes & Mechanistic ExplanationRecommended Actions & Solutions
SU-REAC-01 Inconsistent Reaction Yields and Extended Reaction Times at Scale Inefficient Mixing: In larger reactors, achieving homogenous mixing is challenging. This can lead to localized "hot spots" or areas of low reactant concentration, slowing the overall reaction rate.[3] Poor Temperature Control: The surface-area-to-volume ratio decreases significantly as reactor size increases, making heat removal from exothermic steps (like aminonitrile hydrolysis) or consistent heating for endothermic steps more difficult.[3] Raw Material Variability: The quality and impurity profile of starting materials (e.g., 3,4-dichlorobenzaldehyde) can differ between lab-grade and bulk-scale suppliers, affecting reaction kinetics.[3]Mixing Optimization: Optimize the agitator speed and design (e.g., using an impeller suited for solid-liquid slurries). For critical steps, consider using a constant power per unit volume (P/V) or tip speed scaling methodology.[3] Thermal Management: Implement a robust, calibrated heating/cooling system (e.g., jacketed reactor with thermal fluid). For highly exothermic steps, consider a semi-batch process where one reactant is added slowly to control the rate of heat generation.[3] Quality Control: Establish stringent quality control specifications for all starting materials and intermediates.[3]
SU-REAC-02 Increased Levels of Impurities and Byproducts Thermal Degradation: Poor heat control can lead to the degradation of reactants, intermediates (the aminonitrile), or the final product.[3] Incomplete Hydrolysis: The acid-catalyzed hydrolysis of the α-aminonitrile intermediate to the carboxylic acid is a critical step.[4][5] At scale, inefficient mixing or improper acid concentration can lead to incomplete conversion, leaving residual nitrile. Side Reactions: Longer reaction times at elevated temperatures can promote side reactions. In the Strecker synthesis, this can include the formation of complex polymers or unwanted condensation products.[3]Process Re-optimization: Re-evaluate and optimize reaction temperature and time specifically for the pilot-scale equipment. Do not assume lab parameters will translate directly.[3] Reaction Monitoring: Implement in-process controls (IPCs) such as HPLC to monitor the disappearance of the aminonitrile intermediate and the formation of the amino acid. The reaction should be considered complete only when the intermediate is below a specified threshold (e.g., <1%). Controlled Work-up: Ensure the work-up procedure is well-defined and executed consistently to quench the reaction and prevent further side reactions.
SU-PUR-01 Product "Oils Out" or Precipitates as an Amorphous Solid During Crystallization High Supersaturation: Rapid cooling or solvent removal can create a state of high supersaturation where the rate of nucleation far exceeds the rate of crystal growth, leading to the formation of an oil or amorphous solid.[6] Presence of Impurities: Impurities can inhibit or interfere with the crystal lattice formation, promoting oiling out.[3] Incorrect Solvent System: The chosen anti-solvent or crystallization solvent may not be optimal at the concentration and temperature used for large-scale work.[6]Controlled Cooling & Seeding: Implement a programmed, slow cooling ramp to control the level of supersaturation. Seeding the solution with a small amount of pure crystalline product at the appropriate temperature can promote controlled crystal growth.[6] Impurity Purge: If possible, perform a pre-purification step (e.g., a charcoal treatment or a wash) to remove critical impurities before the final crystallization. Solvent System Optimization: Re-screen for optimal solvent/anti-solvent ratios at the target scale. Ensure the temperature at which the solution becomes supersaturated is below the melting point of the desired solid form.[3]
SU-CHIR-01 Product Racemization During Synthesis or Work-up pH and Temperature Extremes: The α-proton of amino acids is susceptible to abstraction under harsh basic or acidic conditions, especially at elevated temperatures, leading to a loss of stereochemical integrity.[7] Schiff Base Formation: Racemization can be facilitated by the formation of a Schiff base (imine) intermediate with aldehydes, a common mechanism used intentionally in some racemization processes.[7] This is particularly relevant if unreacted starting aldehyde is present during work-up.Mild Conditions: Whenever possible, use milder pH and lower temperature conditions during work-up and isolation steps. Process Control: Ensure complete conversion of the starting aldehyde to minimize its presence during downstream processing. Buffer Systems: During purification or enzymatic resolution steps, utilize appropriate buffer systems to maintain a stable pH in a range that minimizes racemization.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route for this compound? A1: The Strecker synthesis is a widely recognized and commercially viable method for producing α-amino acids.[1] It is a one-pot, three-component reaction involving an aldehyde (3,4-dichlorobenzaldehyde), a cyanide source (like NaCN or KCN), and an ammonia source (like ammonium chloride).[4][5] The reaction proceeds through an α-aminonitrile intermediate, which is then hydrolyzed to the final amino acid.[9] Its primary advantages for scale-up are the use of readily available, low-cost starting materials and a well-established reaction mechanism.

Q2: How does the change in surface-area-to-volume ratio impact the reaction when scaling up? A2: As reactor volume increases, the surface area available for heat exchange does not increase proportionally. This is a fundamental challenge in chemical engineering.[3] For exothermic reactions, such as the hydrolysis of the aminonitrile, inefficient heat removal can cause the temperature to rise uncontrollably. This can lead to an increased rate of side reactions, impurity formation, and potential safety hazards.[3] Conversely, for endothermic steps, it can be difficult to supply heat efficiently, leading to longer reaction times.

Q3: What are the key safety considerations when using cyanide at an industrial scale? A3: The use of sodium or potassium cyanide is a significant safety concern due to its high toxicity.[5] Key considerations include:

  • Acidic Conditions: Never allow cyanide salts to come into contact with acid without extreme ventilation and control, as this will liberate highly toxic hydrogen cyanide (HCN) gas.

  • Engineering Controls: All handling must be done in a well-ventilated area, often using closed-system transfers to minimize exposure.

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, eye protection, and respiratory protection, is mandatory.

  • Emergency Preparedness: An emergency response plan, including access to an antidote kit (e.g., amyl nitrite, sodium thiosulfate), must be in place.

Q4: What are the most effective methods for chiral resolution of the final product at a large scale? A4: Since the classical Strecker synthesis produces a racemic mixture, a resolution step is required to isolate a single enantiomer.[2] At an industrial scale, two primary methods are common:

  • Diastereomeric Salt Crystallization: This involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form two diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized and separated.

  • Enzymatic Resolution: This highly selective method often employs an enzyme, such as penicillin G acylase, to act on only one enantiomer of a derivatized amino acid (e.g., the N-acetylated form).[3] The enzyme will, for instance, hydrolyze the acyl group from one enantiomer, leaving the other unchanged. The resulting difference in chemical properties (e.g., solubility at a specific pH) allows for easy separation.[3] Enzyme immobilization is often used at scale to allow for easy recovery and reuse of the biocatalyst.[3]

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of Racemic this compound

This protocol outlines a typical Strecker synthesis followed by hydrolysis, adapted for a 100 L jacketed reactor.

Step 1: Formation of the α-Aminonitrile Intermediate

  • Reactor Setup: Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charge: Charge the reactor with deionized water (20 L) and ammonium chloride (5.9 kg, 110 mol). Stir until all solids are dissolved.

  • Aldehyde Addition: Add 3,4-dichlorobenzaldehyde (17.5 kg, 100 mol) to the reactor.

  • Cyanide Solution: In a separate, designated vessel, dissolve sodium cyanide (5.4 kg, 110 mol) in deionized water (15 L). CAUTION: Handle sodium cyanide with extreme care in a well-ventilated area, avoiding any contact with acids.

  • Reaction: Slowly add the sodium cyanide solution to the reactor over 2-3 hours, maintaining the internal temperature between 20-25°C using the reactor jacket.

  • Maturation: Stir the resulting slurry at 20-25°C for 12-18 hours. Monitor the reaction progress by HPLC for the disappearance of the aldehyde.

Step 2: Hydrolysis of the Aminonitrile to the Amino Acid

  • Acid Addition: Once the formation of the aminonitrile is complete, slowly and carefully add concentrated hydrochloric acid (37%, ~30 L) to the reaction mixture. The addition is highly exothermic; maintain the temperature below 40°C.

  • Hydrolysis: Heat the reaction mixture to 90-100°C and maintain for 10-15 hours. Monitor the hydrolysis by HPLC until the aminonitrile intermediate is <1%.

  • Isolation & Purification:

    • Cool the reaction mixture to 20-25°C.

    • Adjust the pH of the slurry to the isoelectric point of the amino acid (typically pH 5-6) with a 50% sodium hydroxide solution. The product will precipitate.

    • Cool the slurry to 0-5°C and stir for 2-4 hours to maximize crystallization.

    • Filter the solid product using a centrifuge or filter press.

    • Wash the filter cake with cold deionized water (2 x 15 L) and then with cold acetone (1 x 10 L).

    • Dry the product under vacuum at 60-70°C to a constant weight.

Visualizations & Workflows

Overall Synthesis & Purification Workflow

The following diagram illustrates the key stages in the production of this compound.

cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation cluster_final Final Product Start Starting Materials (3,4-Dichlorobenzaldehyde, NH4Cl, NaCN) Reaction Strecker Reaction: Aminonitrile Formation Start->Reaction Step 1 Hydrolysis Acid Hydrolysis Reaction->Hydrolysis Step 2 Isolation pH Adjustment & Precipitation Hydrolysis->Isolation Filtration Filtration & Washing Isolation->Filtration Drying Vacuum Drying Filtration->Drying Product Racemic Amino Acid Drying->Product Resolution Chiral Resolution (Optional) Product->Resolution

Caption: Workflow for the synthesis and isolation of the target amino acid.

Troubleshooting Decision Tree: Inconsistent Yields (SU-REAC-01)

This diagram provides a logical path for diagnosing the root cause of inconsistent yields during scale-up.

Start Problem: Inconsistent Yields Check_Mixing Review Mixing Parameters (Agitator Speed, P/V) Start->Check_Mixing Check_Temp Analyze Temperature Profile (Heating/Cooling Rates, Hot Spots) Start->Check_Temp Check_Materials Audit Raw Material QC Data (Purity, Impurity Profile) Start->Check_Materials Sol_Mixing Solution: Optimize Agitator Design/Speed Implement CFD Modeling Check_Mixing->Sol_Mixing Is mixing inefficient? Sol_Temp Solution: Calibrate Temp Probes Use Semi-Batch Addition Check_Temp->Sol_Temp Is temp control poor? Sol_Materials Solution: Set Stricter Supplier Specs Test Incoming Lots Check_Materials->Sol_Materials Is material quality variable?

Caption: Decision tree for troubleshooting inconsistent reaction yields.

References

Technical Support Center: Troubleshooting Incomplete Derivatization of 2-Amino-2-(3,4-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the derivatization of 2-Amino-2-(3,4-dichlorophenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges during the chemical modification of this compound for analytical purposes, such as chromatography. This guide provides in-depth, experience-driven insights and troubleshooting strategies in a direct question-and-answer format to address common issues and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My chromatogram shows a small product peak and a large peak for the underivatized amino acid. What are the likely causes?

This is a classic sign of an incomplete reaction. Several factors, often related to the reaction environment and reagents, can be at play.

Immediate Troubleshooting Steps:

  • Verify Reagent Molarity and Excess: For a complete reaction, a significant molar excess of the derivatizing reagent, often 4-6 times that of the analyte, is crucial.[1] Recalculate the molar ratio of your reagent to this compound.

  • Check Reagent Age and Storage: Many derivatization reagents are sensitive to moisture and can degrade over time, leading to reduced reactivity. Silylating agents are particularly susceptible. If you suspect degradation, use a fresh, unopened vial of the reagent.

  • Confirm Reaction pH: The derivatization of amino acids is highly pH-dependent. For many common reagents, such as those targeting primary amines, a basic pH range of 8.2 to 10.5 is required for the amino group to be sufficiently nucleophilic.[1][2] An acidic sample that has not been properly neutralized will lead to incomplete derivatization.[1]

Question 2: How can I confirm if the pH of my reaction is optimal?

Controlling the pH is one of the most critical parameters for successful derivatization of amino acids.[1]

Detailed Protocol for pH Optimization:

  • pH Measurement: Before adding the derivatization reagent, measure the pH of your sample solution after the addition of the reaction buffer (e.g., borate buffer).

  • Neutralization: If your sample is acidic (for instance, if it's from an acid hydrolysis step), it must be neutralized.[1] You can add a calculated amount of a suitable base like sodium hydroxide. A simple visual cue for some reagents is a color change; for example, a bright yellow color upon adding AccQ•Tag™ reagent indicates the pH is too low.[1]

  • Buffer Capacity: Ensure your buffer has sufficient capacity to maintain the desired pH throughout the reaction, especially if the reaction itself produces acidic or basic byproducts.

ParameterRecommended RangeRationale
Reaction pH 8.2 - 10.5Ensures the amino group is deprotonated and acts as a strong nucleophile.
Buffer Borate Buffer (0.1 M)Provides stable pH control in the optimal range for many common derivatization reactions.
Question 3: I've optimized the pH and reagent concentration, but the reaction is still incomplete. What other reaction conditions should I investigate?

Beyond pH and reagent concentration, the kinetics of the reaction are governed by temperature and time.

Troubleshooting Reaction Kinetics:

  • Temperature: While many derivatization reactions proceed rapidly at room temperature, some may require heating to achieve completion.[3] For example, derivatization with DNFB is typically performed at 60°C.[4] However, excessive heat can lead to the degradation of both the analyte and the derivative. It's essential to follow the specific protocol for your chosen reagent.

  • Reaction Time: Ensure you are allowing sufficient time for the reaction to go to completion. Reaction times can vary from as little as one minute for reagents like OPA to over 30 minutes for others like Dansyl Chloride.[4] Inadequate reaction time is a common cause of incomplete derivatization.[5]

  • Solvent: The choice of solvent can impact the solubility of both the amino acid and the derivatizing reagent, thereby affecting the reaction rate. Ensure that this compound is fully dissolved in the reaction mixture.[6]

Question 4: My sample is in a complex biological matrix (e.g., plasma, urine). Could this be affecting the derivatization?

Absolutely. The presence of other molecules in the sample matrix can significantly interfere with the derivatization process, a phenomenon known as the "matrix effect."[7][8][9]

Understanding and Mitigating Matrix Effects:

  • Competition for Reagent: Other compounds in the matrix with primary or secondary amine groups can compete with your target analyte for the derivatization reagent, leading to an insufficient amount of reagent available for the this compound.[10]

  • Ion Suppression/Enhancement: In mass spectrometry-based detection, co-eluting matrix components can suppress or enhance the ionization of the derivatized analyte, leading to inaccurate quantification.[11]

  • Sample Preparation is Key: To minimize matrix effects, a robust sample preparation protocol is essential.[12] Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) can be employed to clean up the sample and remove interfering substances before derivatization.[13]

Troubleshooting Workflow for Incomplete Derivatization

G start Incomplete Derivatization Observed reagent_check Check Reagent start->reagent_check ph_check Verify Reaction pH start->ph_check conditions_check Optimize Reaction Conditions start->conditions_check matrix_check Investigate Matrix Effects start->matrix_check reagent_fresh Use Fresh Reagent reagent_check->reagent_fresh reagent_excess Ensure Molar Excess reagent_check->reagent_excess ph_neutralize Neutralize Sample ph_check->ph_neutralize ph_buffer Check Buffer Capacity ph_check->ph_buffer conditions_temp Adjust Temperature conditions_check->conditions_temp conditions_time Increase Reaction Time conditions_check->conditions_time matrix_cleanup Implement Sample Cleanup (SPE, LLE) matrix_check->matrix_cleanup complete Derivatization Complete reagent_fresh->complete reagent_excess->complete ph_neutralize->complete ph_buffer->complete conditions_temp->complete conditions_time->complete matrix_cleanup->complete

Caption: A logical troubleshooting flowchart for diagnosing incomplete derivatization.

Question 5: I am using a silylation-based derivatization for GC-MS analysis and see multiple product peaks. Why is this happening?

Silylation is a powerful technique but is highly sensitive to reaction conditions. The formation of multiple peaks suggests either incomplete derivatization or the formation of different silylated species.

Troubleshooting Silylation Reactions:

  • Strictly Anhydrous Conditions: Silylating reagents react readily with water. Any moisture in your sample, solvents, or glassware will consume the reagent and lead to incomplete derivatization. Always use anhydrous solvents and consider drying your sample thoroughly before adding the reagent.

  • Multiple Reactive Sites: this compound has both an amino and a carboxylic acid group, both of which can be silylated. Incomplete reaction can lead to a mixture of mono- and di-silylated products. Optimizing the reaction time and temperature may be necessary to drive the reaction to a single, fully derivatized product.

  • Reagent Choice: Different silylating reagents have different reactivities. For sterically hindered or less reactive sites, a more powerful silylating agent may be required.

Derivatization Reaction of this compound

G cluster_reactants Reactants cluster_products Products Amino_Acid This compound (Analyte) Derivatized_AA Derivatized Product (Enhanced Detection) Amino_Acid->Derivatized_AA Reaction (Basic pH) Deriv_Agent Derivatizing Agent (e.g., FMOC-Cl) Deriv_Agent->Derivatized_AA Byproduct Byproduct Deriv_Agent->Byproduct

Caption: General scheme of a derivatization reaction.

Question 6: What are some common derivatizing agents for amino acids, and what are their pros and cons?

The choice of derivatizing agent depends on the analytical technique (e.g., HPLC-UV, HPLC-FLD, GC-MS) and the specific requirements of the assay.[4][]

Derivatizing AgentProsCons
o-Phthalaldehyde (OPA) Fast reaction, good for fluorescence detection.[4]Only reacts with primary amines; derivatives can be unstable.[15]
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) Reacts with both primary and secondary amines, stable derivatives.[4]Hydrolysis byproduct can interfere with analysis.[4]
Phenylisothiocyanate (PITC) Reacts with primary and secondary amines, stable derivatives.[4]Complex sample preparation, reagent is toxic.[4]
Dansyl Chloride Simple procedure, strong fluorescence.[4]Slow reaction kinetics.[4]
Silylating Agents (e.g., MTBSTFA) Creates volatile derivatives for GC-MS.Highly sensitive to moisture.
Standard Operating Procedure: Pre-column Derivatization with FMOC-Cl

This protocol provides a general guideline for the derivatization of this compound using FMOC-Cl for HPLC analysis.

Materials:

  • This compound standard/sample

  • Borate buffer (0.1 M, pH 9.0)

  • FMOC-Cl solution (15 mM in acetone)

  • Pentane or Hexane

  • HPLC-grade water and acetonitrile

Procedure:

  • Sample Preparation: Dissolve the amino acid sample in the borate buffer to a known concentration.

  • Derivatization: To 100 µL of the sample solution, add 100 µL of the FMOC-Cl solution. Vortex immediately for 30 seconds.

  • Reaction: Allow the reaction to proceed at room temperature for 10 minutes.

  • Extraction of Excess Reagent: Add 500 µL of pentane or hexane to the reaction mixture. Vortex for 30 seconds to extract the excess FMOC-Cl and its hydrolysis product (FMOC-OH).

  • Phase Separation: Allow the layers to separate. The aqueous lower layer contains the derivatized amino acid.

  • Analysis: Carefully collect the aqueous layer and inject it into the HPLC system.

References

Technical Support Center: Mobile Phase Optimization for 2-Amino-2-(3,4-dichlorophenyl)acetic Acid HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of 2-Amino-2-(3,4-dichlorophenyl)acetic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.

Q1: My peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue in HPLC, often indicating secondary interactions between the analyte and the stationary phase. For an amino acid like this compound, this can be particularly prevalent.

  • Potential Cause 1: Silanol Interactions: Free silanol groups on the surface of silica-based C18 columns can interact with the basic amino group of your analyte, causing tailing.

    • Solution:

      • Decrease Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated amino group of the analyte. A buffer such as phosphate or an additive like trifluoroacetic acid (TFA) or formic acid is recommended.[1][2]

      • Use an End-Capped Column: Employ a high-quality, end-capped C18 column where the free silanol groups have been deactivated.

      • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into your mobile phase to block the active silanol sites.

  • Potential Cause 2: Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte's amino or carboxylic acid group, you may observe poor peak shape.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa values to ensure it is in a single ionic state.[1][2] Since this compound has both an acidic (carboxylic acid) and a basic (amino) group, controlling the pH is critical.

Q2: I am observing poor retention of this compound on my C18 column; it elutes at or near the void volume. How can I increase its retention time?

A2: Poor retention of polar compounds on reversed-phase columns is a frequent challenge. This compound has a computed XLogP3 value of -0.4, indicating it is a polar molecule.[3]

  • Potential Cause 1: High Organic Content in Mobile Phase: The percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase may be too high.

    • Solution: Decrease the concentration of the organic solvent in your mobile phase. Start with a lower percentage (e.g., 10-20%) and gradually increase it to find the optimal retention.

  • Potential Cause 2: Analyte Ionization: At certain pH values, the analyte may be in a highly polar, ionized state that has little affinity for the nonpolar stationary phase.

    • Solution:

      • Adjust Mobile Phase pH: Modifying the pH can alter the ionization state of the amino and carboxyl groups, thereby affecting the overall polarity and retention. Experiment with a pH range from 2.5 to 7.5. At a low pH, the carboxylic acid group will be protonated, reducing its polarity and potentially increasing retention.[1][4]

      • Use Ion-Pairing Chromatography: Introduce an ion-pairing reagent to the mobile phase. For example, an alkyl sulfonate can pair with the protonated amino group, increasing the overall hydrophobicity of the complex and enhancing its retention on a C18 column.[5]

  • Potential Cause 3: Inappropriate Chromatography Mode: Reversed-phase HPLC may not be the most suitable mode for such a polar compound.

    • Solution: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC). In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar solvent. This technique is well-suited for the retention of polar analytes.[6]

Q3: My peaks are splitting or I'm seeing shoulders on my main peak. What could be the problem?

A3: Peak splitting or shouldering can arise from several factors, from sample preparation to chromatographic conditions.

  • Potential Cause 1: Co-elution with an Impurity: An impurity or a related compound may be co-eluting with your main analyte.

    • Solution: Adjust the mobile phase composition (organic solvent ratio or pH) to try and resolve the two peaks. A gradient elution may be necessary.

  • Potential Cause 2: Mobile Phase pH is too close to the Analyte's pKa: When the mobile phase pH is very close to the pKa of an ionizable group, the analyte can exist in both its protonated and deprotonated forms, leading to peak splitting or broadening.[2]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the amino and carboxylic acid functional groups.

  • Potential Cause 3: Column Overload: Injecting too much sample can lead to distorted peak shapes.

    • Solution: Dilute your sample and inject a smaller volume.

  • Potential Cause 4: Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can cause peak distortion.

    • Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column or replace it if necessary.

Frequently Asked Questions (FAQs)

Q4: What is a good starting mobile phase for the HPLC analysis of this compound on a C18 column?

A4: A good starting point for a reversed-phase separation would be a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.

  • Aqueous Component (Solvent A): 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water (pH ~2.5-3). This will ensure the carboxylic acid group is protonated and provides good peak shape.[1]

  • Organic Component (Solvent B): Acetonitrile or Methanol.

  • Initial Conditions: Start with a low percentage of the organic solvent, for example, 90% Solvent A and 10% Solvent B. You can then run a gradient to determine the optimal elution conditions. For instance, you could run a linear gradient from 10% to 90% Solvent B over 20-30 minutes.

Q5: How do I choose between acetonitrile and methanol as the organic solvent in my mobile phase?

A5: Both acetonitrile and methanol are common organic solvents for reversed-phase HPLC.

  • Acetonitrile: Generally provides lower backpressure and has a lower UV cutoff, which can be advantageous for detection at low wavelengths. It often offers different selectivity compared to methanol.

  • Methanol: Is a more polar and protic solvent, which can lead to different interactions with the analyte and stationary phase. It is also typically less expensive than acetonitrile.

The choice between the two can impact the selectivity of your separation. It is often worthwhile to screen both during method development to see which provides better resolution for your analyte and any impurities.

Q6: I need to perform a chiral separation of this compound. What kind of mobile phase should I use?

A6: For chiral separations of amino acids, derivatization is often required to form diastereomers that can be separated on a standard achiral column, such as a C18.[7]

  • Derivatization: A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[7]

  • Mobile Phase: After derivatization, a typical mobile phase for the separation of the resulting diastereomers on a C18 column would be a gradient of:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • A gradient from a lower to a higher concentration of Solvent B is typically used.

Alternatively, specialized chiral stationary phases (CSPs) can be used for the direct separation of enantiomers without derivatization. The mobile phase for these columns is highly dependent on the type of CSP.

Q7: How can I find the pKa of this compound to better optimize my mobile phase pH?

A7: While an experimentally determined pKa for this specific molecule may not be readily available in the literature, you can use the following approaches:

  • Prediction Software: Several software packages can predict the pKa values of molecules based on their structure.

  • Empirical Determination: You can experimentally determine the optimal pH by analyzing your sample with a series of mobile phases at different pH values (e.g., from pH 2.5 to 7.5 in 0.5 unit increments) and observing the effect on retention time and peak shape. The pH that provides the best peak shape and retention is likely optimal for your separation. For amino acids, the pKa of the carboxylic acid group is typically around 2-3, and the pKa of the amino group is around 9-10. Therefore, a mobile phase pH between 3 and 8 is a good range to investigate.[4]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Quantitative Analysis (Adapted from a method for dichlorinated phenylacetic acid derivatives) [8]

  • Objective: To provide a starting point for the quantitative analysis of this compound.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile, deionized water, and acetic acid (a starting point could be 20:79.5:0.5 v/v/v, adjust as needed for optimal retention).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm (or a more specific wavelength determined by a UV scan of the analyte).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

    • Dilute the stock solution with the mobile phase to the desired concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Chiral HPLC Analysis via Derivatization with Marfey's Reagent (Adapted from a method for a similar compound) [7]

  • Objective: To separate the enantiomers of this compound.

  • Derivatization Protocol:

    • Prepare a standard solution of the analyte in 50 mM sodium bicarbonate buffer (pH ~9.0) at approximately 1 mg/mL.

    • To 100 µL of the amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 20 µL of 1 M sodium bicarbonate solution.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.

    • Dilute the final mixture with the initial mobile phase for HPLC analysis.

  • HPLC Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase:

      • Solvent A: Water with 0.1% TFA.

      • Solvent B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 20% to 80% Solvent B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 340 nm (due to the dinitrophenyl group from Marfey's reagent).

    • Injection Volume: 10 µL.

Data Presentation

The following table summarizes typical performance characteristics for the quantitative analysis of a related compound, 2,4-Dichlorophenoxyacetic acid, by HPLC with UV detection. These values can serve as a benchmark when developing and validating a method for this compound.[8]

ParameterHPLC with UV Detection
Limit of Detection (LOD)0.004 µg/L
Limit of Quantitation (LOQ)0.01 µg/L
Linearity (R²)> 0.999
Accuracy (Recovery %)98.2% - 104%
Precision (RSD %)0.19% - 6.72%

Visualizations

The following diagrams illustrate key workflows for troubleshooting and method development.

Troubleshooting_Peak_Tailing start Peak Tailing Observed cause1 Silanol Interactions? start->cause1 cause2 Inappropriate pH? start->cause2 solution1a Decrease Mobile Phase pH (e.g., 2.5-3.5) cause1->solution1a solution1b Use End-Capped Column cause1->solution1b solution1c Add Competing Base (e.g., TEA) cause1->solution1c solution2 Adjust pH to be >1.5 units from pKa cause2->solution2 end_node Good Peak Shape solution1a->end_node solution1b->end_node solution1c->end_node solution2->end_node

Caption: Troubleshooting workflow for peak tailing issues.

Mobile_Phase_Optimization_Workflow start Start Method Development step1 Select Column (e.g., C18) start->step1 step2 Choose Organic Solvent (Acetonitrile or Methanol) step1->step2 step3 Select Aqueous Buffer (e.g., 0.1% TFA) step2->step3 step4 Optimize Organic Solvent % step3->step4 step5 Optimize Mobile Phase pH step4->step5 step6 Method Validation step5->step6 end_node Optimized Method step6->end_node

Caption: General workflow for mobile phase optimization.

References

2-Amino-2-(3,4-dichlorophenyl)acetic acid stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 2-Amino-2-(3,4-dichlorophenyl)acetic acid. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As with many amino acid derivatives, extremes in pH and high temperatures can accelerate degradation.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, based on its structure—an alpha-amino acid with a dichlorinated phenyl ring—potential degradation routes include:

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of corresponding imines or other oxidative products.[1] The phenyl ring can also undergo oxidation.

  • Decarboxylation: Loss of the carboxyl group as carbon dioxide can occur, particularly under heat or specific pH conditions.

  • Hydrolysis: While generally stable, under forced conditions of extreme pH and heat, the amide linkage in potential polymeric impurities or the molecule itself could be susceptible to hydrolysis.

  • Photodegradation: Aromatic compounds and those with amino groups can be sensitive to light, leading to photolytic degradation.

Q3: What are the best practices for storing solutions of this compound?

A3: To ensure maximum stability, solutions should be stored in tightly sealed, light-resistant containers, preferably at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures. For long-term storage, freezing is recommended. Avoid repeated freeze-thaw cycles, as this can promote degradation. The pH of the solution should be maintained within a stable range, ideally close to neutral, unless solubility requires acidic or basic conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Precipitation or cloudiness in solution Poor Solubility: The compound may have limited solubility in neutral aqueous solutions.Adjust the pH of the solution. For many amino acids, solubility is lowest at their isoelectric point. Try acidifying or alkalinizing the solution to improve solubility.
Temperature Effects: Low temperatures can decrease solubility, leading to precipitation.Before use, allow the solution to warm to room temperature and ensure all precipitate has redissolved. If storing at low temperatures, confirm the concentration is below the saturation point at that temperature.
pH Shift: The pH of the solution may have changed over time.Re-verify the pH of the solution and adjust if necessary. Consider using a buffer system to maintain a stable pH.
Loss of potency or appearance of unknown peaks in analytical assays (e.g., HPLC) Chemical Degradation: The compound may be degrading due to factors like pH, temperature, or light exposure.Conduct a forced degradation study to identify potential degradation products and pathways. This will aid in developing a stability-indicating analytical method.
Oxidation: Exposure to oxygen can lead to oxidative degradation.Prepare solutions using degassed solvents. If oxidation is confirmed as a significant degradation pathway, consider the addition of an antioxidant.
Photodegradation: Exposure to light, especially UV light, may be causing degradation.Store solutions in amber vials or other light-protecting containers. Minimize exposure to light during experimental procedures.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a general guideline for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, or a buffered solution) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV-A and visible light) for a defined period. A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-stressed control, by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.

  • Characterize the major degradation products using techniques like LC-MS/MS to elucidate their structures.

Visualizations

Hypothetical_Degradation_Pathway cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation cluster_photodegradation Photodegradation parent This compound oxidized_amino Imino Acid Derivative parent->oxidized_amino H₂O₂ hydroxylated_ring Hydroxylated Phenyl Derivative parent->hydroxylated_ring Oxidant decarboxylated 2-(3,4-Dichlorophenyl)ethanamine parent->decarboxylated Heat / Δ ring_cleavage Ring Cleavage Products parent->ring_cleavage UV Light

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow start Prepare Stock Solution of Compound stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress_conditions sampling Collect Samples at Time Intervals stress_conditions->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis data_analysis Quantify Degradation & Identify Degradants analysis->data_analysis report Report Stability Profile & Degradation Pathways data_analysis->report

Caption: General experimental workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Analysis of 2-Amino-2-(3,4-dichlorophenyl)acetic Acid and its Dichlorophenyl Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the structural nuances of molecules play a pivotal role in their biological activity. Phenylglycine and its derivatives are an important class of non-proteinogenic amino acids that are key components in various therapeutic agents. Among these, dichlorinated phenylglycines are of particular interest due to the influence of chlorine substitution on their physicochemical and pharmacological properties. This guide provides a comparative overview of 2-Amino-2-(3,4-dichlorophenyl)acetic acid and its other dichlorophenyl isomers, summarizing their chemical properties and exploring their potential biological activities based on available data for structurally related compounds.

It is important to note that direct comparative studies on the biological performance of the six dichlorophenyl isomers of 2-amino-2-phenylacetic acid are limited in publicly available scientific literature. Therefore, this guide synthesizes information from studies on related dichlorophenyl-containing compounds to provide insights into their potential structure-activity relationships.

Chemical Properties: A Comparative Overview

The position of the two chlorine atoms on the phenyl ring significantly influences the electronic distribution and steric hindrance of the molecule, which in turn can affect its reactivity, binding affinity to biological targets, and metabolic stability. The table below summarizes the basic chemical properties of this compound and its isomers.

IsomerChemical StructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
2,3-dichloro 2-Amino-2-(2,3-dichlorophenyl)acetic acidC₈H₇Cl₂NO₂220.05318270-11-0
2,4-dichloro 2-Amino-2-(2,4-dichlorophenyl)acetic acidC₈H₇Cl₂NO₂220.05299169-13-4
2,5-dichloro 2-Amino-2-(2,5-dichlorophenyl)acetic acidC₈H₇Cl₂NO₂220.05500695-97-6
2,6-dichloro 2-Amino-2-(2,6-dichlorophenyl)acetic acidC₈H₇Cl₂NO₂220.0542057-30-7
3,4-dichloro this compoundC₈H₇Cl₂NO₂220.05128349-50-8
3,5-dichloro 2-Amino-2-(3,5-dichlorophenyl)acetic acidC₈H₇Cl₂NO₂220.05179418-17-8

Potential Biological Activities: A Structure-Activity Relationship Perspective

While direct comparative experimental data is lacking, the biological activities of these isomers can be inferred from studies on analogous compounds, particularly in the areas of antimicrobial and anti-inflammatory research.

Antimicrobial Activity

Derivatives of dichlorophenyl amino acids have been investigated for their antibacterial properties. For instance, studies on derivatives of the structurally related 2-[(2,6-dichlorophenyl)amino]-phenyl]-acetic acid (diclofenac) have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane.

The position of the chlorine atoms on the phenyl ring is expected to influence the antimicrobial potency. For example, the steric hindrance and electronic effects of the chlorine atoms can affect how the molecule interacts with bacterial targets. A proposed workflow for screening the antimicrobial activity of these isomers is presented below.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Activity Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Dichlorophenyl- acetic Acid Isomers Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification MIC Determination of Minimum Inhibitory Concentration (MIC) Purification->MIC MBC Determination of Minimum Bactericidal Concentration (MBC) MIC->MBC Enzyme Enzyme Inhibition Assays MBC->Enzyme Membrane Membrane Permeability Assays MBC->Membrane

Caption: A logical workflow for the synthesis and evaluation of the antimicrobial properties of dichlorophenylacetic acid isomers.

Anti-inflammatory Activity

The anti-inflammatory potential of dichlorophenyl-containing compounds is well-documented, with diclofenac being a prominent example of a nonsteroidal anti-inflammatory drug (NSAID). The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.

Quantitative structure-activity relationship (QSAR) studies on diclofenac analogues have shown that the lipophilicity and the angle of twist between the two phenyl rings are crucial for activity. Optimal anti-inflammatory activity is often associated with halogen or alkyl substituents in both ortho positions of the anilino ring. This suggests that the 2,6-dichloro isomer of 2-amino-2-phenylacetic acid could be a potent anti-inflammatory agent. A simplified signaling pathway illustrating the role of COX enzymes in inflammation is depicted below.

COX_Signaling_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation COX1->PGG2 COX2->PGG2

Caption: A simplified diagram of the cyclooxygenase (COX) signaling pathway in inflammation.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data. Below are generalized protocols for assessing the antimicrobial and anti-inflammatory activities of the dichlorophenylglycine isomers.

General Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (2-Amino-2-(dichlorophenyl)acetic acid isomers)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solutions in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

General Protocol for In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of the test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Test compounds

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • EIA buffer

  • Prostaglandin screening ELISA kit

Procedure:

  • Compound Preparation: Prepare various concentrations of the test compounds in a suitable buffer.

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound. Incubate for a short period.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Termination of Reaction: Stop the reaction after a defined time by adding a stopping solution.

  • Quantification of Prostaglandin: Measure the amount of prostaglandin (e.g., PGE₂) produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve, representing the concentration of the compound required to inhibit 50% of the enzyme activity.

Conclusion

The positional isomerism of the dichloro-substituents on the phenyl ring of 2-amino-2-phenylacetic acid is expected to have a profound impact on the biological activity of these compounds. While direct comparative data remains elusive, structure-activity relationships derived from related molecules suggest that these isomers hold potential as antimicrobial and anti-inflammatory agents. The 2,6-dichloro isomer, in particular, warrants further investigation for its potential anti-inflammatory properties based on the SAR of diclofenac analogues.

The experimental workflows and protocols provided in this guide offer a framework for the systematic evaluation of these isomers. Further research, including synthesis, in vitro and in vivo testing, and computational modeling, is necessary to fully elucidate the therapeutic potential of this compound and its isomers and to establish a clear understanding of their structure-activity relationships. Such studies will be invaluable for the rational design of new and more effective therapeutic agents.

A Comparative Analysis of Dichlorophenyl-Substituted Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the performance and mechanisms of dichlorophenyl-substituted amino acids, supported by experimental data.

The incorporation of a dichlorophenyl moiety into amino acid scaffolds has emerged as a compelling strategy in medicinal chemistry for the development of novel therapeutic agents. This substitution pattern significantly influences the physicochemical properties of the parent amino acid, often enhancing lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comparative analysis of various dichlorophenyl-substituted amino acids, summarizing their biological activities, and presenting key experimental data and protocols to aid in further research and drug development endeavors.

Quantitative Analysis of Biological Activity

The biological efficacy of dichlorophenyl-substituted amino acids and their derivatives has been evaluated across a range of therapeutic areas, including oncology and inflammation. The following table summarizes the in vitro and in vivo activities of representative compounds from different studies.

Compound IDChemical Structure/NameTarget/AssayIC50/EC50/KiCell Line/ModelReference
1a 7-(3,5-Dichlorophenyl)-7-oxoheptanoic acid analogH-PGDS (in vitro)5.2 nM-[1]
1b 7-(2,5-Dichlorophenyl)-7-oxoheptanoic acid analogH-PGDS (in vitro)12.8 nM-[1]
1c 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid analogH-PGDS (in vitro)8.5 nM-[1]
COH-SR4 1,3-bis(3,5-dichlorophenyl)ureaCytotoxicity (MTT Assay)Varies by cell lineVarious cancer cell lines[2]
PD 166326 Pyrido[2,3-d]pyrimidin-7-one derivativeAbl Kinase8 nM-[3]
PD 166326 Proliferation300 pMK562 cells[3]
INT131 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamidePPARγKi = 10 nM, EC50 = 4 nM-[4]

Experimental Methodologies

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are methodologies for key assays used to characterize the biological activity of dichlorophenyl-substituted amino acids.

MTT Assay for Cytotoxicity Assessment [2]

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours.

  • Compound Treatment: The test compounds are serially diluted in the culture medium and added to the wells. A vehicle control (solvent only) and a blank control (medium only) are included.

  • MTT Incubation: After the desired treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Solubilization and Measurement: The medium containing MTT is removed, and a solubilizing agent is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration at which 50% of cell viability is inhibited, is determined by plotting cell viability against compound concentration.

In Vitro Hematopoietic Prostaglandin D2 Synthase (H-PGDS) Inhibition Assay [1]

This assay evaluates the ability of a compound to inhibit the enzymatic activity of H-PGDS.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing assay buffer, glutathione (GSH), and the test compound at various concentrations.

  • Enzyme Incubation: Recombinant human H-PGDS is added to the mixture and incubated.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).

  • Quantification: The production of prostaglandin D2 (PGD2) is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The IC50 value is calculated, representing the concentration of the compound that inhibits 50% of H-PGDS activity.

Visualizing Experimental and Logical Workflows

Understanding the workflow of experiments and the underlying biological pathways is essential for drug discovery. The following diagrams, created using the DOT language, illustrate a general workflow for evaluating compound cytotoxicity and a simplified representation of a signaling pathway.

G cluster_workflow Experimental Workflow for Cytotoxicity Screening Start Synthesized Dichlorophenyl Amino Acid Analogs Assay MTT Cytotoxicity Assay Start->Assay Data Measure Absorbance & Calculate Cell Viability Assay->Data Analysis Determine IC50 Values Data->Analysis SAR Structure-Activity Relationship Analysis Analysis->SAR Lead Identify Lead Compounds SAR->Lead

Caption: A generalized workflow for the screening and identification of lead dichlorophenyl amino acid analogs based on their cytotoxic activity.

G cluster_pathway Simplified Kinase Inhibition Pathway Ligand Dichlorophenyl Amino Acid (Inhibitor) Kinase Target Kinase (e.g., Abl) Ligand->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate CellularResponse Downstream Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse

Caption: A simplified diagram illustrating the mechanism of action for a dichlorophenyl amino acid derivative that acts as a kinase inhibitor.

Conclusion

Dichlorophenyl-substituted amino acids represent a versatile and promising class of compounds in drug discovery. The data and protocols presented in this guide highlight their potential as inhibitors of various biological targets. The structure-activity relationships derived from comparative analyses are crucial for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Further investigation into the diverse chemical space of these compounds is warranted to unlock their full therapeutic potential.

References

A Comparative Guide to the Enantiomeric Purity Assessment of 2-Amino-2-(3,4-dichlorophenyl)acetic acid by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical analytical challenge in the pharmaceutical industry. For chiral molecules such as 2-Amino-2-(3,4-dichlorophenyl)acetic acid, a key building block in the synthesis of various pharmaceutical agents, ensuring high enantiomeric excess (% ee) is paramount for therapeutic efficacy and safety. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative techniques for the enantiomeric purity assessment of this compound, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Methods

The enantiomeric purity of this compound can be determined by several analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most prevalent method, offering versatility through direct and indirect approaches. Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) serve as powerful alternatives, each with distinct advantages and limitations.

Data Summary

The following tables summarize the key performance parameters of various analytical methods for the enantiomeric purity assessment of this compound. Please note that the data for the target analyte are representative and based on typical performance for structurally similar compounds, as direct comparative studies for this specific molecule are not widely published.

Table 1: HPLC Methods Comparison

ParameterDirect Method (Polysaccharide CSP)Direct Method (Ligand-Exchange CSP)Indirect Method (Derivatization)
Stationary Phase Polysaccharide-based CSP (e.g., Lux Cellulose-1)Ligand-Exchange CSP (e.g., Chirex 3126)Achiral C18
Mobile Phase Hexane/IPA/TFAAqueous buffer with CuSO4Acetonitrile/Water Gradient with TFA
Derivatization Not requiredNot requiredRequired (e.g., Marfey's Reagent)
Typical Retention Times 10-20 min15-25 min20-30 min
Resolution (Rs) > 2.0> 1.8> 2.5
LOD ~0.1 µg/mL~0.5 µg/mL~0.05 µg/mL
LOQ ~0.3 µg/mL~1.5 µg/mL~0.15 µg/mL
Advantages Simple, direct analysisGood for underivatized amino acidsHigh sensitivity, uses standard columns
Disadvantages Expensive chiral columnMobile phase can be complexExtra derivatization step, potential for racemization

Table 2: Comparison of HPLC with Alternative Methods

ParameterHPLC (Direct, Polysaccharide CSP)GC-MS (after derivatization)Capillary Electrophoresis (CE)
Principle Differential interaction with CSPSeparation of volatile diastereomersDifferential electrophoretic mobility
Sample Preparation Dissolution in mobile phaseDerivatization to increase volatilityDissolution in buffer
Typical Analysis Time 10-20 min20-30 min15-25 min
Resolution (Rs) > 2.0> 2.0High efficiency, sharp peaks
LOD ~0.1 µg/mL~1-10 pg injected~1-10 µM
LOQ ~0.3 µg/mL~5-30 pg injected~5-30 µM
Advantages Robust, versatile, well-establishedHigh sensitivity and selectivityHigh efficiency, low sample/reagent consumption
Disadvantages Higher solvent consumptionRequires derivatization, thermal stabilityLower concentration sensitivity than HPLC-UV

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: Direct Chiral HPLC using a Polysaccharide-Based CSP

This method allows for the direct separation of the enantiomers of this compound without derivatization.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100

Protocol 2: Indirect Chiral HPLC via Derivatization with Marfey's Reagent

This method involves the derivatization of the amino acid with a chiral reagent to form diastereomers, which are then separated on a standard achiral column.

1. Derivatization Procedure:

  • To 100 µL of a 1 mg/mL solution of the amino acid in 0.1 M sodium bicarbonate buffer (pH 9.0), add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) in acetone.[1]

  • Incubate the mixture at 40 °C for 1 hour.

  • Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.[1]

  • Dilute the sample with the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 30% B to 70% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 340 nm.[2]

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Integrate the peak areas of the two diastereomers.

  • Calculate the enantiomeric excess (% ee) as described in Protocol 1.

Protocol 3: GC-MS Analysis (after Derivatization)

This method offers high sensitivity and selectivity and requires derivatization to make the amino acid volatile.

1. Derivatization Procedure (Two-step):

  • Esterification: To a dried sample (approx. 50 µg), add 200 µL of 3 M HCl in isopropanol. Heat at 100 °C for 30 minutes. Evaporate the solvent under a stream of nitrogen.

  • Acylation: To the dried residue, add 100 µL of dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA). Heat at 100 °C for 15 minutes. Cool and evaporate the excess reagent and solvent under nitrogen. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.

2. GC-MS Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: Chiral capillary column (e.g., Chirasil®-Val, 25 m x 0.25 mm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 90 °C, hold for 2 minutes, ramp to 180 °C at 4 °C/min, then to 220 °C at 20 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

3. Data Analysis:

  • Identify the diastereomeric derivative peaks based on their retention times and mass spectra.

  • Quantify the peak areas and calculate the enantiomeric excess.

Protocol 4: Capillary Electrophoresis (CE)

CE provides high separation efficiency with minimal sample and reagent consumption.

1. Sample and Buffer Preparation:

  • Sample: Dissolve the amino acid sample in the background electrolyte (BGE) to a concentration of 0.5-1 mg/mL.

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer (pH 2.5) containing 15 mM hydroxypropyl-β-cyclodextrin as the chiral selector.

2. CE Conditions:

  • CE System: A standard CE system with a UV detector.

  • Capillary: Fused-silica capillary (50 µm i.d., 60 cm total length, 52 cm effective length).

  • Separation Voltage: 25 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

3. Data Analysis:

  • Determine the migration times of the enantiomers.

  • Calculate the enantiomeric excess from the corrected peak areas.

Methodology Visualization

The following diagrams illustrate the workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC CSP_Column Chiral Stationary Phase Column HPLC->CSP_Column Detection UV Detector CSP_Column->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for Direct Chiral HPLC Analysis.

Indirect_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Amino Acid Sample Derivatization Derivatize with Marfey's Reagent Sample->Derivatization Quench Quench Reaction Derivatization->Quench HPLC HPLC System Quench->HPLC Achiral_Column Achiral C18 Column HPLC->Achiral_Column Detection UV Detector Achiral_Column->Detection Chromatogram Chromatogram of Diastereomers Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for Indirect Chiral HPLC Analysis via Derivatization.

Method_Comparison cluster_main Enantiomeric Purity Assessment cluster_hplc HPLC Methods cluster_alternatives Alternative Methods Start Select Analytical Method Direct_HPLC Direct HPLC (Chiral Stationary Phase) Start->Direct_HPLC Indirect_HPLC Indirect HPLC (Derivatization) Start->Indirect_HPLC GC_MS GC-MS (Derivatization Required) Start->GC_MS CE Capillary Electrophoresis (Chiral Selector in BGE) Start->CE Pros_Direct Robust & Versatile Direct_HPLC->Pros_Direct Pros: Simple, No Derivatization Cons: Expensive Column Pros_Indirect Sensitive Indirect_HPLC->Pros_Indirect Pros: High Sensitivity, Standard Column Cons: Extra Step, Potential Racemization Pros_GCMS Highly Selective GC_MS->Pros_GCMS Pros: Very High Sensitivity, Structural Info Cons: Requires Volatilization Pros_CE Green & Efficient CE->Pros_CE Pros: High Efficiency, Low Consumption Cons: Lower Concentration Sensitivity

Caption: Decision Logic for Method Selection.

Conclusion

The choice of an analytical method for determining the enantiomeric purity of this compound depends on the specific requirements of the analysis.

  • Direct chiral HPLC is often the preferred method due to its simplicity and robustness, making it ideal for routine quality control.

  • Indirect HPLC with derivatization is advantageous when high sensitivity is required, such as in trace analysis or bioanalytical studies.

  • GC-MS offers unparalleled sensitivity and selectivity, making it a powerful tool for confirmatory analysis and the detection of impurities at very low levels.

  • Capillary Electrophoresis stands out for its high separation efficiency and low consumption of samples and reagents, aligning with green chemistry principles.

Each method presents a viable approach, and the selection should be based on a careful consideration of factors such as required sensitivity, sample matrix complexity, availability of instrumentation, and analytical throughput.

References

A Senior Application Scientist's Guide to Validating 2-Amino-2-(3,4-dichlorophenyl)acetic acid Concentration with a Calibration Curve

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is not merely a procedural step but the bedrock of product quality, safety, and efficacy. 2-Amino-2-(3,4-dichlorophenyl)acetic acid, a key chiral building block, is no exception.[1][2][3] An inaccurate concentration measurement can propagate through the entire development pipeline, leading to failed batches, misleading biological data, and significant regulatory hurdles.

This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and direct UV-Vis Spectrophotometry. More critically, it delves into the universal principles of constructing and validating a calibration curve, ensuring that your analytical method is not just precise, but verifiably accurate and fit for its intended purpose, in alignment with international regulatory standards.[4][5][6]

Section 1: Choosing the Right Analytical Tool

The first crucial decision is the selection of the analytical instrument. The aromatic nature of this compound, conferred by its dichlorophenyl ring, makes it an excellent candidate for UV-based detection methods.[7][8][9] The choice between HPLC-UV and UV-Vis spectrophotometry hinges on the specific requirements of your analysis, primarily the complexity of the sample matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)UV-Vis Spectrophotometry
Principle Chromatographic separation based on polarity, followed by UV absorbance detection.Direct measurement of UV absorbance of the entire sample at a specific wavelength.
Specificity High. The analyte is physically separated from matrix components and impurities before detection.[10]Low to Moderate. Susceptible to interference from any other compound in the sample that absorbs light at the analytical wavelength.[9]
Sensitivity High. Achieves low Limit of Quantitation (LOQ), often in the µg/mL to ng/mL range.[11][12]Moderate. Generally suitable for concentrations in the mg/mL to high µg/mL range.
Typical Application Quantification in complex matrices (e.g., reaction mixtures, biological fluids, final drug products), impurity profiling.[10]Quantification of pure or highly purified substances in a simple, known solvent.
Cost & Throughput Higher initial cost, moderate throughput due to run times.[10]Lower cost, high throughput.

Expert Recommendation: For drug development and quality control environments where samples often contain precursors, by-products, or excipients, HPLC-UV is the superior choice . Its inherent separation capability provides the specificity required to unequivocally assess the analyte without interference.[13] UV-Vis spectrophotometry should be reserved for rapid checks of highly pure, well-characterized material. This guide will detail the protocol for the more robust HPLC-UV method, while the principles of calibration curve validation that follow are applicable to both techniques.

Section 2: Experimental Protocol for HPLC-UV Analysis

This protocol is designed to be a robust starting point. Method development and validation are iterative processes; adjustments to the mobile phase, gradient, or column may be necessary to optimize separation for your specific sample matrix.

Core Principle

The analyte is separated on a reversed-phase C18 column. The dichlorophenyl group provides hydrophobicity, leading to retention on the non-polar stationary phase. A polar mobile phase is used for elution. By adjusting the mobile phase composition, we can modulate the retention time to achieve separation from other components. UV detection is set at a wavelength where the analyte exhibits strong absorbance, maximizing sensitivity.[14]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Mobile Phase (e.g., ACN:Water w/ 0.1% TFA) instrument Equilibrate HPLC System (Pump, Column, Detector) reagents->instrument standards Prepare Stock & Working Calibration Standards injection Inject Standards & Samples (e.g., 10 µL) standards->injection sample Prepare Sample Solution (Dissolve & Dilute in Mobile Phase) sample->injection instrument->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (e.g., 230 nm) separation->detection integration Integrate Peak Areas detection->integration curve Construct Calibration Curve (Area vs. Concentration) integration->curve validation Validate Curve (Linearity, Accuracy, Precision) curve->validation quant Quantify Unknown Sample Concentration validation->quant

Caption: Experimental workflow for HPLC-UV analysis of this compound.

Materials and Reagents
  • Reference Standard: this compound, purity >99%.

  • Solvent: Acetonitrile (ACN), HPLC grade.

  • Solvent: Water, HPLC grade or ultrapure.

  • Acid: Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade.

  • Filters: 0.45 µm or 0.22 µm syringe filters (ensure compatibility with organic solvents).

Instrumentation
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A shorter column (e.g., 50 mm) can be used for faster analysis if resolution is sufficient.

  • Data System: Chromatography Data System (CDS) for instrument control, data acquisition, and processing.

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Prepare a solution of 0.1% (v/v) TFA or Formic Acid in water (Mobile Phase A).

    • Prepare a solution of 0.1% (v/v) TFA or Formic Acid in Acetonitrile (Mobile Phase B).

    • Degas both mobile phases using sonication or vacuum filtration. The acid is crucial for maintaining a consistent, low pH to ensure the carboxylic acid moiety of the analyte is protonated, leading to sharp, symmetrical peak shapes.

  • Standard Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This stock solution must be prepared with high accuracy as it is the foundation for the entire calibration.

  • Calibration Standard Preparation:

    • Perform serial dilutions from the stock solution to prepare a series of at least five calibration standards. A typical range might be 5, 25, 50, 100, and 200 µg/mL. Prepare these in the same diluent as the stock solution.

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte and dissolve it in the diluent to achieve an expected concentration within the calibration range (e.g., targeting ~100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before placing it in an HPLC vial. This prevents particulates from damaging the column and instrument.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 230 nm. Aromatic amino acids typically show strong absorbance around 210-230 nm and a secondary absorbance at 250-280 nm.[15] A full UV scan of a standard using a DAD is recommended to determine the optimal wavelength.

    • Mobile Phase Gradient (Example):

      • Start with 95% A / 5% B.

      • Ramp to 5% A / 95% B over 10 minutes.

      • Hold for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes before the next injection.

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the calibration standards in order of increasing concentration.

    • Inject the unknown sample(s). It is good practice to bracket unknown samples with injections of a mid-level calibration standard to check for system drift.

Section 3: The Calibration Curve: Construction and Validation

The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[6] For a quantitative assay, this means proving the method is linear, accurate, precise, and specific over a defined range. The International Council for Harmonisation (ICH) guideline Q2(R1) provides the definitive framework for this process.[4][5][16]

Validation_Pyramid cluster_level2 cluster_level1 cluster_level0 node_result Reliable & Validated Concentration Result accuracy Accuracy (% Recovery) node_result->accuracy precision Precision (% RSD) node_result->precision linearity Linearity & Range (R² ≥ 0.999) accuracy->linearity specificity Specificity (Peak Purity) accuracy->specificity precision->linearity precision->specificity lod Limit of Detection (LOD) linearity->lod loq Limit of Quantitation (LOQ) linearity->loq specificity->lod specificity->loq

References

A Comparative Guide: HPLC vs. GC-MS for the Analysis of 2-Amino-2-(3,4-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, selecting the appropriate analytical technique is paramount for accurate quantification and characterization of pharmaceutical compounds. This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Amino-2-(3,4-dichlorophenyl)acetic acid, a non-proteinogenic amino acid of interest in medicinal chemistry.

At a Glance: HPLC vs. GC-MS

The primary distinction between HPLC and GC-MS for analyzing amino acids lies in the compound's physical properties. HPLC is well-suited for polar and non-volatile compounds, while GC-MS requires analytes to be volatile and thermally stable.[1] Due to the polar, zwitterionic nature of this compound, it is not directly amenable to GC analysis and necessitates a chemical derivatization step to increase its volatility.[2]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on analyte's affinity for stationary and mobile phases in the liquid state.Separation based on analyte's volatility and interaction with a stationary phase in the gas state.
Analyte Volatility Not required. Ideal for non-volatile and thermally labile compounds.Mandatory. Analytes must be volatile and thermally stable to be vaporized without decomposition.[3]
Derivatization Optional. Can be used to enhance detection (e.g., UV-Vis, Fluorescence) or for chiral separation of diastereomers.[4][5]Mandatory for polar compounds like amino acids to make them volatile and thermally stable.[6]
Chiral Analysis Highly effective. Direct separation on chiral stationary phases (CSPs) or indirect separation of diastereomers on standard columns.[7]Possible, but requires chiral derivatizing agents or specialized chiral GC columns. Can be complex.[6]
Typical LOD Low ng/mL to µg/mL range. (e.g., 5 ng for a similar compound, 2-amino-4-chlorophenol).[8]Dependent on derivative efficiency and ionization. Can achieve low ng/mL levels.
Typical LOQ Low ng/mL to µg/mL range. (e.g., 20 ng for a similar compound, 2-amino-4-chlorophenol).[8]Dependent on derivative efficiency and ionization.
Advantages - Wide applicability for polar compounds. - Direct analysis often possible. - Robust methods for chiral separations.[9] - Room temperature operation prevents degradation.- High separation efficiency with capillary columns.[6] - Mass spectrometer provides structural information for definitive identification.
Disadvantages - Lower peak resolution compared to capillary GC. - Mass spectrometry interfacing can be more complex than GC-MS.- Derivatization is time-consuming, can introduce errors, and may yield unstable products.[2][10] - Not suitable for thermally labile compounds.[3]

Analytical Workflow Comparison

The choice between HPLC and GC-MS fundamentally alters the sample preparation and analysis workflow. The diagram below illustrates the key steps and decision points for each technique when analyzing this compound. The critical divergence is the mandatory derivatization step required for GC-MS.

Analytical_Workflow cluster_start cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow Sample Sample containing This compound HPLC_Prep Sample Preparation (Dissolution, Filtration) Sample->HPLC_Prep GCMS_Prep Sample Preparation (Drying) Sample->GCMS_Prep HPLC_Deriv Optional Derivatization (e.g., for Chiral Analysis) HPLC_Prep->HPLC_Deriv If chiral separation needed HPLC_Analysis HPLC-UV/MS Analysis HPLC_Prep->HPLC_Analysis Direct Analysis HPLC_Deriv->HPLC_Analysis HPLC_Data Data Processing HPLC_Analysis->HPLC_Data GCMS_Deriv Mandatory Derivatization (e.g., Silylation) GCMS_Prep->GCMS_Deriv GCMS_Analysis GC-MS Analysis GCMS_Deriv->GCMS_Analysis GCMS_Data Data Processing GCMS_Analysis->GCMS_Data

Caption: Comparative workflow for HPLC and GC-MS analysis of a polar amino acid.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general method for the analysis of this compound using reversed-phase HPLC, suitable for quantification. For chiral purity analysis, a derivatization step would be included.

1. Instrumentation and Conditions (Example):

  • HPLC System: A standard system with a pump, autosampler, column oven, and UV-Vis detector.[11]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][11]

  • Mobile Phase: A gradient or isocratic mixture of Solvent A (e.g., 0.1% Trifluoroacetic Acid or Acetic Acid in water) and Solvent B (e.g., Acetonitrile or Methanol).[4][11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30°C.[11]

  • Detection Wavelength: 220 nm.[11]

  • Injection Volume: 10 µL.[11]

2. Sample Preparation (for Quantification):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Create a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.[4]

3. Chiral Derivatization Protocol (Optional, with Marfey's Reagent): This pre-column derivatization method forms diastereomers that can be separated on a standard C18 column.[4]

  • Sample Preparation: Dissolve the amino acid sample in 100 µL of 50 mM sodium bicarbonate buffer (pH ~9.0).[4]

  • Derivatization: Add 200 µL of a 1% (w/v) solution of Marfey's reagent (L-FDAA) in acetone.[4]

  • Incubation: Incubate the mixture at 40°C for 1 hour.[4]

  • Quenching: Cool the mixture and add 20 µL of 2 M HCl to stop the reaction.[4]

  • Dilution & Analysis: Dilute the sample with the mobile phase and inject it into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a typical workflow for analyzing amino acids by GC-MS, which requires a derivatization step to make the analyte volatile. Silylation is a common and effective technique.[3]

1. Instrumentation and Conditions (Example):

  • GC-MS System: A Gas Chromatograph coupled with a Mass Spectrometer (e.g., a Triple Quadrupole).[6]

  • Column: DB-5MS capillary column (e.g., 30 m × 0.25 mm × 0.25 µm).[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Injector: Splitless mode at 280°C.[6]

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes. (Note: This is an example program and must be optimized).

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-550.

2. Derivatization Protocol (Silylation with MTBSTFA): N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common reagent that forms stable derivatives.[2][6]

  • Sample Preparation: Place a known quantity of the dried amino acid sample (e.g., 50 µL of a solution dried under nitrogen) into a reaction vial.

  • Reagent Addition: Add 100 µL of MTBSTFA and 100 µL of a solvent like acetonitrile or pyridine.

  • Reaction: Cap the vial tightly and heat at 100°C for 2-4 hours to ensure complete derivatization.

  • Analysis: After cooling, the sample can be directly injected into the GC-MS system.

Conclusion

For the analysis of this compound, HPLC is generally the more direct and versatile technique . Its ability to analyze polar, non-volatile compounds in their native form simplifies sample preparation and avoids potential issues associated with derivatization, such as incomplete reactions or derivative instability.[1] HPLC is particularly powerful for chiral separations, offering well-established methods using either chiral stationary phases or pre-column derivatization.[4][7]

GC-MS serves as a viable, albeit more complex, alternative . Its primary strength lies in the high resolving power of capillary GC columns and the definitive structural identification provided by the mass spectrometer. However, the mandatory derivatization step adds time and complexity to the workflow.[2] The choice between the two will ultimately depend on the specific analytical goal (e.g., routine quantification vs. chiral purity vs. structural confirmation), available instrumentation, and the desired sample throughput.

References

Spectroscopic and Structural Analysis of 2-Amino-2-(3,4-dichlorophenyl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic and alternative analytical techniques for the structural confirmation of 2-Amino-2-(3,4-dichlorophenyl)acetic acid. Detailed experimental protocols, data interpretation, and a comparison of methodologies are presented to assist researchers in selecting the most appropriate techniques for their specific needs.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the carbon-hydrogen framework, functional groups, and molecular weight of this compound.

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on established spectroscopic principles and comparison with structurally similar compounds.

Table 1: Predicted Spectroscopic Data for this compound

Technique Parameter Predicted Value Assignment
¹H NMR Chemical Shift (δ)~7.6 ppmAromatic H (singlet or narrow doublet)
~7.5 ppmAromatic H (doublet)
~7.3 ppmAromatic H (doublet of doublets)
~5.1 ppmα-CH (singlet)
Variable (broad)-NH₂
Variable (broad)-COOH
¹³C NMR Chemical Shift (δ)~173 ppmC=O (Carboxyl)
~138 ppmAromatic C-Cl
~133 ppmAromatic C-Cl
~132 ppmAromatic C-C
~131 ppmAromatic C-H
~129 ppmAromatic C-H
~128 ppmAromatic C-H
~57 ppmα-C
IR Spectroscopy Wavenumber (cm⁻¹)3400-2500 (broad)O-H stretch (Carboxylic acid)
3200-2800 (broad)N-H stretch (Amino group)
~1710 (strong)C=O stretch (Carboxylic acid)
~1600 (medium)N-H bend (Amino group)
~1500, ~1470C=C stretch (Aromatic ring)
~1100 (medium)C-N stretch
~820 (strong)C-H bend (out-of-plane)
~750 (medium)C-Cl stretch
Mass Spectrometry (EI) m/z220/222/224[M]⁺ (Molecular ion with isotopic pattern for 2 Cl)
175/177/179[M-COOH]⁺
152/154/156[M-C₂H₄NO₂]⁺

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the proton and carbon framework of the molecule.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

    • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional ¹H NMR spectrum.

      • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-64 scans.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans.

    • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

1.2.2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.[1]

  • Methodology (Attenuated Total Reflectance - ATR):

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[1]

    • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Data Acquisition:

      • Record a background spectrum of the clean, empty ATR crystal.[1]

      • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[1]

      • Co-add 16-32 scans to improve the signal-to-noise ratio.[1]

    • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

1.2.3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.[1]

  • Methodology (Electron Ionization - EI):

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by heating to induce sublimation.[1]

    • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.[1]

    • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).[1]

    • Detection: Record the abundance of each ion at a specific m/z value to generate the mass spectrum. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for chlorine-containing fragments.[1]

Alternative Analytical Techniques

While spectroscopic methods are powerful, other techniques can provide complementary or definitive structural information.

  • Principle: X-ray crystallography provides the absolute three-dimensional structure of a molecule in its crystalline state.[2] This technique is considered the gold standard for unambiguous structural determination.

  • Comparison:

    • Advantages: Provides precise bond lengths, bond angles, and stereochemistry.

    • Disadvantages: Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation relevant to biological activity.

  • Experimental Protocol:

    • Crystallization: Grow single crystals of this compound by slow evaporation of a saturated solution in an appropriate solvent or solvent system.

    • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam.

    • Structure Solution and Refinement: Process the diffraction data to determine the electron density map and refine the atomic positions to generate the final crystal structure.

  • Principle: Chiral chromatography is used to separate the enantiomers of a chiral compound. Since this compound is chiral, this technique is crucial for determining enantiomeric purity.

  • Comparison:

    • Advantages: Enables the quantification of each enantiomer in a mixture. Essential for pharmaceutical applications where one enantiomer may have desired therapeutic effects while the other may be inactive or harmful.

    • Disadvantages: Does not provide detailed structural information beyond separating the enantiomers. Method development can be required to achieve optimal separation.

  • Experimental Protocol (High-Performance Liquid Chromatography - HPLC):

    • Column: Use a chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based).

    • Mobile Phase: An optimized mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer with a chiral selector if necessary.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 220 or 254 nm).

    • Analysis: Inject the sample and determine the retention times of the two enantiomers. The peak areas can be used to calculate the enantiomeric excess.

Workflow and Decision Making

The selection of an appropriate analytical technique depends on the specific research question. The following diagrams illustrate a general workflow for structural analysis and a decision-making process.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample of this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Data Analysis and Structure Elucidation NMR->Data IR->Data MS->Data Confirmation Structural Confirmation Data->Confirmation

Caption: General workflow for spectroscopic analysis of this compound.

G cluster_1 Analytical Technique Selection Question What is the primary research question? Structure Determine chemical structure Question->Structure  Structure? Purity Determine enantiomeric purity Question->Purity Purity? Absolute Determine absolute stereochemistry Question->Absolute Absolute Config? Spectroscopy Use NMR, IR, and MS Structure->Spectroscopy ChiralChrom Use Chiral Chromatography Purity->ChiralChrom Xray Use X-ray Crystallography Absolute->Xray

Caption: Decision tree for selecting an appropriate analytical technique.

Conclusion

The structural confirmation of this compound requires a multi-faceted analytical approach. While NMR, IR, and MS provide essential information regarding the connectivity and functional groups, techniques like X-ray crystallography and chiral chromatography are indispensable for determining the absolute stereochemistry and enantiomeric purity, respectively. The choice of methodology should be guided by the specific analytical goals, with the understanding that a combination of these techniques will provide the most comprehensive structural characterization.

References

A Researcher's Guide to Sourcing Reference Standards for 2-Amino-2-(3,4-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, securing high-quality reference standards is a critical first step in ensuring the accuracy and validity of experimental results. This guide provides a comparative overview of commercially available reference standards for 2-Amino-2-(3,4-dichlorophenyl)acetic acid, a key chemical entity in various research applications. We present a summary of supplier specifications, a representative analytical methodology for purity assessment, and a logical workflow for selecting the most suitable reference standard for your needs.

Comparison of Commercially Available Reference Standards

Sourcing a reliable reference standard requires careful consideration of purity, available forms, and supporting documentation. Below is a comparison of offerings from several suppliers for this compound and its hydrochloride salt. While publicly available information is summarized, researchers are strongly encouraged to request lot-specific Certificates of Analysis (CoA) from suppliers for detailed purity and impurity data.

SupplierProduct NameCAS NumberPurityFormCertificate of Analysis
Santa Cruz Biotechnology This compound128349-50-8Not specified on product pageSolidAvailable upon request[1]
Sigma-Aldrich This compound128349-50-895%SolidAvailable on product page
AChemBlock This compound hydrochloride1105679-25-195%SolidNot publicly available[2]
2a biotech This compound HYDROCHLORIDE1105679-25-196%+SolidNot publicly available[3]
Parchem This compound Hydrochloride1105679-25-1Not specifiedSolidNot publicly available[4]
Chiralen (R)-2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride1439922-03-897%SolidAvailable on product page

Note: Pricing information is generally available upon logging into the supplier's website or by requesting a direct quote.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the analysis of this compound, adapted from established methods for similar amino acid compounds. It is crucial to validate this method for your specific laboratory conditions and instrumentation.

1. Objective: To determine the purity of a this compound reference standard by HPLC with UV detection.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid, TFA)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

4. Standard Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., a small amount of methanol followed by dilution with Mobile Phase A) in a 10 mL volumetric flask.

  • Prepare a series of dilutions from this stock solution to establish linearity.

5. Sample Preparation:

  • Prepare the sample to be tested at a similar concentration to the main standard solution.

6. Analysis:

  • Inject the standard solutions and the sample solution into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Workflow for Reference Standard Selection

The process of selecting a suitable reference standard involves a series of logical steps to ensure the chosen material meets the requirements of the intended application.

Workflow for Reference Standard Selection A Identify Analytical Needs (e.g., Purity, Enantiomeric Form) B Search for Potential Suppliers (e.g., Online Databases, Catalogs) A->B C Gather Preliminary Information (e.g., Stated Purity, CAS No.) B->C D Request Lot-Specific Certificates of Analysis (CoA) C->D E Review and Compare CoAs (Purity, Impurity Profile, Test Methods) D->E F Evaluate Supplier (e.g., Reputation, Technical Support) E->F G Consider Cost and Availability E->G H Select and Procure Reference Standard F->H G->H I Perform In-House Qualification (Verify Identity and Purity) H->I

Caption: A stepwise workflow for the selection and qualification of a chemical reference standard.

References

A Comparative Analysis of the Biological Activities of (R)- and (S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the (R)- and (S)-enantiomers of 2-Amino-2-(3,4-dichlorophenyl)acetic acid. While direct, publicly available experimental data on the differential biological activities of these specific enantiomers is limited, this document extrapolates potential differences based on established principles of stereochemistry in pharmacology and data from structurally related compounds. The primary role of these enantiomers as chiral building blocks in synthetic chemistry is also discussed.

Overview of Stereochemistry and Biological Activity

Chirality is a fundamental concept in pharmacology, where the three-dimensional arrangement of atoms in a molecule can significantly influence its biological activity. Enantiomers, which are non-superimposable mirror images of each other, often exhibit different pharmacological and toxicological profiles. This is due to the stereospecific nature of biological receptors, enzymes, and other macromolecules. One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects.

While specific comparative studies on the biological activity of (R)- and (S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid are not readily found in the public domain, the principle of stereoselectivity is well-documented for analogous compounds. For instance, in the case of 2-amino-2-(4-chlorophenyl)acetic acid derivatives, the stereochemistry is critical for their application as precursors to pharmacologically active molecules.[1] A notable example is the synthesis of the antiplatelet drug (S)-clopidogrel, where the (S)-enantiomer of a related chlorophenylglycine derivative is the key chiral intermediate.[1] The (R)-enantiomer of clopidogrel is known to be pharmacologically inactive as an antithrombotic agent, highlighting the profound impact of stereochemistry on biological function.[1]

Primary Application as Chiral Intermediates

Currently, the predominant application of both (R)- and (S)-2-Amino-2-(3,4-dichlorophenyl)acetic acid is as high-purity chiral building blocks in pharmaceutical and medicinal chemistry research.[2] These compounds serve as critical precursors in the stereospecific synthesis of more complex molecules, including nitrogen-containing heterocycles such as triazole-based scaffolds.[2] The availability of enantiomerically pure forms of this amino acid is crucial for the synthesis of single-enantiomer drugs, thereby avoiding the potential complications associated with racemic mixtures.

Potential for Stereoselective Biological Interactions

Based on the pharmacology of structurally similar phenylglycine derivatives, it is plausible that the enantiomers of this compound could exhibit stereoselective interactions with biological targets. Phenylglycine analogs have been investigated for their activity at various receptors in the central nervous system, particularly glutamate receptors.[1] It is conceivable that the (R)- and (S)-enantiomers could act as agonists or antagonists at metabotropic glutamate receptors (mGluRs) with differing potencies and efficacies.[1]

Data Presentation: A Template for Comparative Analysis

In the absence of direct experimental data, the following table serves as a template for how quantitative data on the biological activities of the (R)- and (S)-enantiomers of this compound could be presented. This structure is designed for clarity and ease of comparison.

Parameter(R)-2-Amino-2-(3,4-dichlorophenyl)acetic acid(S)-2-Amino-2-(3,4-dichlorophenyl)acetic acidReference
Receptor Binding Affinity
mGluR1 (Ki, nM)Data Not AvailableData Not Available
mGluR5 (Ki, nM)Data Not AvailableData Not Available
Functional Activity
mGluR1 Agonism (EC50, µM)Data Not AvailableData Not Available
mGluR5 Antagonism (IC50, µM)Data Not AvailableData Not Available
In Vitro Cytotoxicity
HEK293 (CC50, µM)Data Not AvailableData Not Available
HepG2 (CC50, µM)Data Not AvailableData Not Available
Auxin-like Activity
Oat Coleoptile Elongation (%)Data Not AvailableData Not Available
Adventitious Root FormationData Not AvailableData Not Available

Hypothetical Experimental Protocols

To ascertain the differential biological activities of the (R)- and (S)-enantiomers, the following experimental protocols could be employed.

Radioligand Binding Assay for Metabotropic Glutamate Receptors

Objective: To determine the binding affinities (Ki) of the (R)- and (S)-enantiomers for human mGluR1 and mGluR5.

Methodology:

  • Cell Culture and Membrane Preparation: Stably transfected HEK293 cells expressing either human mGluR1 or mGluR5 are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay: Membrane preparations are incubated with a specific radioligand (e.g., [³H]R214127 for mGluR1 or [³H]M-MPEP for mGluR5) and varying concentrations of the test compounds ((R)- or (S)-enantiomer).

  • Detection: The amount of bound radioligand is quantified using liquid scintillation counting.

  • Data Analysis: Non-linear regression analysis is used to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

Objective: To assess the agonist or antagonist activity of the enantiomers at mGluR1 and mGluR5.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the target receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) are used.

  • Compound Treatment: Cells are treated with varying concentrations of the (R)- or (S)-enantiomer. For antagonist testing, cells are pre-incubated with the test compound before the addition of a known agonist (e.g., L-quisqualic acid).

  • Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.

  • Data Analysis: Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.

Visualizing Stereoselective Receptor Binding

The differential interaction of enantiomers with a chiral receptor can be conceptualized as a "three-point attachment" model. The following diagram illustrates this principle.

Stereoselective_Binding cluster_R (R)-Enantiomer Interaction cluster_S (S)-Enantiomer Interaction R_Enantiomer R-Enantiomer Receptor_R Receptor Site R_Enantiomer->Receptor_R Strong Binding label_B_R B R_Enantiomer->label_B_R label_C_R C R_Enantiomer->label_C_R label_A label_A R_Enantiomer->label_A Receptor_R->label_B_R Receptor_R->label_C_R Receptor_R->label_A label_R A S_Enantiomer S-Enantiomer Receptor_S Receptor Site S_Enantiomer->Receptor_S Weak/No Binding label_S_A A S_Enantiomer->label_S_A label_S_B B S_Enantiomer->label_S_B label_S_C C S_Enantiomer->label_S_C Receptor_S->label_S_A Receptor_S->label_S_B Receptor_S->label_S_C

Caption: Stereoselective binding of enantiomers to a chiral receptor.

Conclusion

While direct comparative biological data for the (R)- and (S)-enantiomers of this compound are not extensively documented, the principles of stereochemistry in pharmacology strongly suggest that they would exhibit different biological profiles if they were to interact with chiral biological macromolecules. Their primary current use is as chiral synthons. Future research, following the outlined experimental protocols, would be invaluable in elucidating their specific pharmacological properties and potential therapeutic applications. The closely related 3,4-dichlorophenylacetic acid has been shown to act as an auxin analog in plants, suggesting a potential area of investigation for these chiral amino acids as well.[3]

References

Safety Operating Guide

Personal protective equipment for handling 2-Amino-2-(3,4-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Amino-2-(3,4-dichlorophenyl)acetic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring laboratory safety and environmental protection.

Hazard Summary:

Personal Protective Equipment (PPE)

A comprehensive risk assessment should precede any handling of this compound. The following PPE is mandatory to minimize exposure.

PPE CategoryItemSpecifications
Eye and Face Protection Chemical Safety GogglesMust be worn at all times.
Face ShieldRecommended when there is a risk of splashing or when handling larger quantities.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves with a minimum thickness of 8 mils are recommended for incidental contact. For prolonged or immersive contact, heavier-duty gloves should be used. Always inspect gloves for integrity before use.[1]
Body Protection Laboratory CoatMust be worn at all times.
Chemically Resistant Apron or CoverallsRecommended when handling larger quantities or when there is a risk of significant contamination.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when handling the solid powder outside of a certified chemical fume hood. A half-mask respirator with organic vapor cartridges and N95, R95, or P95 particulate pre-filters is recommended.[1]

Operational Plan: Step-by-Step Handling Protocol

Engineering Controls:

  • All work involving the solid powder of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][4]

Handling Procedure:

  • Preparation: Ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents before starting.[1]

  • Donning PPE: Put on all required PPE as specified in the table above, ensuring a proper fit.[1]

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid powder within a chemical fume hood. Use a disposable weighing boat or paper and handle the container with care to avoid generating dust.[1]

  • Dissolving: When preparing a solution, add the solid to the solvent slowly while stirring.

  • Post-Handling: After handling, wash hands thoroughly.[3] Contaminated clothing should be washed before reuse.[2]

Spill Management

In the event of a spill:

  • Alert Personnel: Notify others in the immediate vicinity.

  • Isolate the Area: Restrict access to the spill location.

  • Don PPE: Ensure you are wearing the appropriate PPE.

  • Containment: Gently cover the spill with an absorbent material designed for chemical spills to prevent the powder from becoming airborne.[1]

  • Cleanup: Carefully scoop the absorbed material into a labeled, sealable waste container for hazardous materials. Avoid creating dust.[1][3]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., methanol or ethanol), followed by a wipe with a wet cloth.[1]

Disposal Plan

Under no circumstances should this compound be discharged into the sanitary sewer system or disposed of as general solid waste.[4]

  • Waste Identification and Segregation: this compound is a halogenated organic compound and must be segregated from non-halogenated chemical waste.[4]

  • Waste Collection and Containerization:

    • Solid Waste: Collect in a dedicated, properly labeled, and sealable container that is compatible with the chemical.[4]

    • Liquid Waste (Solutions): Collect in a designated, leak-proof, and clearly labeled waste container for halogenated organic liquids.[4]

  • Disposal: All waste containing this compound must be treated as hazardous waste and disposed of through a licensed chemical waste management facility.[3][4]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal cluster_spill Spill Management prep_area 1. Prepare Work Area (Clean & Uncluttered) don_ppe 2. Don Required PPE prep_area->don_ppe weigh_transfer 3. Weigh & Transfer don_ppe->weigh_transfer dissolve 4. Dissolve (if applicable) weigh_transfer->dissolve decontaminate 5. Decontaminate Work Area dissolve->decontaminate doff_ppe 6. Doff & Dispose PPE decontaminate->doff_ppe segregate 7. Segregate Halogenated Waste doff_ppe->segregate containerize 8. Containerize & Label segregate->containerize licensed_disposal 9. Licensed Disposal Facility containerize->licensed_disposal spill SPILL OCCURS alert Alert & Isolate spill->alert don_ppe_spill Don PPE alert->don_ppe_spill contain Contain Spill don_ppe_spill->contain cleanup Clean Up contain->cleanup decon_spill Decontaminate Area cleanup->decon_spill

Caption: Workflow for the safe handling and disposal of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.